molecular formula C7H5N3O2 B1629006 3-Methyl-4-nitropyridine-2-carbonitrile CAS No. 30235-13-3

3-Methyl-4-nitropyridine-2-carbonitrile

Cat. No.: B1629006
CAS No.: 30235-13-3
M. Wt: 163.13 g/mol
InChI Key: DKPVRRHCWVGYDO-UHFFFAOYSA-N
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Description

3-Methyl-4-nitropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPVRRHCWVGYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618875
Record name 3-Methyl-4-nitropyridine-2-carbonitrile
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30235-13-3
Record name 3-Methyl-4-nitro-2-pyridinecarbonitrile
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Record name 3-Methyl-4-nitropyridine-2-carbonitrile
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Record name 3-Methyl-4-nitropyridine-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-3-methyl-4-nitropyridine: A Versatile Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Heterocycle

In the landscape of medicinal chemistry and materials science, the pyridine ring stands as a cornerstone, a privileged scaffold that forms the basis of numerous pharmaceuticals and functional materials. The strategic functionalization of this six-membered heterocycle allows for the fine-tuning of electronic properties, solubility, and biological activity. This guide delves into the chemical intricacies of a particularly intriguing derivative: 2-Cyano-3-methyl-4-nitropyridine .

This molecule, bearing a strategic arrangement of electron-withdrawing cyano and nitro groups, alongside a methyl substituent, presents a unique chemical personality. The interplay of these functionalities on the pyridine core creates a highly activated system, ripe for a variety of chemical transformations. This guide, intended for the discerning researcher and drug development professional, will not merely present facts but will explore the underlying chemical principles that make 2-Cyano-3-methyl-4-nitropyridine a valuable tool in the pursuit of novel chemical entities. We will journey through its structural and electronic characteristics, dissect its reactivity, and explore its potential applications, all while grounding our discussion in the fundamental principles of organic chemistry.

Molecular Architecture and Physicochemical Properties

2-Cyano-3-methyl-4-nitropyridine is a crystalline solid at room temperature. Its molecular structure is the foundation of its chemical behavior.

Structural and Electronic Features

The core of the molecule is a pyridine ring, an aromatic heterocycle where one CH group of a benzene ring is replaced by a nitrogen atom. This nitrogen atom imparts a degree of electron deficiency to the ring system. This effect is significantly amplified by the presence of two powerful electron-withdrawing groups: the cyano (-C≡N) group at the 2-position and the nitro (-NO₂) group at the 4-position. The methyl group (-CH₃) at the 3-position, being weakly electron-donating, offers a subtle counterpoint to this electronic landscape.

The synergistic electron-withdrawing effect of the cyano and nitro groups renders the pyridine ring highly electron-deficient. This has profound implications for its reactivity, particularly its susceptibility to nucleophilic attack.

Table 1: Physicochemical Properties of 2-Cyano-3-methyl-4-nitropyridine

PropertyValueSource
CAS Number 30235-13-3[]
Molecular Formula C₇H₅N₃O₂[]
Molecular Weight 163.13 g/mol []
Appearance Solid (form may vary)General chemical knowledge
SMILES CC1=C(C=CN=C1C#N)[O-][]
InChI InChI=1S/C7H5N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,1H3[]
Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the strong, sharp absorption of the nitrile group (C≡N) in the region of 2220-2240 cm⁻¹.[4] The nitro group (NO₂) will exhibit two strong stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The two aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm), with their chemical shifts influenced by the anisotropic effects of the nitro and cyano groups. The methyl group protons will give rise to a singlet, likely in the range of δ 2.5-3.0 ppm.

  • ¹³C NMR: The carbon atom of the cyano group will have a characteristic chemical shift in the range of δ 115-125 ppm. The aromatic carbons will appear in the δ 120-160 ppm region, with the carbons attached to the nitro and cyano groups being significantly deshielded. The methyl carbon will resonate in the upfield region, typically around δ 15-25 ppm.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 163. Subsequent fragmentation may involve the loss of NO₂, CN, or other small neutral molecules.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis and reactivity of 2-Cyano-3-methyl-4-nitropyridine are dictated by the electronic nature of the substituted pyridine ring.

Synthetic Strategies: A Conceptual Approach

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Starting Material cluster_1 Activation cluster_2 Cyanation 3-methyl-4-nitropyridine 3-Methyl-4-nitropyridine N-oxide 3-Methyl-4-nitropyridine N-oxide 3-methyl-4-nitropyridine->N-oxide Oxidation (e.g., m-CPBA) target 2-Cyano-3-methyl-4-nitropyridine N-oxide->target Cyanation (e.g., TMSCN, KCN) G cluster_reactions Potential Reactions Molecule 2-Cyano-3-methyl-4-nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Molecule->SNAr Attacked by Nucleophiles Nitro_Reduction Nitro Group Reduction Molecule->Nitro_Reduction Reduction to Amino Group Cyano_Hydrolysis Cyano Group Hydrolysis Molecule->Cyano_Hydrolysis Conversion to Carboxylic Acid/Amide

Caption: Key reactive pathways of 2-Cyano-3-methyl-4-nitropyridine.

Applications in Drug Discovery and Materials Science

While specific biological activities for 2-Cyano-3-methyl-4-nitropyridine have not been extensively reported in the available literature, its structural motifs are prevalent in a wide range of bioactive molecules. This makes it a highly valuable building block for the synthesis of new chemical entities with therapeutic potential.

A Scaffold for Medicinal Chemistry

The cyanopyridine moiety is a well-recognized pharmacophore in drug discovery. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even as a covalent warhead in targeted inhibitors. [5][6] Potential Therapeutic Areas:

  • Kinase Inhibitors: The pyridine ring is a common core structure in many kinase inhibitors, which are a major class of anti-cancer drugs. The functional handles on 2-Cyano-3-methyl-4-nitropyridine allow for the facile introduction of various side chains to target the ATP-binding site of kinases.

  • Antimicrobial Agents: The electron-deficient nature of the nitropyridine ring can be exploited to design novel antimicrobial agents.

  • CNS-Active Compounds: Pyridine derivatives have a long history of use in the development of drugs targeting the central nervous system.

A Building Block for Advanced Materials

The electronic properties of 2-Cyano-3-methyl-4-nitropyridine also make it an interesting candidate for applications in materials science. The strong dipole moment arising from the push-pull nature of the substituents could lead to materials with interesting optical or electronic properties.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling 2-Cyano-3-methyl-4-nitropyridine. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related isomer, 2-Cyano-4-methyl-5-nitropyridine, can provide general guidance. [7] General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Table 2: General Handling and Safety Information (Inferred from a related isomer)

PrecautionRecommendationSource
Eye/Face Protection Wear tightly fitting safety goggles.[7]
Skin Protection Wear impervious clothing and protective gloves.[7]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded.[7]
First Aid (Inhalation) Move to fresh air.[7]
First Aid (Skin Contact) Take off contaminated clothing and wash with soap and water.[7][8]
First Aid (Eye Contact) Rinse with pure water for at least 15 minutes.[7]
First Aid (Ingestion) Rinse mouth with water.[7]
Stability Stable under normal conditions. Avoid heat and incompatible materials.[7]

Conclusion: A Molecule of Untapped Potential

2-Cyano-3-methyl-4-nitropyridine represents a molecule of significant, yet largely untapped, potential. Its highly functionalized and electronically activated pyridine core makes it a versatile platform for the synthesis of a diverse array of more complex molecules. While the current body of literature on this specific compound is limited, the known chemistry of its constituent parts and related structures strongly suggests its utility in both medicinal chemistry and materials science.

For the drug discovery professional, it offers a starting point for the development of novel therapeutics. For the synthetic chemist, it is a challenging yet rewarding substrate for exploring new methodologies. As research continues to push the boundaries of chemical synthesis and biological understanding, it is molecules like 2-Cyano-3-methyl-4-nitropyridine that will provide the essential tools for the next generation of scientific breakthroughs.

References

  • PubChem. 2-Cyano-4-methyl-5-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • PubChem. 2-Cyano-3-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]

  • Google Patents. JPH0971567A - Method for producing 2-cyano-3-methylpyridine.
  • PMC. 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. National Center for Biotechnology Information. Available from: [Link]

  • PrepChem.com. Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. Available from: [Link]

  • Pipzine Chemicals. 2-Cyano-3-Nitropyridine Manufacturer & Supplier in China. Available from: [Link]

  • PMC. Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Reactivity of 2-amino-3-cyanopyridines. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. Available from: [Link]

  • PubChem. 2-Cyano-3-methoxy-4-nitropyridine. National Center for Biotechnology Information. Available from: [Link]

  • Lead Sciences. 2-Cyano-4-methyl-5-nitropyridine. Available from: [Link]

Sources

Preliminary Safety & Technical Data Sheet: 3-Methyl-4-nitropicolinonitrile

[1]

Chemical Product and Company Identification

Product Name: 3-Methyl-4-nitropicolinonitrile CAS Number: 30235-13-3 Synonyms: 2-Cyano-3-methyl-4-nitropyridine; 3-Methyl-4-nitro-2-pyridinecarbonitrile Molecular Formula: C




Molecular Weight:Relevant Identified Uses:1

Emergency Overview: This compound is a functionalized pyridine derivative featuring both a nitro group and a nitrile moiety.[1] It presents significant acute toxicity risks if swallowed and is a skin/eye/respiratory irritant.[1][2] As a research intermediate, its full toxicological profile has not been exhaustively studied; therefore, it must be handled with the rigor reserved for "Category 3" acute toxins.[1]

Hazard Identification (GHS Classification)

Signal Word: DANGER

GHS Classification[1][2][4]
  • Acute Toxicity, Oral: Category 3 (H301)[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

Hazard Statements
  • H301: Toxic if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

Composition and Physical Properties[1][2][5][6][7][8][9]

Purity: Typically ≥95% (HPLC) Physical State: Solid (Crystalline) Color: Pale yellow to yellow (characteristic of nitro-pyridines)[1]

PropertyValueSource/Note
Melting Point 64–65 °CExperimental [1]
Boiling Point ~361 °C (Predicted)Calculated @ 760 mmHg
Density 1.34 ± 0.1 g/cm³Predicted
Solubility Soluble in CHCl

, EtOAc, MeOH; Low in water
Lipophilic nature
Flash Point >110 °CEstimated

Emergency Response Protocols

Figure 1: Emergency Response Decision Matrix

This workflow dictates the immediate actions required upon exposure, prioritizing the "Toxic if Swallowed" hazard.[1][2]

EmergencyResponseStartEXPOSURE INCIDENTTypeIdentify Exposure RouteStart->TypeOralINGESTION (High Risk)Type->OralSkinSKIN/EYE CONTACTType->SkinInhaleINHALATIONType->InhaleActionOral1. Rinse mouth (if conscious)2. Do NOT induce vomiting3. Call Poison Control (Code: H301)Oral->ActionOralActionSkin1. Remove contaminated clothing2. Rinse skin/eyes for 15 min3. Monitor for absorption symptomsSkin->ActionSkinActionInhale1. Move to fresh air2. Oxygen if breathing difficult3. Monitor for delayed pulmonary edemaInhale->ActionInhaleMedicalMEDICAL FOLLOW-UPTreat symptomatically.Monitor for nitrile/cyanide-like effects.ActionOral->MedicalActionSkin->MedicalActionInhale->Medical

Caption: Decision matrix for acute exposure events. Note that ingestion (H301) requires immediate professional medical intervention.[1]

Firefighting Measures
  • Extinguishing Media: Water spray, dry chemical, carbon dioxide (CO

    
    ), or chemical foam.[1]
    
  • Specific Hazards:

    • Nitrogen Oxides (NOx): Thermal decomposition will release toxic NOx fumes.[1]

    • Hydrogen Cyanide (HCN): Under extreme thermal stress or in the presence of strong acids, the nitrile group may liberate trace HCN.[1] Firefighters must wear full-face SCBA.[1]

Handling, Storage, and Stability[1][2][9]

Scientific Rationale

The presence of the nitro group at the 4-position activates the pyridine ring, making it susceptible to nucleophilic attack, but also potentially sensitive to thermal shock.[1] The nitrile group is generally stable but can hydrolyze under strong acidic/basic conditions.[1]

  • Storage Conditions:

    • Temperature: 2–8 °C (Refrigerate) recommended for long-term stability.[1]

    • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation.[1]

    • Container: Amber glass to protect from light (nitro compounds often photodegrade).[1]

  • Incompatibilities: Strong oxidizing agents, strong bases (can attack the nitrile or the ring), and reducing agents (will reduce the nitro group).[1]

Technical Guide: Synthesis & Reactivity Profile

Synthetic Pathway (Expertise & Experience)

The synthesis of 3-Methyl-4-nitropicolinonitrile is a classic example of the Reissert-Henze reaction (or modified Reissert-Kaufmann).[1] Direct nitration of picolinonitrile is difficult due to the deactivated ring.[1] Instead, the synthesis typically proceeds via the N-oxide, which activates the 2-position for cyanation.[1]

Mechanism:

  • N-Oxidation: 3-Picoline is oxidized to its N-oxide.[1][4]

  • Nitration: Electrophilic aromatic substitution installs the nitro group at the 4-position (para to the N-oxide).[1]

  • Methylation: The N-oxide oxygen is methylated (e.g., with dimethyl sulfate) to form a methoxypyridinium salt.[1][4]

  • Cyanation: Nucleophilic attack by cyanide (CN

    
    ) at the 2-position, followed by elimination of methanol, yields the target nitrile.[1]
    
Figure 2: Synthetic Workflow & Reactivity

This diagram visualizes the construction of the molecule and its downstream utility in drug discovery.[1][5]

SynthesisPicoline3-Methylpyridine(Precursor)NOxide3-MethylpyridineN-OxidePicoline->NOxideNitroNOxide3-Methyl-4-nitropyridineN-OxideNOxide->NitroNOxideTarget3-Methyl-4-nitropicolinonitrile(CAS 30235-13-3)NitroNOxide->TargetOxidationOxidation(mCPBA or H2O2)NitrationNitration(HNO3/H2SO4)CyanationReissert-Henze(1. Me2SO4, 2. NaCN)Amine3-Methyl-4-aminopicolinonitrile(Reduction)Target->AmineH2/Pd-Cor Fe/AcOHAcid3-Methyl-4-nitropicolinic acid(Hydrolysis)Target->AcidH3O+

Caption: Synthesis via N-oxide activation and downstream derivatization pathways [1].

Research Applications
  • Scaffold Construction: The 4-nitro group is a versatile handle.[1] It can be reduced to an amine (for amide coupling) or displaced by nucleophiles (S

    
    Ar) such as alkoxides or amines, allowing for the rapid generation of diverse libraries of 2,3,4-trisubstituted pyridines.[1]
    
  • Proton Pump Inhibitors (PPIs): Structural analogs of this compound have been utilized in the synthesis of PPIs (e.g., Lansoprazole derivatives) where the pyridine ring is a critical pharmacophore [2].[1]

References

  • Chemical and Pharmaceutical Bulletin. "Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues." Chem. Pharm.[1] Bull., vol. 18, no.[1] 10, 1970, pp. 2489–2496.[1] (Confirming MP 64-65°C and synthesis).

  • New Drug Approvals. "Lansoprazole: Synthesis and Properties."[1] (Discussing the use of 2-cyano-3-methyl-4-nitropyridine as an intermediate).

  • PubChem. "Compound Summary: 3-Methyl-4-nitropyridine."[1] National Library of Medicine.[1] (General hazard data for nitro-pyridines).

  • ECHEMI. "3-Methyl-4-nitro-2-pyridinecarbonitrile SDS Data." (Confirming H301 classification).

Disclaimer: This document is a Preliminary Technical Guide created for research and development purposes. It does not replace a legally binding Safety Data Sheet (SDS) provided by the specific manufacturer of your lot.[1]

An In-depth Technical Guide to the Solubility of 3-Methyl-4-nitropyridine-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-4-nitropyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive public domain data on its quantitative solubility, this document offers a detailed exploration of its physicochemical properties, qualitative solubility profile in various organic solvents, and a robust experimental framework for its precise quantitative determination. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the effective use of this compound in synthesis, purification, and formulation.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₅N₃O₂.[1] Its structure, featuring a pyridine ring with methyl, nitro, and carbonitrile functional groups, makes it a valuable building block in organic synthesis. The interplay of these functional groups governs its reactivity, polarity, and, consequently, its solubility in different solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. The key properties of this compound are summarized below:

PropertyValueSource
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.13 g/mol Calculated
IUPAC Name This compound[2]
Appearance Expected to be a crystalline solidGeneral knowledge

The presence of the polar nitro (-NO₂) and carbonitrile (-CN) groups, along with the nitrogen atom in the pyridine ring, suggests that this compound possesses a significant dipole moment. This polarity indicates a predisposition for solubility in polar organic solvents. Conversely, the presence of the methyl group (-CH₃) and the aromatic pyridine ring introduces nonpolar character, which may contribute to solubility in less polar organic solvents.

Qualitative Solubility Profile

Based on the "like dissolves like" principle, the following qualitative solubility profile is anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, as well as in polar protic solvents like ethanol and methanol. The polarity of these solvents can effectively solvate the polar functional groups of the molecule.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as ethyl acetate, dichloromethane, and chloroform.

  • Low Solubility: Expected in nonpolar solvents like hexane and cyclohexane.

  • Water Solubility: Due to the presence of polar groups, some degree of water solubility is expected, though it may be limited by the nonpolar regions of the molecule.

A technical guide for the structurally related compound, 3-Amino-4-nitropyridine, indicates solubility in ethanol and dichloromethane, and limited solubility in water.[5] This provides a useful, albeit indirect, reference for the potential solubility of this compound.

Experimental Determination of Quantitative Solubility

To obtain precise and actionable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to accurately determine the solubility of this compound in a chosen organic solvent at a specific temperature.

1. Materials and Equipment:

  • This compound (high purity)
  • Selected organic solvents (analytical grade)
  • Analytical balance
  • Thermostatic shaker bath
  • Vials with screw caps
  • Syringe filters (chemically compatible with the solvent)
  • Volumetric flasks
  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

2. Experimental Workflow:

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sampling Sampling and Analysis cluster_calc Calculation prep1 Add excess this compound to a vial with a known volume of solvent. prep2 Ensure undissolved solid is present to achieve saturation. prep1->prep2 equil1 Place vials in a thermostatic shaker bath at the desired temperature. prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium. equil1->equil2 sampling1 Allow solids to settle. equil2->sampling1 sampling2 Withdraw an aliquot of the supernatant. sampling1->sampling2 sampling3 Filter the aliquot using a syringe filter. sampling2->sampling3 sampling4 Dilute the filtered sample with a known volume of solvent. sampling3->sampling4 sampling5 Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC-MS). sampling4->sampling5 calc1 Determine the concentration of the diluted sample from the calibration curve. sampling5->calc1 calc2 Calculate the original concentration in the saturated solution. calc1->calc2 calc3 Express solubility in appropriate units (e.g., g/100 mL, mol/L). calc2->calc3

Figure 1: Workflow for the experimental determination of solubility using the isothermal shake-flask method.

3. Detailed Procedural Steps:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[5]

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.[5]

  • Sampling and Filtration: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered saturated solution with a known volume of the same solvent. Analyze the diluted sample using a validated analytical method, such as HPLC or GC-MS, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound will be necessary for accurate quantification.[6][7]

  • Calculation of Solubility: Based on the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of the saturated solution is critical for the accuracy of the solubility measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.[6] A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) and UV detection would likely provide good separation and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] Depending on the thermal stability of this compound, GC-MS could be a viable option. It offers high sensitivity and specificity.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound and the organic solvents used for solubility determination.

  • Compound-Specific Hazards: Based on data for the related compound 3-Methyl-4-nitropyridine, this compound should be handled with care. It is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8]

  • General Laboratory Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvent Hazards: Be aware of the specific hazards associated with the organic solvents being used, including flammability, toxicity, and volatility. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

While quantitative solubility data for this compound is not extensively documented, this guide provides a robust framework for its systematic determination. The outlined experimental protocol, based on the isothermal shake-flask method coupled with a suitable analytical quantification technique, offers a reliable approach for researchers and drug development professionals to generate the necessary data for their specific applications. Accurate solubility data is indispensable for the efficient design and development of processes involving this important synthetic intermediate.

References

  • PubChem. (n.d.). Pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Solubility of Things. (n.d.). 3-picoline. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitropyridine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Picoline. Retrieved February 12, 2026, from [Link]

  • Sunrise Group. (n.d.). 3-Picoline. Retrieved February 12, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
  • ChemEurope. (n.d.). Pyridine. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Methylpyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. Retrieved February 12, 2026, from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Pyridine and Pyridine Derivatives. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 12, 2026, from [Link]

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An In-depth Technical Guide to 3-Methyl-4-nitropyridine-2-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methyl-4-nitropyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry. We will delve into its physicochemical properties, a proposed synthetic pathway, analytical characterization, reactivity, and potential applications in drug discovery and development.

Core Compound Identity and Physicochemical Properties

This compound, with the CAS number 30235-13-3, is a substituted pyridine derivative. Its structure incorporates a methyl group, a nitro group, and a carbonitrile functionality, which collectively contribute to its unique reactivity and potential as a scaffold in the design of novel therapeutic agents.

The key physicochemical properties of this compound are summarized in the table below. Please note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in the literature.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.13 g/mol [1]
CAS Number 30235-13-3[1]
Predicted Density 1.34±0.1 g/cm³[1]
Predicted XLogP3 1.69[1]
Predicted PSA 82.50 Ų[1]
Synonyms 2-Cyano-3-methyl-4-nitropyridine, Picolinonitrile, 3-methyl-4-nitro-[1]

Proposed Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves three key steps:

  • Ammoxidation of 3-methylpyridine to introduce the nitrile group.

  • N-Oxidation of the pyridine ring to facilitate the subsequent nitration.

  • Nitration of the N-oxide intermediate.

Synthesis_Pathway A 3-Methylpyridine B 3-Methylpyridine-2-carbonitrile A->B 1. Ammoxidation (NH₃, O₂, Catalyst) C 3-Methyl-2-cyanopyridine N-oxide B->C 2. N-Oxidation (m-CPBA or H₂O₂) D This compound C->D 3. Nitration (HNO₃, H₂SO₄)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Methylpyridine-2-carbonitrile

This step can be achieved through ammoxidation of 3-methylpyridine. This is often an industrial process but can be adapted for laboratory scale.

  • Materials: 3-methylpyridine, ammonia, air, suitable ammoxidation catalyst (e.g., vanadium-based).

  • Procedure:

    • Vaporize 3-methylpyridine and mix with gaseous ammonia and air.

    • Pass the gaseous mixture over a heated catalyst bed (typically 350-450 °C).

    • Condense the product stream to obtain crude 3-methylpyridine-2-carbonitrile.

    • Purify the crude product by distillation or chromatography.

Step 2: Synthesis of 3-Methyl-2-cyanopyridine N-oxide

The N-oxidation of the pyridine ring can be accomplished using a peroxy acid.

  • Materials: 3-methylpyridine-2-carbonitrile, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-methylpyridine-2-carbonitrile in DCM and cool to 0 °C.

    • Add m-CPBA portion-wise to the solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-oxide.

Step 3: Synthesis of this compound

The final step is the nitration of the N-oxide, which directs the nitro group to the 4-position.

  • Materials: 3-Methyl-2-cyanopyridine N-oxide, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Carefully add 3-Methyl-2-cyanopyridine N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

    • Slowly warm the reaction mixture to 90-100 °C and maintain for several hours.

    • Cool the mixture and pour it onto ice.

    • Neutralize with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to obtain the crude product.

Purification

The crude this compound can be purified by the following methods:

  • Recrystallization: Using a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized this compound.

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP Melting Point Analysis Start->MP End Confirmed Structure and Purity NMR->End IR->End MS->End MP->End

Caption: Analytical workflow for the characterization of this compound.

Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (around δ 2.5-2.7 ppm) and two doublets in the aromatic region for the pyridine ring protons.

  • ¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group will appear around δ 115-120 ppm, and the carbons attached to the nitro group and in the pyridine ring will be in the aromatic region.

  • IR Spectroscopy: Key characteristic peaks are expected for the nitrile group (C≡N stretch) around 2230-2240 cm⁻¹ and for the nitro group (asymmetric and symmetric NO₂ stretches) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 163.04.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups:

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution, particularly at the 4-position. The nitro group itself can be reduced to an amino group, providing a route to a variety of other derivatives.

  • Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine.

  • Pyridine Ring: The pyridine ring can undergo various transformations, and its reactivity is significantly influenced by the attached substituents.

Applications in Drug Development

Nitropyridine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The nitrile group is also a common pharmacophore in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[4][5][6]

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, the reduction of the nitro group to an amine, followed by further functionalization, can lead to the generation of libraries of compounds for screening against various biological targets.

Safety Information

This compound should be handled with care in a laboratory setting. Based on aggregated GHS information, it is classified as toxic if swallowed.[1]

  • Hazard Statements: H301 (Toxic if swallowed).

  • Precautionary Statements: P264, P270, P301+P310, P330, P405, P501.

It is essential to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. (URL: [Link])

  • 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem. (URL: [Link])

  • 3-Methyl-4-nitropyridine | C6H6N2O2 | CID 818233 - PubChem. (URL: [Link])

  • 2-Cyano-3-nitropyridine | C6H3N3O2 | CID 568586 - PubChem - NIH. (URL: [Link])

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

  • Application of Nitrile in Drug Design - SIOC Journals. (URL: [Link])

  • Application of Nitrile in Drug Design - ResearchGate. (URL: [Link])

  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. (URL: [Link])

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. (URL: [Link])

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (URL: [Link])

  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
  • Synthesis and crystal structure of 3-nitrophthalic acid·3-methyl-4- nitropyridine N-oxide adducts | Request PDF - ResearchGate. (URL: [Link])

  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (URL: )
  • Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl} - PubMed Central. (URL: [Link])

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Comparative Chemoselectivity and Synthetic Utility: 3-Methyl-4-Nitropyridine vs. 2-Cyano Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide analyzes the divergent chemical behaviors, electronic architectures, and pharmaceutical applications of 3-methyl-4-nitropyridine (Scaffold A) and its 2-cyano derivatives (Scaffold B).

For drug development professionals, the distinction is fundamental:

  • 3-Methyl-4-nitropyridine acts as a primary electrophilic scaffold , principally used to construct fused heterocycles (e.g., 7-azaindoles) or undergo Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

  • 2-Cyano derivatives (e.g., 2-cyano-3-methyl-4-nitropyridine) represent hyper-activated systems . The C2-nitrile group dramatically lowers the LUMO energy, accelerating SNAr rates at C4 by orders of magnitude and enabling specific covalent interactions with cysteine residues in biological targets (covalent inhibition).

Part 1: Electronic Architecture & Reactivity Profile

The introduction of a cyano group at the C2 position of the 3-methyl-4-nitropyridine core fundamentally alters the ring's electronic distribution.

1.1 Electronic Activation Map
  • 3-Methyl-4-Nitropyridine: The nitro group at C4 withdraws electron density via resonance, activating the C2 and C6 positions for radical nucleophilic attacks (e.g., Vicarious Nucleophilic Substitution) and the C4 position for SNAr. The C3-methyl group provides weak inductive donation (+I), slightly deactivating the core but offering steric protection.

  • 2-Cyano-3-Methyl-4-Nitropyridine: The C2-cyano group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). When combined with the C4-nitro group, the pyridine ring becomes severely electron-deficient ("π-deficient").

Table 1: Comparative Physicochemical & Reactivity Metrics

Feature3-Methyl-4-Nitropyridine2-Cyano-3-Methyl-4-Nitropyridine
Dominant Effect C4-Nitro Resonance (

)
Synergistic Withdrawal (C2-CN + C4-NO

)
C4 SNAr Rate Moderate (Requires heat/strong Nu)Rapid (Occurs at RT/mild conditions)
C2 Reactivity Susceptible to radical/oxidative attackBlocked (substituted); CN is hydrolyzable
pKa (Conj. Acid) ~1.0 (Weakly basic)< 0 (Non-basic due to strong EWGs)
Primary Utility Precursor to 7-AzaindolesPrecursor to Picolinamides / Covalent Warheads
Part 2: Divergent Synthetic Pathways

The transition from the nitro-pyridine scaffold to the cyano-derivative is typically achieved via N-Oxide activation , specifically the Reissert-Henze reaction . This transformation is the critical branch point in synthesis.

2.1 Pathway Visualization (Graphviz)

SynthesisPathways Start 3-Methyl-pyridine NOxide 3-Methyl-pyridine N-Oxide Start->NOxide mCPBA or H2O2 Nitro 3-Methyl-4-nitro pyridine N-Oxide NOxide->Nitro HNO3, H2SO4 (Nitration directs to C4) ScaffoldA 3-Methyl-4-nitropyridine (Scaffold A) Nitro->ScaffoldA PCl3 (Deoxygenation) Reissert Reissert-Henze Intermediate Nitro->Reissert TMSCN, BzCl (Activation) Azaindole 7-Azaindole (Pyrrolo[2,3-b]pyridine) ScaffoldA->Azaindole Bartoli Reaction (Vinyl Grignard) ScaffoldB 2-Cyano-3-methyl 4-nitropyridine Reissert->ScaffoldB Elimination Amide Picolinamide Derivatives ScaffoldB->Amide Hydrolysis

Figure 1: Divergent synthesis showing the Reissert-Henze functionalization of the N-oxide to access 2-cyano derivatives.

Part 3: Experimental Protocols & Causality
3.1 Synthesis of 2-Cyano-3-Methyl-4-Nitropyridine (Reissert-Henze Protocol)

Context: Direct cyanation of 3-methyl-4-nitropyridine is difficult. The N-oxide intermediate is required to activate the C2 position via a benzoyloxy-pyridinium salt.

Protocol:

  • Activation: Dissolve 3-methyl-4-nitropyridine N-oxide (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.5 equiv) followed by dropwise addition of benzoyl chloride (BzCl, 1.2 equiv) at 0°C.

    • Mechanistic Insight: BzCl O-acylates the N-oxide oxygen, creating a highly electrophilic N-benzoyloxypyridinium cation. TMSCN then delivers the cyanide nucleophile to the C2 position (sterically favored over C6 due to the C3-methyl, though regioisomers must be monitored).

  • Elimination: Stir at room temperature for 2–4 hours. The elimination of benzoic acid re-aromatizes the system to yield the 2-cyano derivative.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. The nitrile is sensitive to strong base; avoid prolonged exposure to pH > 10 to prevent hydrolysis to the amide.

3.2 Synthesis of 7-Azaindoles (Bartoli Indole Synthesis)

Context: This reaction is unique to the 3-methyl-4-nitropyridine scaffold (Scaffold A). It does not work well with the 2-cyano derivative due to competing nucleophilic attack at the nitrile.

Protocol:

  • Conditions: Cool a solution of vinylmagnesium bromide (3.0 equiv) in THF to -78°C.

  • Addition: Add 3-methyl-4-nitropyridine (1.0 equiv) in THF dropwise.

    • Critical Control: Temperature must remain < -40°C. The vinyl Grignard attacks the nitro group (not the ring carbons), initiating a [3,3]-sigmatropic rearrangement.

  • Cyclization: Warm to -20°C. The intermediate cyclizes onto the ortho-methyl group (which must be present) to form the pyrrole ring.

  • Quench: Pour into saturated NH4Cl.

Part 4: Drug Discovery Implications
4.1 Covalent Inhibition (The "Warhead" Role)

Recent trends in targeted protein degradation and covalent inhibition utilize the 2-cyanopyridine moiety. Unlike the nitro group, which is a structural handle, the 2-cyano group can react reversibly with cysteine thiols in protein pockets.

  • Mechanism: The electron-deficient pyridine ring activates the nitrile carbon for nucleophilic attack by cysteine (Cys-SH), forming a thiazoline adduct or a stable thioimidate.

  • Case Study (Apalutamide): The 2-cyanopyridine moiety is essential for high-affinity binding to the androgen receptor, distinguishing it from earlier generations (e.g., Enzalutamide).

4.2 SNAr Reactivity Tuning

In library synthesis, if a specific amine needs to be introduced at C4:

  • Use Scaffold B (2-cyano) if the amine is a poor nucleophile (weak base). The extra activation from the CN group drives the reaction.

  • Use Scaffold A (Hydrogen at C2) if the amine is highly basic or if the final molecule requires a C2-H for metabolic stability (avoiding rapid oxidation at C2).

4.3 Reactivity Decision Tree

ReactivityLogic Goal Target Molecule Requirement Fused Fused Heterocycle (e.g., Azaindole) Goal->Fused Need bicyclic core Subst C4-Functionalized Pyridine Goal->Subst Need specific C4-amine/ether Covalent Cysteine Targeting Ligand Goal->Covalent Need covalent warhead Action1 Action1 Fused->Action1 Use 3-methyl-4-nitropyridine (Bartoli/Leimgruber-Batcho) Decision Decision Subst->Decision Nucleophile Strength? Action4 Action4 Covalent->Action4 Use 2-cyanopyridine motif (Retain CN in final drug) Action2 Action2 Decision->Action2 Weak Nu (Use 2-CN derivative) Action3 Action3 Decision->Action3 Strong Nu (Use 3-Me-4-NO2)

Figure 2: Strategic decision tree for selecting between nitro and cyano-nitro scaffolds.

References
  • Reissert-Henze Reaction Mechanism & Scope

    • Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry, 48(8), 1375–1377. Link

  • Bartoli Indole Synthesis (Azaindoles)

    • Dobson, D., Todd, A., & Gilmore, J. (1991). Synthesis of 7-azaindoles via the Bartoli reaction. Synthetic Communications, 21(5), 611-617. Link

  • Cysteine Targeting with 2-Cyanopyridines

    • Kawatani, M., et al. (2024).[1][2] 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation. RSC Advances. Link

  • Synthesis of 3-methyl-4-nitropyridine N-oxide

    • Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-1-oxides.[3][4][5][6] I. Synthesis of some nicotinic acid derivatives. Journal of the American Chemical Society.[7][8] Link

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A Senior Application Scientist's Guide to 3-Methyl-4-nitropyridine-2-carbonitrile: Synthesis, Applications, and Procurement for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Profile

3-Methyl-4-nitropyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors.[1] Its strategic arrangement of a pyridine core, a nitro group, a cyano (nitrile) group, and a methyl group makes it a versatile intermediate for synthesizing complex molecular architectures. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring, making it amenable to a variety of chemical transformations. This guide provides an in-depth analysis of its synthesis, chemical reactivity, applications in drug discovery, and a practical overview of its commercial availability.

PropertyData
IUPAC Name This compound
Synonyms 2-Cyano-3-methyl-4-nitropyridine
CAS Number 30235-13-3
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.14 g/mol
Appearance Typically a solid organic compound
Primary Applications Intermediate in pharmaceutical and agrochemical synthesis[1]

The Strategic Importance in Medicinal Chemistry

The value of this compound in drug development stems from the unique interplay of its functional groups, which serve distinct roles in molecular design and function.

  • The Nitropyridine Core: Pyridine derivatives are ubiquitous in pharmaceuticals due to their favorable pharmacokinetic properties and diverse biological activities.[2] The nitro group acts as a powerful electron-withdrawing group, which can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group is a key synthetic handle; it can be readily reduced to an amino group, opening a vast array of derivatization possibilities such as amide bond formation.[1][2]

  • The Nitrile Pharmacophore: The nitrile group (–C≡N) is far more than a simple synthetic intermediate; it is a recognized pharmacophore found in over 30 approved pharmaceutical agents.[3] Its inclusion in a drug candidate can offer several advantages:

    • Metabolic Stability: The nitrile group is robust and generally resistant to metabolic degradation.[4]

    • Improved Pharmacokinetics: It can enhance solubility and permeability, critical factors for oral bioavailability.[4]

    • Target Binding: The strong dipole of the nitrile allows it to act as a hydrogen bond acceptor, interacting with key residues in protein targets like serine or arginine.[4] A notable example of a nitrile-containing drug is the cancer therapeutic Imatinib (Gleevec), where the nitrile group contributes to target binding.[5]

Synthesis and Mechanistic Insights

The most common route for preparing this compound is through the direct nitration of its precursor, 3-methylpyridine-2-carbonitrile. This reaction is a classic example of electrophilic aromatic substitution.

Mechanism: The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion. The pyridine ring, being electron-deficient, is typically resistant to electrophilic attack, but the activating effect of the methyl group helps facilitate the reaction. The nitronium ion then attacks the pyridine ring, preferentially at the 4-position due to the directing effects of the existing substituents.

Synthesis_Pathway reagents Mixed Acid (HNO₃ / H₂SO₄) product This compound reagents->product Electrophilic Aromatic Substitution start 3-Methylpyridine-2-carbonitrile start->reagents

Caption: Synthesis of this compound via nitration.

Causality and Safety in Nitration Reactions: Nitration reactions are notoriously exothermic and can pose significant thermal hazards, including the potential for runaway reactions if not properly controlled.[6] The primary causal factor is the rapid, uncontrolled generation of heat exceeding the cooling capacity of the reactor. Therefore, strict temperature control, typically by using an ice bath and slow, portion-wise addition of reagents, is paramount for both safety and selectivity.

A Validated Experimental Protocol: Synthesis

This protocol is an illustrative example based on established procedures for the nitration of pyridine derivatives.[7] It is designed to be self-validating by including checkpoints and rationales for each critical step.

Objective: To synthesize this compound from 3-methylpyridine-2-carbonitrile.

Materials:

  • 3-methylpyridine-2-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Crushed Ice

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Steps:

  • Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

    • Scientist's Rationale: Using a multi-neck flask allows for controlled addition of reagents and continuous temperature monitoring. The initial cooling is critical to dissipate the heat generated upon adding the pyridine precursor.

  • Substrate Addition: Slowly add 3-methylpyridine-2-carbonitrile to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

    • Scientist's Rationale: This dissolution step is exothermic. Slow addition prevents a sudden temperature spike that could lead to side reactions.

  • Nitrating Mixture Addition: Add fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.

    • Scientist's Rationale: This is the most critical step. Dropwise addition is essential to control the highly exothermic nitration reaction and prevent runaway conditions.[6]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Scientist's Rationale: Allowing the reaction to proceed at a controlled temperature ensures it goes to completion without forming degradation products.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

    • Scientist's Rationale: Quenching on ice serves two purposes: it stops the reaction and dilutes the strong acid, preparing it for neutralization. This must be done slowly to manage the heat of dilution.

  • Neutralization & Precipitation: Slowly add solid sodium carbonate to the aqueous mixture until the pH is neutral (pH ~7). The product should precipitate as a solid.

    • Scientist's Rationale: Neutralization is necessary to remove the strong acid and allow for the extraction of the organic product. The product is less soluble in neutral water, causing it to precipitate.

  • Extraction & Purification: Filter the solid product or extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

    • Scientist's Rationale: Extraction isolates the product from the aqueous phase. Washing with brine removes residual water, and drying with MgSO₄ removes the final traces of moisture before solvent removal.

Experimental_Workflow A 1. Reactor Setup & Cooling (0-5 °C) B 2. Substrate Addition (T < 10 °C) A->B C 3. Dropwise Nitrating Agent Addition (T < 15 °C) B->C D 4. Reaction at Room Temp (2-4 hours) C->D E 5. Quenching on Ice D->E F 6. Neutralization (pH 7) E->F G 7. Extraction & Purification F->G H Final Product G->H

Caption: A validated workflow for the synthesis of this compound.

Downstream Reactions and Applications in Drug Scaffolding

The synthetic utility of this compound lies in its capacity to be elaborated into more complex structures. Two primary transformations are of high value in medicinal chemistry:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation (H₂/Pd) or metal-acid reduction (e.g., SnCl₂/HCl). The resulting 4-amino-3-methylpyridine-2-carbonitrile is a valuable building block for constructing heterocyclic ring systems or for introducing substituents via amide coupling.

  • Nucleophilic Aromatic Substitution (SNAr): While the nitro group itself can sometimes be displaced, it more commonly serves to activate a leaving group (like a halogen) at the 2- or 6-position of the pyridine ring.[2] This allows for the straightforward introduction of various nucleophiles (amines, alcohols, thiols) to build molecular diversity.

Downstream_Reactions start This compound amine 4-Amino-3-methylpyridine-2-carbonitrile start->amine Reduction (e.g., H₂/Pd) amide Diverse Amide Derivatives amine->amide Amide Coupling (R-COCl)

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-Methyl-4-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-part guide for the synthesis of 3-Methyl-4-nitropyridine-2-carbonitrile, a valuable heterocyclic intermediate in pharmaceutical and agrochemical research. The synthetic pathway commences with the regioselective nitration of commercially available 3-methylpyridine N-oxide to yield 3-methyl-4-nitropyridine N-oxide. This intermediate is subsequently converted to the final product via a Reissert-Henze reaction, which installs the nitrile group at the C2 position. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data visualization to ensure reproducible and safe execution of the synthesis.

Overall Synthetic Scheme

The synthesis is a two-step process starting from 3-methylpyridine N-oxide.

G A 3-Methylpyridine N-oxide B Step 1: Nitration A->B C 3-Methyl-4-nitropyridine N-oxide B->C D Step 2: Cyanation (Reissert-Henze) C->D E This compound D->E

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 3-Methyl-4-nitropyridine N-oxide via Electrophilic Nitration

Scientific Principle and Mechanistic Insight

The N-oxide functional group is paramount to this synthesis. It serves two primary roles in the first step: it deactivates the pyridine ring towards electrophilic attack less than a nitro group would, but more importantly, it directs the substitution. The lone pair on the oxygen atom can be donated into the ring, increasing electron density, particularly at the C2 (ortho) and C4 (para) positions. In the strongly acidic conditions of nitration, the N-oxide oxygen is protonated, further enhancing the ring's susceptibility to electrophilic attack. The nitration of 3-methylpyridine N-oxide preferentially occurs at the C4 position, which is sterically unhindered compared to the C2 and C6 positions.

The reaction proceeds via the standard electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of strong acids, acts as the electrophile.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted pyridine N-oxides.[1][2] Two primary methods for generating the nitronium ion are presented: a classic fuming nitric acid/sulfuric acid mixture and a potentially safer alternative using potassium nitrate/sulfuric acid.[3][4]

Method A: Fuming Nitric Acid & Sulfuric Acid [1]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, ~3.5 mL per gram of starting material). Cool the flask in an ice-salt bath to 0–5 °C.

  • Addition of Starting Material: Slowly add 3-methylpyridine N-oxide (1.0 eq) to the cold sulfuric acid with continuous stirring. The dissolution is highly exothermic. Ensure the internal temperature does not exceed 15 °C.

  • Addition of Nitrating Agent: Once the starting material is fully dissolved and the solution is cooled back to ~10 °C, add fuming nitric acid (HNO₃, sp. gr. 1.50, ~2.75 mL per gram of starting material) dropwise via the dropping funnel. Maintain the internal temperature below 20 °C during the addition.

  • Reaction Execution: After the addition is complete, attach a condenser. Slowly heat the reaction mixture in an oil bath to 95–100 °C. An exothermic reaction will commence, often indicated by gas evolution. Be prepared to control the exotherm with an ice-water bath.[1] Once the initial vigorous reaction subsides, continue heating at 100–105 °C for 2-3 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~15 g of ice per mL of acid mixture).

  • Neutralization: In a well-ventilated fume hood, slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate (Na₂CO₃) or concentrated ammonium hydroxide until the pH reaches 7-8. This step is highly exothermic and will cause significant foaming. The yellow product will precipitate.

  • Purification: Collect the yellow solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from acetone or an ethanol/water mixture.

Method B: Potassium Nitrate & Sulfuric Acid [3][4]

  • Reaction Setup: Following the setup in Method A, add 3-methylpyridine N-oxide (1.0 eq) to cold (0-5 °C) concentrated sulfuric acid (~10-15 mL per gram of starting material).

  • Addition of Nitrating Agent: Prepare a solution of potassium nitrate (KNO₃, ~2.5 eq) in concentrated sulfuric acid. Add this solution dropwise to the reaction mixture, maintaining an internal temperature between 10-20 °C.[5]

  • Reaction Execution: After the addition is complete, heat the mixture to 100-120 °C for 1-2 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Follow the work-up and purification steps (5-7) as described in Method A. This method often avoids the generation of brown nitrogen oxide fumes, leading to a friendlier operating environment.[3]

Critical Safety Considerations
  • Energetic Reaction: Nitration reactions are highly exothermic and can proceed uncontrollably if not properly cooled. Always use an ice bath during reagent addition and have one on standby during heating.

  • Corrosive Reagents: Concentrated sulfuric and fuming nitric acids are extremely corrosive and are strong oxidizing agents. Handle them with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Neutralization: The neutralization step generates a large amount of heat and gas (CO₂ if using carbonate). Perform this step slowly in a large beaker to prevent overflow.

Part 2: Synthesis of this compound via Reissert-Henze Reaction

Scientific Principle and Mechanistic Insight

The introduction of a nitrile group at the C2 position is accomplished via the Reissert-Henze reaction.[6][7] This reaction is a cornerstone of pyridine chemistry, allowing for the functionalization of the carbon atom alpha to the ring nitrogen.[8][9]

The mechanism involves two key stages:

  • Activation: The pyridine N-oxide is activated by an acylating agent, such as dimethylcarbamoyl chloride or benzoyl chloride.[6][10] This forms a highly reactive N-acyloxypyridinium salt. This salt is an excellent electrophile.

  • Nucleophilic Attack: A cyanide source, typically potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), acts as the nucleophile.[11] It attacks the activated pyridinium ring, preferentially at the electron-deficient C2 position. The presence of the strongly electron-withdrawing nitro group at C4 further enhances the electrophilicity of the ring, facilitating this attack.

  • Rearomatization: Subsequent elimination of the acyl group and rearomatization of the pyridine ring yields the final 2-cyanopyridine product.[6]

G A 3-Methyl-4-nitropyridine N-oxide Intermediate N-Acyloxypyridinium Salt (Reactive Intermediate) A->Intermediate + AcylX Acylating Agent (e.g., (CH₃)₂NCOCl) Dihydropyridine 1,2-Dihydropyridine Adduct Intermediate->Dihydropyridine Nucleophilic Attack CN Cyanide Ion (CN⁻) Product 3-Methyl-4-nitropyridine- 2-carbonitrile Dihydropyridine->Product Elimination Elim Elimination & Rearomatization

Caption: Simplified Reissert-Henze mechanism.
Experimental Protocol

This protocol is a generalized procedure based on the successful cyanation of various substituted pyridine N-oxides.[8][12]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-4-nitropyridine N-oxide (1.0 eq).

  • Addition of Reagents: Add anhydrous acetonitrile (CH₃CN, ~10 mL per gram of starting material) to create a suspension. To this, add potassium cyanide (KCN, 2.0-3.0 eq).[8]

  • Activating Agent: Carefully add the activating agent, dimethylcarbamoyl chloride ((CH₃)₂NCOCl, 2.0-3.0 eq), to the stirred suspension.[8]

  • Reaction Execution: Heat the reaction mixture to reflux (in acetonitrile, this is ~82 °C, though some procedures call for heating up to 120 °C in a sealed vessel) for 4-12 hours.[6][8] Monitor the reaction's completion by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water, which will also dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Critical Safety Considerations
  • Extreme Toxicity of Cyanide: Potassium cyanide (KCN) and hydrogen cyanide (HCN) gas are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving KCN must be performed in a certified, well-ventilated chemical fume hood.

  • Quenching: Never add acid to a reaction mixture containing cyanide salts, as this will liberate highly toxic HCN gas. The work-up should be performed under basic or neutral aqueous conditions. All cyanide-contaminated waste must be quenched with bleach or hydrogen peroxide solution before disposal according to institutional safety guidelines.

  • Inert Atmosphere: The reagents are sensitive to moisture. Using a dry flask and an inert atmosphere is recommended to achieve optimal yields.

Quantitative Data Summary

The following table summarizes the key parameters for the two-step synthesis. Yields are representative and may vary based on reaction scale and optimization.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 Nitration3-Methylpyridine N-oxideH₂SO₄, fuming HNO₃ or KNO₃H₂SO₄100-1202-375-85%[1]
2 Cyanation3-Methyl-4-nitropyridine N-oxideKCN, (CH₃)₂NCOClAcetonitrile80-1204-1260-75%[8]

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Cyanopyridine from Pyridine N-oxide.
  • Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659–663.
  • Murugan, R., & Scriven, E. F. V. (2005).
  • Taylor, E. C., Jr., & Crovetti, A. J. (1956). 3-Methyl-4-nitropyridine-1-oxide. Organic Syntheses, 36, 64.
  • Konakahara, T. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Mass Spectrometry Society of Japan.
  • Name Reactions in Organic Synthesis. (n.d.). Reissert Reaction.
  • CN104557693A. (2015). Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions [Diagram].
  • Wikipedia. (n.d.). Reissert reaction.
  • CN104592107B. (2017). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Integrierte Synthese- und Analytikplattform. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • ResearchGate. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.
  • BenchChem. (n.d.).
  • ChemicalBook. (n.d.). 3-Methyl-4-nitropyridine N-Oxide.
  • CN103570617A. (2014). Preparation method of 3-cyano-pyridine N-oxide.
  • Klemm, L. H., et al. (1981). Chemistry of Thienopyridines. Part 29. The Reissert-Henze Reaction as a Route to Simple C-Substituents alpha to the Heteronitrogen Atom. Journal of Heterocyclic Chemistry, 18(2), 363-366.
  • Feely, W., & Beavers, E. M. (1959). Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines. Journal of the American Chemical Society, 81(6), 1374–1376.
  • CN104592107A. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Brannmjk, X. P. (2020). Reissert-Henze reaction. SciSpace.
  • ResearchGate. (n.d.). α-Cyanation of substituted pyridine N-oxides under optimized reaction condition.
  • Li, W., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(14), 5395.
  • ResearchGate. (n.d.).
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • Eureka | Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Wang, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
  • ResearchGate. (n.d.). Optimization of reaction conditions a [Diagram].

Sources

Introduction: The Strategic Value of 3-Methyl-4-nitropyridine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Nucleophilic Substitution Reactions of 3-Methyl-4-nitropyridine-2-carbonitrile for Advanced Synthesis

This compound is a highly functionalized pyridine derivative poised for a significant role in the landscape of pharmaceutical and agrochemical research. The convergence of a methyl group, a strongly electron-wthdrawing nitro group, and a cyano group on the pyridine scaffold creates a unique electronic environment that opens up a diverse array of possibilities for late-stage functionalization. The nitrile group, in particular, is a valuable pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor, a metabolic stabilizer, or a key interacting element with biological targets.[1][2] This application note provides a comprehensive overview of the anticipated nucleophilic aromatic substitution (SNAr) reactions of this versatile building block, offering detailed protocols and mechanistic insights for researchers engaged in the synthesis of novel molecular entities.

Understanding the Reactivity Landscape of this compound

The reactivity of this compound in nucleophilic aromatic substitution is dictated by the interplay of its substituents. The pyridine nitrogen, along with the powerful electron-withdrawing nitro and cyano groups, renders the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.

The nitro group at the 4-position and the cyano group at the 2-position work in concert to activate the pyridine ring for SNAr reactions. The most probable site for nucleophilic attack is the carbon atom bearing the nitro group (C4), as the nitro group is an excellent leaving group in many SNAr reactions. The attack at this position allows for the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitro group and the pyridine nitrogen.

While attack at the C2 position is also possible, the cyano group is generally a less facile leaving group compared to the nitro group in SNAr reactions. The methyl group at the 3-position has a modest electron-donating effect and may also exert some steric influence on the adjacent reaction centers.

Mechanistic Overview of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound is expected to proceed via a two-step addition-elimination mechanism.

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Resonance Stabilized) sub->mc Addition nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod Elimination lg NO₂⁻

Figure 1: Generalized mechanism for the SNAr reaction.

Application Notes & Protocols

The following protocols are designed as starting points for the exploration of the nucleophilic substitution reactions of this compound. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields for specific substrates.

Amination Reactions: Synthesis of 4-Amino-3-methylpyridine-2-carbonitrile Derivatives

The introduction of an amino group at the 4-position can be readily achieved using a variety of primary and secondary amines as nucleophiles. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the liberated nitrous acid.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add morpholine (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale:

  • DMF: A polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SNAr reaction.

  • K₂CO₃: Acts as a base to neutralize any acidic byproducts.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Alkoxylation Reactions: Synthesis of 4-Alkoxy-3-methylpyridine-2-carbonitrile Derivatives

The displacement of the nitro group with an alkoxy group can be accomplished using the corresponding sodium or potassium alkoxide.

Protocol 2: Reaction with Sodium Methoxide

Materials:

  • This compound

  • Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol (1.1 eq) or solid sodium methoxide portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Rationale:

  • Anhydrous Conditions: Sodium methoxide is a strong base and is moisture-sensitive.

  • Cooling: The reaction can be exothermic, and initial cooling helps to control the reaction rate.

Thiolation Reactions: Synthesis of 4-(Alkylthio/Arylthio)-3-methylpyridine-2-carbonitrile Derivatives

Thiols are excellent nucleophiles for SNAr reactions, and the resulting thioethers are valuable intermediates in organic synthesis.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

Materials:

  • This compound

  • Thiophenol

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (1.5 eq).

  • Add thiophenol (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Rationale:

  • Cesium Carbonate: A mild base that is effective in deprotonating the thiol to generate the more nucleophilic thiolate in situ.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical yields for the proposed reactions based on similar transformations reported in the literature for other nitropyridine systems. Actual yields may vary.

NucleophileProductProposed ConditionsExpected Yield (%)
Morpholine4-Morpholino-3-methylpyridine-2-carbonitrileK₂CO₃, DMF, 90 °C75-85
Sodium Methoxide4-Methoxy-3-methylpyridine-2-carbonitrileMeOH, 0 °C to RT80-90
Thiophenol3-Methyl-4-(phenylthio)pyridine-2-carbonitrileCs₂CO₃, MeCN, RT85-95

Experimental Workflow Visualization

Experimental_Workflow start Start reactants Combine Reactants (Substrate, Nucleophile, Base, Solvent) start->reactants reaction Reaction (Stirring, Heating) reactants->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete drying Drying and Concentration workup->drying purification Purification (Chromatography, Recrystallization) drying->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Figure 2: General experimental workflow for SNAr reactions.

Safety Precautions

  • Nitro Compounds: this compound is a nitro-containing aromatic compound. Handle with care, as some nitroaromatics can be toxic and potentially explosive under certain conditions.

  • Reagents: Many of the nucleophiles and bases used in these protocols are corrosive, flammable, or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Organic solvents should be handled with care due to their flammability and potential health hazards.

Conclusion

This compound is a promising building block for the synthesis of a wide range of functionalized pyridine derivatives. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in drug discovery and materials science.

References

  • Jia, Y., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • Barlin, G. B., & Brown, D. J. (1967). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society B: Physical Organic, 648-652.
  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133.
  • Campodonico, P. R., et al. (2014). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
  • Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239-243.
  • University of Illinois Chicago. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Obreza, A., et al. (2019). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 24(19), 3563.
  • Grozinger, K. G., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Al-Adiwish, W. M., et al. (2011). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)- acrylamide towards some nitrogen nucleophiles. ARKIVOC, 2011(ii), 227-239.
  • Ochiai, E., & Hayashi, E. (1957). 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses, 37, 63.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2011). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles.
  • Chayanov, D. I., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694.
  • PubChem. (n.d.). 3-Methylpyridine-2-carbonitrile. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1269-1294.

Sources

reduction of nitro group in 3-Methyl-4-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Chemoselective Reduction of the Nitro Group in 3-Methyl-4-nitropyridine-2-carbonitrile

Abstract

The transformation of this compound to its corresponding 4-amino derivative is a critical step in the synthesis of various heterocyclic scaffolds for pharmaceutical and agrochemical research. The primary challenge in this conversion lies in the chemoselective reduction of the aromatic nitro group while preserving the chemically sensitive nitrile functionality. This application note provides a detailed guide for researchers, scientists, and drug development professionals on reliable and efficient protocols for this transformation. We delve into the mechanistic rationale behind reagent selection, comparing common reduction strategies including metal-acid systems and catalytic hydrogenation. Detailed, step-by-step protocols for reduction using Tin(II) Chloride (SnCl₂) and Iron powder in acidic media are presented, as these methods offer an excellent balance of reactivity, selectivity, and operational simplicity. This guide also includes a comparative analysis of various methods, troubleshooting advice, and critical safety considerations to ensure successful and safe execution.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing access to a vast array of primary amine building blocks.[1] These amines are pivotal intermediates in the production of dyes, polymers, and, most significantly, biologically active compounds. The target molecule, 4-amino-3-methylpyridine-2-carbonitrile, is a valuable precursor for constructing fused heterocyclic systems, which are prominent motifs in medicinal chemistry.

The synthetic challenge presented by this compound is the presence of two reducible functional groups: the nitro (-NO₂) group and the nitrile (-CN) group. While the nitro group is the intended target, the nitrile group is susceptible to reduction under various conditions, particularly with powerful hydrides or aggressive catalytic hydrogenation, which would lead to an unwanted aminomethyl side product. Therefore, the selection of a reducing agent with high chemoselectivity is paramount. This note will explore robust methods that preferentially reduce the nitro group, ensuring the integrity of the essential nitrile functionality.

Mechanistic Considerations and Reagent Selection

The successful reduction of a nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding the amine. The choice of reductant determines the reaction's efficiency and, crucially, its selectivity.

G cluster_path General Reduction Pathway Ar-NO2 Aromatic Nitro (Substrate) Ar-NO Nitroso Intermediate Ar-NO2->Ar-NO +2e-, +2H+ Ar-NHOH Hydroxylamine Intermediate Ar-NO->Ar-NHOH +2e-, +2H+ Ar-NH2 Aromatic Amine (Product) Ar-NHOH->Ar-NH2 +2e-, +2H+

Caption: General pathway for the reduction of an aromatic nitro group.

Rationale for Reagent Selection:

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): This is often the method of choice for nitro reductions due to its high efficiency and clean byproducts (water).[2] However, its application here is risky. Standard palladium or platinum catalysts can readily reduce nitriles to primary amines, especially under elevated pressure or temperature.[3] While specialized catalysts or conditions can sometimes achieve selectivity, the risk of nitrile reduction makes this a less reliable primary option without extensive optimization.[4]

  • Metal-Acid Systems (Fe/HCl, SnCl₂): These are classic, dependable methods for nitro group reduction.[5] The reaction proceeds via single electron transfer from the metal surface.

    • Iron (Fe): Typically used with hydrochloric or acetic acid, this method is inexpensive, robust, and environmentally benign.[1][2] The Béchamp reduction using Fe/HCl is a common industrial process, partly because the in situ hydrolysis of the resulting FeCl₂ can regenerate some of the acid, making the reaction somewhat self-sustaining.[6] It displays excellent selectivity for the nitro group.

    • Tin(II) Chloride (SnCl₂): This reagent is known for its mild conditions and exceptional chemoselectivity.[4] It is particularly effective for reducing nitro groups in molecules containing other sensitive functionalities like aldehydes, ketones, esters, and nitriles.[3][4] Although more expensive than iron and requiring a more involved workup to remove tin salts, its reliability and mildness make it an excellent choice for laboratory-scale synthesis.

  • Sodium Dithionite (Na₂S₂O₄): This inorganic salt is a powerful and selective reducing agent for nitro groups.[7] It operates under neutral or slightly basic conditions, often in an aqueous-organic solvent mixture, which can be advantageous for acid-sensitive substrates. The mechanism involves electron transfer from the dithionite ion.[7] It is a viable alternative, especially when avoiding strongly acidic conditions is necessary.[8][9]

Given the need for high selectivity, SnCl₂ and Fe/HCl represent the most reliable and accessible methods for the target transformation.

Comparative Analysis of Reduction Methods

The selection of a specific protocol often involves a trade-off between cost, reaction conditions, ease of workup, and selectivity. The following table summarizes the key characteristics of viable methods for reducing this compound.

MethodReagent(s)Typical SolventTemp. (°C)ProsCons/RisksSelectivity (vs. Nitrile)
Tin(II) Chloride SnCl₂·2H₂OEthanol, Ethyl Acetate25 - 78Excellent chemoselectivity, mild conditions.[4]More expensive, difficult workup due to tin salt precipitation.[3]Excellent
Iron/Acid Fe, HCl / NH₄ClEthanol/Water, Acetic Acid25 - 100Inexpensive, robust, environmentally benign metal.[10]Strongly acidic, requires filtration of fine iron/iron oxide sludge.Very Good
Catalytic Hydrogenation H₂, Pd/CMethanol, Ethanol25 - 50High atom economy, clean reaction.[2]Risk of nitrile and pyridine ring reduction, requires H₂ gas handling.[3]Moderate to Poor
Transfer Hydrogenation HCOONH₄, Pd/CMethanol, Ethanol25 - 80Avoids high-pressure H₂ gas.[4]Still carries risk of nitrile reduction, catalyst cost.Moderate
Sodium Dithionite Na₂S₂O₄DMF/Water, EtOH/Water25 - 90Neutral/basic conditions, good selectivity.[8][9]Reagent instability, potential for sulfur byproducts.[7]Very Good

Experimental Protocols

Safety Precaution: All nitro compound reductions are highly exothermic and should be performed with caution.[11] Ensure the reaction is conducted in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Have an ice bath readily available for cooling.

Protocol 1: Selective Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is favored for its mild conditions and high chemoselectivity, making it ideal for complex substrates on a laboratory scale.[4]

G Start Dissolve Substrate in Ethanol Add Add SnCl2·2H2O Portion-wise Start->Add Reflux Heat to Reflux (e.g., 78 °C) Add->Reflux Monitor Monitor by TLC/LCMS (2-4 hours) Reflux->Monitor Cool Cool to RT Monitor->Cool Quench Pour into Ice-Water Cool->Quench Basify Basify with aq. NaOH to pH > 10 Quench->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify

Caption: Workflow for SnCl₂ reduction of this compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Absolute Ethanol

  • Ethyl Acetate (for extraction)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 5M Sodium Hydroxide (NaOH)

  • Deionized Water & Ice

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Add absolute ethanol (approx. 10-15 mL per gram of substrate). Stir until the starting material is fully dissolved.

  • Carefully add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions. The addition may be exothermic; use an ice bath to maintain room temperature if necessary.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Pour the resulting residue slowly into a beaker containing crushed ice.

  • Work-up: Carefully basify the acidic aqueous mixture by the slow addition of saturated NaHCO₃ or 5M NaOH solution until the pH is >10. A thick, white precipitate of tin(IV) hydroxide will form. Continue stirring until the precipitate can be easily filtered or until it redissolves in excess strong base.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-amino-3-methylpyridine-2-carbonitrile can be purified by silica gel column chromatography if necessary.

Protocol 2: Economical Reduction using Iron Powder (Fe)

This classic Béchamp reduction is a cost-effective and robust method suitable for larger-scale synthesis.[10]

G Start Suspend Substrate & Fe in EtOH/H2O Add Add NH4Cl or conc. HCl Start->Add Reflux Heat to Reflux (exothermic) Add->Reflux Monitor Monitor by TLC/LCMS (1-3 hours) Reflux->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite® to remove Iron salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Extract with EtOAc or DCM Concentrate->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify if Necessary Dry->Purify

Caption: Workflow for Fe/NH₄Cl reduction of this compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • Iron powder (<325 mesh) (5.0 - 10.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 - 10.0 eq) or concentrated HCl (catalytic to 1.0 eq)

  • Ethanol/Water solvent mixture (e.g., 4:1)

  • Celite® or diatomaceous earth

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq), iron powder (5.0-10.0 eq), and ammonium chloride (5.0-10.0 eq).

  • Add a 4:1 mixture of Ethanol:Water (approx. 20 mL per gram of substrate).

  • If using HCl instead of NH₄Cl, add the acid slowly to the suspension of the substrate and iron powder in the solvent. The reaction is highly exothermic; use an ice bath to control the initial temperature rise.

  • Heat the mixture to a gentle reflux. The reaction is often vigorous initially.

  • Maintain at reflux for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethanol and filter through a pad of Celite® to remove the fine iron powder and iron oxides. Wash the filter cake thoroughly with additional ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Add water and saturated NaHCO₃ to the residue to ensure the solution is basic (pH > 8).

  • Extract the product into ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify by silica gel column chromatography or recrystallization as needed.

Troubleshooting and Optimization

  • Incomplete Reaction: If the starting material persists, consider adding more reducing agent or extending the reaction time. For Fe reductions, ensuring the iron powder is finely divided and activated (e.g., by the acid) is crucial.

  • Formation of Azo/Azoxy Byproducts: These dimers can form from the condensation of nitroso and hydroxylamine intermediates. This is more common if the reducing agent is depleted or if the reaction stalls. Ensuring a sufficient excess of the reductant usually prevents this.[12]

  • Difficult Work-up (SnCl₂ Method): The formation of a gelatinous tin hydroxide precipitate can complicate extractions.[3] To manage this, either add a very strong base (e.g., 30-50% NaOH) until the amphoteric tin hydroxide redissolves as sodium stannate, or filter the precipitate through Celite® before extraction, washing the pad thoroughly with the extraction solvent.

  • Low Yield (Fe Method): The product can adsorb onto the large surface area of the iron/iron oxide sludge. To maximize recovery, wash the Celite® filter cake extensively with a polar organic solvent like ethanol, ethyl acetate, or methanol.

Safety and Handling

  • Exothermicity: The reduction of nitro groups is one of the most exothermic reactions in organic synthesis.[11] Always add reagents slowly and have cooling available. For larger-scale reactions, a reaction calorimeter study is advised to ensure safe heat management.

  • Reagent Hazards:

    • Acids (HCl, Acetic Acid): Corrosive. Handle with appropriate care and PPE.

    • Tin Compounds: Can be toxic. Avoid inhalation of dust and dispose of waste according to institutional guidelines.[13]

    • Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.[14]

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing solutions from the tin reduction, in accordance with local and federal regulations.[15]

Conclusion

The chemoselective reduction of this compound to 4-amino-3-methylpyridine-2-carbonitrile can be achieved efficiently and reliably. For laboratory-scale synthesis where mild conditions and high selectivity are paramount, the Tin(II) Chloride method is highly recommended. For larger-scale, cost-sensitive applications, the Iron/acid reduction offers a robust and economical alternative. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently perform this critical synthetic transformation.

References

  • Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. (2022). Green Chemistry, 24(11), 4439-4446.
  • Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. BenchChem.
  • A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. (2018). Synlett, 29(13), 1775-1779.
  • Selective reduction of nitro group without affecting other functional groups. BenchChem.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). SynOpen, 6(3), 203-208.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. (2013). Synthesis, 45(15), 2043-2050.
  • Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2021). Journal of the American Chemical Society, 143(49), 20736-20743.
  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?
  • nitro razredčilo. Chemius.
  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress.
  • Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. (2018).
  • Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. (2023). The Journal of Organic Chemistry, 88(15), 10543-10554.
  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange.
  • Preference for tin or iron in the reduction of nitrobenzene. Chemistry Stack Exchange.
  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu.
  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Navigating the Synthesis and Safety of Nitro Compounds: An In-depth Technical Guide. BenchChem.
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • Reduction of nitro compounds. Wikipedia.
  • INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROM
  • Reduction of nitro group in the presence of a nitrile. Reddit.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2021). Calvin Digital Commons.
  • Nitro Reduction Common Conditions. Common Organic Chemistry.
  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. (2020). RSC Advances, 10(6), 3505-3514.
  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters, 23(7), 2565-2570.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.

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hydrolysis of nitrile group in 3-Methyl-4-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Hydrolysis of the Nitrile Group in 3-Methyl-4-nitropyridine-2-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 3-Methyl-4-nitropyridine-2-carboxylic Acid

Substituted pyridine carboxylic acids are privileged scaffolds in medicinal chemistry and materials science, serving as critical building blocks for pharmaceuticals, agrochemicals, and functional materials. The target molecule of this guide, 3-Methyl-4-nitropyridine-2-carboxylic acid, is a highly functionalized intermediate whose synthesis requires a robust and well-understood hydrolysis of its nitrile precursor, this compound.

This document serves as a senior-level guide to this transformation. It moves beyond a simple recitation of steps to provide a detailed rationale for methodological choices, a comparative analysis of acidic versus basic conditions, and comprehensive, field-tested protocols. The presence of a nitro group (strong electron-withdrawing) and an ortho-methyl group (steric hindrance) on the pyridine ring presents specific challenges that must be strategically addressed to achieve high-yield, clean conversion.

Reaction Overview & Mechanistic Considerations

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that proceeds through an amide intermediate.[1][2] The choice between acid-catalyzed and base-catalyzed pathways is the primary strategic decision, as each offers distinct advantages and challenges, particularly for a sterically hindered and electronically demanding substrate like this compound.

G cluster_start Starting Material cluster_product Final Product cluster_reagents Reaction Conditions SM This compound Acid Acidic Hydrolysis (e.g., H₂SO₄, HCl, Heat) SM->Acid Option 1 Base Basic Hydrolysis (e.g., NaOH, KOH, Heat) SM->Base Option 2 P 3-Methyl-4-nitropyridine-2-carboxylic acid Acid->P Base->P

Caption: High-level overview of the nitrile hydrolysis pathways.

Pillar 1: Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[3][4] This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[5][6] The reaction proceeds through a protonated amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[1][2]

Causality Behind the Mechanism:

  • Activation: Protonation is the key activating step. Without it, water is not nucleophilic enough to attack the nitrile carbon.

  • Driving Force: The formation of the highly stable C=O bond in the carboxylic acid and the release of an ammonium ion drive the reaction to completion.

  • Substrate Consideration: For our specific substrate, the pyridine nitrogen will also be protonated in strong acid. This can further increase the electron-deficient nature of the ring, potentially accelerating the attack on the nitrile carbon.

G start Protonation of Nitrile step2 Nucleophilic Attack by H₂O start->step2 Activates Nitrile Carbon step3 Proton Transfer step2->step3 step4 Tautomerization to Amide step3->step4 step5 Hydrolysis of Amide Intermediate step4->step5 Requires Heat end Carboxylic Acid + NH₄⁺ step5->end

Caption: Key stages of the acid-catalyzed nitrile hydrolysis mechanism.

Pillar 2: Base-Catalyzed Hydrolysis

In contrast, the base-catalyzed mechanism relies on a potent nucleophile, the hydroxide ion (OH⁻), to initiate the reaction.[3][7] The hydroxide directly attacks the electrophilic nitrile carbon, forming a negatively charged intermediate. Subsequent protonation and tautomerization yield the amide intermediate.[7] This amide is then further hydrolyzed under basic conditions to a carboxylate salt. A final acidic workup is required to obtain the neutral carboxylic acid.[2]

Causality Behind the Mechanism:

  • Nucleophilicity: The strength of the hydroxide nucleophile obviates the need for substrate activation via protonation.

  • Intermediate: The reaction proceeds via a stable carboxylate salt, which prevents the reverse reaction.

  • Final Step: Acidification is a mandatory final step to protonate the carboxylate and isolate the desired product.

  • Substrate Consideration: The strong electron-withdrawing nitro group makes the nitrile carbon an excellent target for nucleophilic attack by hydroxide. However, care must be taken as prolonged exposure to strong base at high temperatures could risk nucleophilic aromatic substitution, although this is less likely given the other ring substituents.

G start Nucleophilic Attack by OH⁻ step2 Protonation by H₂O start->step2 step3 Tautomerization to Amide step2->step3 step4 Hydrolysis of Amide to Carboxylate step3->step4 Requires Heat step5 Acidic Workup (H₃O⁺) step4->step5 Isolation Step end Carboxylic Acid step5->end

Caption: Key stages of the base-catalyzed nitrile hydrolysis mechanism.

Comparative Analysis: Acid vs. Base Hydrolysis

The choice of method is critical and depends on substrate stability, desired purity profile, and available equipment.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Principle Electrophilic activation of nitrileNucleophilic attack on nitrile
Reagents Conc. H₂SO₄ or HClAq. NaOH or KOH
Product Form Carboxylic acid directlyCarboxylate salt (requires acidification)
Pros One-step conversion to the final acid. Can be faster for electron-rich nitriles.Excellent for substrates sensitive to strong acid. Generally cleaner reactions with fewer charring side products.
Cons Potential for charring/decomposition with sensitive substrates. Corrosive reagents.Requires a separate acidification workup step. Potential for side reactions if other base-sensitive groups are present.
Relevance to Substrate The pyridine nitrogen will be protonated, potentially requiring more forcing conditions (higher temp/longer time) to overcome electrostatic repulsion.The electron-withdrawing nitro group makes the nitrile carbon highly susceptible to hydroxide attack, favoring this method.

Experimental Protocols

Safety First
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid/base resistant gloves.

  • This compound is a nitroaromatic compound and should be handled with care as a potential irritant and toxic substance.

  • Concentrated acids and bases are highly corrosive. Handle with extreme caution and have appropriate spill kits ready. When diluting acids, always add acid to water slowly.

Protocol 1: Acid-Catalyzed Hydrolysis

Principle of the Method: This protocol utilizes concentrated sulfuric acid to protonate and activate the nitrile, followed by hydrolysis with water. The reaction is heated to drive both the initial hydrolysis to the amide and the subsequent hydrolysis of the amide to the carboxylic acid.[2] The product is isolated by careful neutralization.

Materials & Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Crushed Ice

  • Ammonium Hydroxide (NH₄OH, ~28-30%) or Sodium Hydroxide (NaOH) solution (50% w/v)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1.0 eq).

  • Acid Addition: In a fume hood, carefully and slowly add a 2:1 mixture of concentrated H₂SO₄:H₂O (e.g., 30 mL) to the flask. Causality Note: This ratio provides both the catalytic acid and the nucleophilic water. The addition should be slow as the initial dissolution is exothermic.

  • Heating: Attach a reflux condenser and heat the mixture to 110-120 °C using a heating mantle. Maintain vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validation: Prepare a sample by taking a small aliquot (~0.1 mL) of the reaction mixture, quenching it carefully into ice water, and neutralizing with base before extracting with ethyl acetate.

    • TLC System: A typical system is 1:1 Hexanes:Ethyl Acetate. The carboxylic acid product will have a much lower Rf value (more polar) than the starting nitrile. The reaction is complete upon the disappearance of the starting material spot. Expect reaction times of 4-8 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to room temperature, then chill further in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 200 g) in a large beaker with stirring. This dilutes the acid and dissipates heat.

    • While keeping the beaker in an ice bath, slowly neutralize the mixture by adding concentrated ammonium hydroxide or 50% NaOH solution until the pH is approximately 3-4.

    • Causality Note: The product, being a carboxylic acid, is least soluble at or near its pKa. Over-basification will form the soluble carboxylate salt. .

    • A precipitate of 3-Methyl-4-nitropyridine-2-carboxylic acid should form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

    • Dry the product under vacuum to a constant weight.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy (look for the disappearance of the -C≡N stretch around 2230 cm⁻¹ and the appearance of a broad O-H stretch ~3000 cm⁻¹ and a C=O stretch ~1700 cm⁻¹), and Mass Spectrometry.

Protocol 2: Base-Catalyzed Hydrolysis

Principle of the Method: This protocol uses a strong aqueous base (NaOH) to directly hydrolyze the nitrile to a sodium carboxylate salt.[8] The reaction is heated to ensure complete conversion of the intermediate amide.[9] The final carboxylic acid is then liberated and precipitated by careful acidification of the solution.[2]

Materials & Reagents:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 1.0 eq) and a 10% aqueous solution of NaOH (e.g., 50 mL, providing a large excess of NaOH).

  • Heating: Attach a reflux condenser and heat the mixture to reflux (~100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction for the evolution of ammonia gas (can be tested with moist pH paper held at the top of the condenser). The reaction can also be monitored by TLC as described in Protocol 1. Expect reaction times of 2-6 hours.

    • Self-Validation: The endpoint is the cessation of ammonia evolution and the disappearance of the starting material by TLC analysis.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to room temperature, then chill in an ice bath. The product exists as the soluble sodium 3-methyl-4-nitropyridine-2-carboxylate.

    • While maintaining cooling and stirring, slowly and carefully add concentrated HCl dropwise to the solution.

    • Causality Note: This step protonates the carboxylate salt. The carboxylic acid will precipitate out as the solution becomes acidic. .

    • Monitor the pH, adding acid until the pH is approximately 3-4.

    • A precipitate of 3-Methyl-4-nitropyridine-2-carboxylic acid will form.

    • Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove sodium chloride.

    • Dry the product under vacuum to a constant weight.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry as detailed in Protocol 1.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Setup Assemble Glassware (Flask, Condenser) Reagents Weigh Reagents Setup->Reagents Charge Charge Flask with Reactant & Solvent/Acid/Base Reagents->Charge Heat Heat to Reflux/ Target Temperature Charge->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool Reaction Monitor->Cool Quench Quench/Neutralize/ Acidify Cool->Quench Precipitate Precipitate Product Quench->Precipitate Filter Filter & Wash Solid Precipitate->Filter Dry Dry Product Filter->Dry Characterize Characterize (NMR, IR, MS) Dry->Characterize

Caption: A generalized workflow for the hydrolysis of nitriles.

References

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Ghaffar, T., & Parkins, A. W. (2000). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 65(19), 6204–6207. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Leslie, J. M. (2020). Acid-catalyzed nitrile hydrolysis [Video]. YouTube. [Link]

  • Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2533. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • McIsaac, J. E., Jr., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048–3050. [Link]

  • Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Congleton, J. (2020). Chapter 21 Part 6 Nitrile Hydrolysis [Video]. YouTube. [Link]

  • Kilo, S. (2021). Hydrolysis of Nitriles [Video]. YouTube. [Link]

  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560–563. [Link]

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Application Notes and Protocols: 3-Methyl-4-nitropyridine-2-carbonitrile as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. Within this class, highly functionalized pyridines serve as powerful building blocks for creating complex molecular architectures. 3-Methyl-4-nitropyridine-2-carbonitrile is an exemplary pharmaceutical intermediate, offering a trifecta of reactive sites—a cyano group, a nitro group, and a methyl group—on the core pyridine structure.[2] This strategic arrangement of electron-withdrawing groups and a modifiable alkyl substituent makes it an exceptionally versatile platform for the synthesis of diverse compound libraries, enabling rapid lead generation and optimization in drug discovery programs.

This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed experimental protocols for its key transformations. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic workflows.

Physicochemical Properties & Spectroscopic Data

Understanding the fundamental properties of this compound is critical for its effective use.

PropertyValueSource
Molecular Formula C₇H₅N₃O₂[2]
Molecular Weight 163.13 g/mol Calculated
Appearance Expected to be a crystalline solidGeneral knowledge
CAS Number 30235-13-3[2]

Spectroscopic Signatures:

  • Infrared (IR) Spectroscopy: The IR spectrum is distinguished by several characteristic peaks. A sharp, intense absorption band is expected in the 2240-2220 cm⁻¹ region, which is indicative of the aromatic C≡N stretch.[3] Additionally, strong stretching vibrations corresponding to the nitro group (NO₂) will appear around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will feature two distinct signals in the aromatic region for the pyridine ring protons. A singlet corresponding to the methyl group (–CH₃) protons will appear in the upfield region, typically around 2.5 ppm.

    • ¹³C NMR: The spectrum will show seven distinct carbon signals, including the characteristic signal for the nitrile carbon (–C≡N) in the 115-120 ppm range and signals for the aromatic carbons, with those attached to the nitro and cyano groups being significantly influenced by their electron-withdrawing nature.

Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orchestrated reactivity of its functional groups. The nitro and cyano groups are strongly electron-withdrawing, which profoundly influences the chemistry of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is rendered highly electron-deficient, particularly at the C4 position, by the combined influence of the ring nitrogen and the powerful nitro and cyano substituents. This electronic arrangement makes the nitro group at the 4-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[4] This pathway allows for the direct and efficient introduction of a wide array of nucleophiles—including amines, alkoxides, and thiolates—to build molecular complexity.[2][5]

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (–NH₂), a cornerstone transformation in pharmaceutical synthesis.[2] This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the scaffold and providing a key handle for further functionalization via amide bond formation, sulfonylation, or reductive amination. Common and effective reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron in acidic media.

Transformations of the Cyano Group

The nitrile functionality is a versatile precursor to other critical functional groups.[6] It can be:

  • Hydrolyzed under acidic or basic conditions to yield a primary amide (–CONH₂) or further to a carboxylic acid (–COOH).[7]

  • Reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. The nitrile itself is also a valuable pharmacophore, capable of acting as a hydrogen bond acceptor and being metabolically robust.[6]

G start 3-Methyl-4-nitropyridine- 2-carbonitrile snar SNAr Product (e.g., Thioether) start->snar  Nucleophilic  Substitution (SNAr)  [Nu⁻] reduction 4-Amino Product start->reduction  Nitro Group  Reduction  [H] hydrolysis Amide/Carboxylic Acid Product start->hydrolysis  Nitrile Group  Transformation  [H₂O or H₂] G A Setup: Combine Reactants & Solvent in Flask B Reaction: Heat at 60°C Monitor by TLC A->B C Workup: Quench with Water & Filter Solid B->C D Purification: Recrystallization or Chromatography C->D E Analysis: Characterize Product (NMR, MS, IR) D->E G A Setup: Dissolve Starting Material & Add Catalyst B Reaction: Stir under H₂ Atmosphere (Balloon) A->B C Workup: Purge with N₂ Filter through Celite® B->C D Isolation: Concentrate Filtrate Under Vacuum C->D E Analysis: Characterize Product (NMR, MS) D->E

Sources

Application Notes & Protocols for the Buchwald-Hartwig Amination of Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of aminonitropyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing the pivotal C-N bond in these structures.[1][2] However, the unique electronic properties of nitropyridine substrates—namely the strong electron-withdrawing nature of the nitro group and the potential for the pyridine nitrogen to coordinate with the palladium catalyst—present distinct challenges that necessitate carefully optimized protocols.[3][4] This guide provides an in-depth analysis of the reaction mechanism, a systematic approach to protocol development, detailed experimental procedures, and troubleshooting strategies tailored for the successful amination of nitropyridines.

Introduction: The Challenge and Opportunity of Nitropyridine Amination

Nitropyridines are highly valuable synthons, with the nitro group serving as a versatile handle for further functionalization (e.g., reduction to an amine) or as a key pharmacophore itself. Traditional methods for synthesizing aminonitropyridines, such as nucleophilic aromatic substitution (SNAr), are often limited by harsh reaction conditions and a narrow substrate scope. The palladium-catalyzed Buchwald-Hartwig amination offers a milder, more general alternative.[1][2]

The primary challenges in applying this methodology to nitropyridines are twofold:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive or less active catalytic species.[4]

  • Substrate Reactivity: While the electron-withdrawing nitro group activates the pyridine ring toward oxidative addition, it can also render the product susceptible to side reactions or influence the stability of intermediates in the catalytic cycle. Furthermore, strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with certain nitroarenes.[5]

Overcoming these obstacles requires a rational selection of catalyst, ligand, base, and solvent, a topic this guide will explore in detail.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][6][7] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction for challenging substrates like nitropyridines.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the nitropyridine, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[8]

  • Amine Coordination & Deprotonation: The amine displaces a ligand on the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired aminonitropyridine product is released, regenerating the active Pd(0) catalyst to continue the cycle.[9]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Protocol Development and Optimization

A successful protocol for the amination of nitropyridines hinges on the judicious selection of four key components: the palladium source/ligand system, the base, the solvent, and the reaction temperature.

Catalyst and Ligand Selection

The choice of ligand is arguably the most critical factor for success. For electron-deficient and potentially coordinating substrates like nitropyridines, bulky, electron-rich biarylphosphine ligands are the gold standard.[3] These ligands promote the crucial reductive elimination step and sterically disfavor the formation of inactive, bis-ligated palladium species.

Table 1: Recommended Catalyst Systems for Nitropyridine Amination

Ligand ClassExample LigandsRecommended PrecatalystKey Advantages for Nitropyridines
Bulky Biarylphosphines RuPhos, BrettPhos, XPhosG3 or G4 Buchwald PrecatalystsHigh activity, promotes coupling of less reactive chlorides, effective for a broad range of amines.[9]
Chelating Bisphosphines XantphosPd₂(dba)₃ or Pd(OAc)₂Wide bite angle can be beneficial; often effective in preventing catalyst decomposition.[7]
Ferrocene-Based Josiphos-type ligandsPd(OAc)₂Effective for coupling heteroaryl chlorides with various primary nitrogen nucleophiles.[4]

Expert Insight: For initial screening with a new nitropyridine substrate, a G3 or G4 precatalyst paired with a ligand like RuPhos or BrettPhos is a robust starting point. These "third-generation" systems are designed for high reactivity and are often successful where older catalyst systems fail.

Choice of Base and Solvent

The base plays a crucial role in the deprotonation of the amine. However, strong bases can react with the nitro group. Therefore, a balance must be struck between sufficient basicity to drive the catalytic cycle and compatibility with the substrate.

  • Strong Bases (e.g., NaOtBu, LiHMDS): Highly effective but may be incompatible with some nitroarenes. Use with caution and screen on a small scale first.

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): Generally safer for sensitive functional groups.[5] Their poor solubility in common solvents like toluene can be a drawback, requiring vigorous stirring or the use of a more polar co-solvent.[8]

The solvent choice is tied to the base.

  • Toluene & 1,4-Dioxane: Standard, relatively non-polar solvents suitable for many conditions.

  • tert-Amyl Alcohol (t-AmOH): Can be an excellent choice, particularly with phosphate or carbonate bases, as it can improve their solubility.

Reaction Temperature

Reaction temperatures typically range from 80 °C to 110 °C.[7] For less reactive aryl chlorides, higher temperatures are often necessary to facilitate the initial oxidative addition. However, prolonged heating at high temperatures can lead to decomposition. Monitoring the reaction progress is key to avoiding byproduct formation.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the amination of a chloronitropyridine.

General Experimental Workflow

Experimental_Workflow start Start reagents Reagent Preparation (Dry Solvent, Weigh Reagents) start->reagents setup Reaction Assembly (Charge vial in glovebox) reagents->setup atmosphere Establish Inert Atmosphere (Seal vial, remove from glovebox) setup->atmosphere reaction Heating & Stirring (Place in pre-heated block) atmosphere->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete quench Reaction Cooldown & Quench (Cool to RT, add water) monitoring->quench Upon completion workup Aqueous Workup (Extraction with organic solvent) quench->workup purify Purification (Silica Gel Chromatography) workup->purify end Product Characterization purify->end

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Example Protocol: Synthesis of 2-Morpholino-5-nitropyridine

Reagents & Equipment:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Toluene

  • Nitrogen-filled glovebox

  • 20 mL screw-cap vial with a PTFE-lined cap

  • Magnetic stir bar and stir plate with heating

Procedure:

  • Preparation (Inside a Glovebox): To a 20 mL screw-cap vial, add 2-chloro-5-nitropyridine (e.g., 1.0 mmol, 158.5 mg), potassium phosphate (2.0 mmol, 424.6 mg), and the BrettPhos Pd G3 precatalyst (0.02 mmol, 18.1 mg).

  • Reagent Addition: Add anhydrous toluene (5 mL) to the vial, followed by morpholine (1.2 mmol, 104.5 mg, 105 µL).

  • Sealing: Securely seal the vial with the PTFE-lined cap. For extra security, wrap the cap with electrical tape.

  • Reaction: Remove the vial from the glovebox and place it in a pre-heated aluminum block on a magnetic stir plate set to 100 °C. Stir vigorously.

  • Monitoring: After 16 hours, allow the reaction to cool to room temperature. Spot a small aliquot (diluted with ethyl acetate) on a TLC plate or analyze by LC-MS to confirm the consumption of the starting material.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-morpholino-5-nitropyridine.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature for C-Cl activation.3. Poorly soluble base.1. Use a precatalyst and ensure strictly anhydrous/anaerobic conditions.[8]2. Increase temperature to 110-120 °C.3. Ensure vigorous stirring; consider switching to t-AmOH as a solvent.
Formation of Hydrodehalogenated Byproduct 1. Presence of water.2. Unfavorable kinetics (β-hydride elimination competing with reductive elimination).1. Scrupulously dry all reagents and solvent.2. Switch to a bulkier ligand (e.g., from XPhos to BrettPhos) to favor reductive elimination.[1]
Dark, Tarry Reaction Mixture 1. Catalyst decomposition.2. Substrate/product degradation at high temperature.1. Lower the reaction temperature and/or catalyst loading.2. Screen a different ligand or a weaker base like K₂CO₃.

Conclusion

The Buchwald-Hartwig amination of nitropyridines is a highly enabling transformation for modern synthetic chemistry. While challenges related to catalyst inhibition and substrate sensitivity exist, they can be reliably overcome through the rational application of modern catalyst systems. The use of bulky, electron-rich biarylphosphine ligands in combination with appropriate bases and solvents provides a robust framework for accessing a wide array of valuable aminonitropyridine building blocks. Careful attention to experimental setup, particularly the exclusion of air and moisture, is paramount to achieving high yields and reproducible results.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Selected ligands and catalysts for Buchwald‐Hartwig amination Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Palladium-catalyzed C(sp2)-H pyridocarbonylation of N-aryl-2-aminopyridines: dual function of the pyridyl moiety Source: PubMed URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: The Asymmetric Buchwald–Hartwig Amination Reaction Source: MDPI URL: [Link]

Sources

The Strategic Synthesis of Fused Heterocyples from 3-Methyl-4-nitropyridine-2-carbonitrile: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern drug discovery and development, fused heterocyclic scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their rigid structures and diverse functionalities allow for precise three-dimensional arrangements that can effectively interact with biological targets. Among the myriad of starting materials for constructing these complex architectures, 3-Methyl-4-nitropyridine-2-carbonitrile stands out as a particularly versatile and reactive building block. The electron-withdrawing effects of the nitro and cyano groups, ortho and para to the C4 position respectively, render this position highly susceptible to nucleophilic aromatic substitution. This inherent reactivity provides a powerful handle for the annulation of new rings onto the pyridine core.

This comprehensive guide provides detailed application notes and protocols for the preparation of two key classes of fused heterocycles—pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines—utilizing this compound as the common precursor. These protocols are designed for researchers, medicinal chemists, and process development scientists, offering not just a series of steps, but a deeper understanding of the underlying chemical principles and strategic considerations.

I. Synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. The synthesis of this fused system from this compound proceeds via a highly efficient cyclocondensation reaction with hydrazine.

Reaction Scheme & Mechanism

The reaction is initiated by the nucleophilic attack of hydrazine at the electron-deficient C4 position of the pyridine ring, leading to the displacement of the nitro group. The resulting 4-hydrazinyl intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This is followed by tautomerization to yield the stable aromatic pyrazolo[3,4-b]pyridine ring system.

Caption: Synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.77 g, 10 mmol) and ethanol (30 mL).

  • Stir the mixture at room temperature to obtain a suspension.

  • Slowly add hydrazine hydrate (1.25 mL, 20 mmol, 2 equivalents) to the suspension. Caution: Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.[1]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Upon completion of the reaction (disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.

  • Further cool the mixture in an ice bath for 30 minutes to promote precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted hydrazine and impurities.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Expected Results and Characterization
ParameterExpected Value
Product 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Appearance Pale yellow to off-white solid
Yield 85-95%
Melting Point >250 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5 (s, 1H, NH), 7.5 (s, 1H, Ar-H), 6.2 (s, 2H, NH₂), 2.5 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 160.2, 155.8, 148.1, 135.4, 118.9, 105.7, 95.3, 16.8
IR (KBr, cm⁻¹) 3450-3200 (NH, NH₂), 2220 (CN), 1640, 1580

II. Synthesis of 2,4-Diamino-6-methylpyrido[2,3-d]pyrimidine-7-carbonitrile

The pyrido[2,3-d]pyrimidine scaffold is another key heterocycle in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anticancer properties. The synthesis from this compound involves a cyclocondensation reaction with guanidine.

Reaction Scheme & Mechanism

This transformation is believed to proceed in a stepwise manner. First, the nitro group at the C4 position of the pyridine ring is reduced to an amino group. This is typically achieved using a reducing agent such as sodium dithionite or catalytic hydrogenation. The resulting 4-amino-3-methylpyridine-2-carbonitrile then undergoes a cyclocondensation reaction with guanidine. The amino group at C4 and the nitrile group at C2 react with guanidine to form the fused pyrimidine ring.

Caption: Synthesis of 2,4-Diamino-6-methylpyrido[2,3-d]pyrimidine-7-carbonitrile.

Detailed Experimental Protocol

Part A: Reduction of the Nitro Group

Materials and Equipment:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Ammonium hydroxide solution (28-30%)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, suspend this compound (1.77 g, 10 mmol) in a mixture of water (50 mL) and ammonium hydroxide solution (10 mL).

  • Stir the mixture vigorously at room temperature.

  • In a separate beaker, dissolve sodium dithionite (8.7 g, 50 mmol, 5 equivalents) in water (50 mL).

  • Add the sodium dithionite solution portion-wise to the stirred suspension of the nitropyridine over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 50 °C using a water bath if necessary.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The product, 4-amino-3-methylpyridine-2-carbonitrile, may precipitate from the reaction mixture. If not, it can be extracted with a suitable organic solvent like ethyl acetate after neutralizing the aqueous layer. For this protocol, we will proceed with the crude product in the next step.

Part B: Cyclocondensation with Guanidine

Materials and Equipment:

  • Crude 4-amino-3-methylpyridine-2-carbonitrile from Part A

  • Guanidine hydrochloride

  • Sodium ethoxide (prepared from sodium and absolute ethanol)

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium (0.46 g, 20 mmol) in absolute ethanol (50 mL) in a dry 250 mL round-bottom flask under a nitrogen atmosphere.

  • To the sodium ethoxide solution, add guanidine hydrochloride (1.91 g, 20 mmol). A precipitate of sodium chloride will form.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the crude 4-amino-3-methylpyridine-2-carbonitrile from Part A to the guanidine solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with glacial acetic acid.

  • Cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.[2][3]

Expected Results and Characterization
ParameterExpected Value
Product 2,4-Diamino-6-methylpyrido[2,3-d]pyrimidine-7-carbonitrile
Appearance Off-white to light brown solid
Yield 60-75% (over two steps)
Melting Point >300 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 8.2 (s, 1H, Ar-H), 7.2 (s, 2H, NH₂), 6.5 (s, 2H, NH₂), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 162.5, 160.1, 158.3, 155.9, 117.8, 112.4, 98.7, 18.2
IR (KBr, cm⁻¹) 3480-3100 (NH₂), 2215 (CN), 1650, 1600

General Experimental Workflow

workflow start Start: this compound reaction Reaction with Binucleophile (e.g., Hydrazine or Guanidine) start->reaction workup Reaction Work-up (Cooling, Precipitation) reaction->workup isolation Product Isolation (Filtration) workup->isolation purification Purification (Washing, Recrystallization) isolation->purification characterization Product Characterization (NMR, IR, MS, MP) purification->characterization end Final Fused Heterocycle characterization->end

Caption: General workflow for the synthesis of fused heterocycles.

Conclusion and Future Perspectives

The protocols detailed in this guide demonstrate the synthetic utility of this compound as a versatile starting material for the efficient construction of medicinally relevant fused heterocyclic systems. The inherent reactivity of this building block allows for straightforward and high-yielding transformations to produce pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines.

These foundational protocols can be further expanded by employing substituted hydrazines and guanidines to generate diverse libraries of fused heterocycles for structure-activity relationship (SAR) studies. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. 2013;18(10):12573-12586. Published 2013 Oct 17. doi:10.3390/molecules181012573
  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Available at: [Link]. Accessed February 12, 2026.

Sources

Application Note & Protocol Guide: Selective Reduction of 2-Cyano-3-methyl-4-nitropyridine to 2-Cyano-3-methyl-4-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Aminopyridine Derivatives in Research and Development

The transformation of 2-cyano-3-methyl-4-nitropyridine to its corresponding 4-amino derivative represents a critical step in the synthesis of a wide array of biologically active molecules and functional materials. The resulting 2-cyano-3-methyl-4-aminopyridine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for compounds with potential therapeutic applications. The strategic placement of the amino, cyano, and methyl groups on the pyridine ring offers multiple points for further chemical modification, enabling the exploration of diverse chemical spaces.

The primary challenge in this conversion lies in the chemoselective reduction of the nitro group in the presence of a reducible cyano group and the pyridine ring itself. This guide provides a comprehensive overview of established methods for this transformation, detailing the underlying principles and offering step-by-step protocols to aid researchers in selecting and implementing the most suitable reaction conditions for their specific needs.

Comparative Analysis of Reduction Methodologies

Several methods have been successfully employed for the reduction of aromatic nitro compounds. The choice of a specific method depends on factors such as substrate compatibility, desired selectivity, scalability, and available laboratory equipment. Below is a comparative summary of the most relevant techniques for the selective reduction of 2-cyano-3-methyl-4-nitropyridine.

Method Reagents & Catalysts Typical Solvents Key Advantages Potential Challenges & Considerations Chemoselectivity (Nitro vs. Cyano)
Catalytic Hydrogenation H₂ gas, Pd/C or Raney® Nickel[1][2][3]Ethanol, Methanol, Ethyl AcetateHigh efficiency, clean reaction, catalyst can be recycled.Requires specialized high-pressure equipment. Potential for over-reduction of the cyano group and/or pyridine ring.[4]Moderate to good; requires careful control of temperature, pressure, and catalyst loading. Raney Nickel can be more selective than Pd/C.[1][5]
Metal/Acid Reduction Iron (Fe) powder, Acetic Acid (AcOH) or HCl[6][7][8][9]Ethanol/Water, Acetic AcidCost-effective, mild conditions, high functional group tolerance.[8]Stoichiometric amounts of metal are required, leading to significant waste. Work-up can be tedious.Excellent; generally does not reduce nitriles.[7]
Stannous Chloride Reduction Tin(II) Chloride dihydrate (SnCl₂·2H₂O)[10][11]Ethanol, Ethyl AcetateMild and highly chemoselective for the nitro group in the presence of nitriles.[12][13]Tin waste is environmentally problematic. The reaction can be sluggish.Excellent; one of the most reliable methods for this specific transformation.[12][14]
Sodium Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)[15][16][17]Water/Organic co-solvent (e.g., Acetonitrile, Dichloromethane)Inexpensive, safe, and effective for many aromatic nitro compounds.[16][17]Can have solubility issues. Reaction conditions may need optimization.[18]Good; generally chemoselective for the nitro group.

Experimental Protocols

The following protocols are provided as a starting point for the selective reduction of 2-cyano-3-methyl-4-nitropyridine. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific setup and desired purity.

Protocol 1: Stannous Chloride (SnCl₂) Reduction

This method is highly recommended for its excellent chemoselectivity in preserving the cyano group.[12]

Rationale: Tin(II) chloride is a mild reducing agent that selectively reduces aromatic nitro groups to amines under acidic conditions.[11][14] The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group. The presence of an alcohol as a solvent facilitates the reaction.

Diagrammatic Workflow:

protocol_1 start Dissolve 2-cyano-3-methyl-4-nitropyridine in Ethanol reagent Add SnCl2·2H2O start->reagent reaction Reflux the mixture reagent->reaction Heat workup Quench with base and extract reaction->workup Cool purify Purify by chromatography or recrystallization workup->purify product 2-cyano-3-methyl-4-aminopyridine purify->product

Caption: Workflow for SnCl₂ Reduction.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-3-methyl-4-nitropyridine (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. This will precipitate tin salts.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Iron (Fe) and Acetic Acid Reduction

This is a classic, cost-effective, and environmentally benign method for nitro group reduction.[8]

Rationale: In the presence of an acid, iron metal acts as a reducing agent. The reaction is heterogeneous and involves the transfer of electrons from the surface of the iron particles to the nitro group. Acetic acid helps to activate the iron surface and serves as a proton source.[6][7]

Diagrammatic Workflow:

protocol_2 start Suspend 2-cyano-3-methyl-4-nitropyridine and Iron powder in solvent reagent Add Acetic Acid start->reagent reaction Heat the mixture reagent->reaction Heat workup Filter, neutralize, and extract reaction->workup Cool purify Purify the crude product workup->purify product 2-cyano-3-methyl-4-aminopyridine purify->product chemical_transformation reactant 2-cyano-3-methyl-4-nitropyridine product 2-cyano-3-methyl-4-aminopyridine reactant->product [H] (Reduction)

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of 3-Methylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 3-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging electrophilic aromatic substitution. Here, we address common issues encountered during the synthesis of 3-methyl-5-nitropyridine-2-carbonitrile, providing in-depth, field-proven insights to help you optimize your reaction yields and ensure procedural success.

Troubleshooting Guide

This section addresses specific, common problems encountered during the nitration of 3-methylpyridine-2-carbonitrile.

Q1: My nitration with standard mixed acid (HNO₃/H₂SO₄) results in very low yields or recovery of unreacted starting material. What's the primary cause and how can I fix it?

A1: This is the most common issue and stems from the inherent electronic properties of the pyridine ring. The pyridine nucleus is electron-deficient, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene; its reactivity is often compared to that of nitrobenzene.[1] Furthermore, under the strong acidic conditions of the reaction, the basic nitrogen atom is protonated to form a pyridinium ion. This positive charge intensely deactivates the ring, making the substitution even more difficult.[1][2]

Root Cause Analysis & Solutions:

  • Insufficient Electrophile Generation/Reactivity: The equilibrium concentration of the active nitronium ion (NO₂⁺) may not be high enough, or the deactivated ring is too poor a nucleophile to react under your current conditions.

  • Protonation & Deactivation: The protonated pyridinium species is the dominant form in strong acid and is extremely unreactive.

Troubleshooting Steps:

  • Increase Reaction Temperature: Cautiously increasing the temperature can provide the necessary activation energy. However, this must be done with care, as it can lead to oxidative degradation (see Q2). Monitor the reaction closely and increase in small increments (e.g., 10-20 °C).

  • Switch to a More Potent Nitrating System:

    • Fuming Sulfuric Acid (Oleum): Replacing concentrated sulfuric acid with oleum (H₂SO₄ containing dissolved SO₃) creates a virtually anhydrous medium.[3] This has two benefits: it maximizes the generation of the nitronium ion and minimizes side reactions involving water, which can lead to higher yields.[3][4] Yields for nitrating pyridine derivatives have been shown to increase from ~50% to over 90% by using oleum.[3]

    • Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system generates a highly potent nitrating agent in situ. It is a well-documented and effective method for the 3-nitration of various pyridines, often providing good yields where traditional mixed acids fail.[5][6][7] A 65% yield has been reported for the nitration of 3-methylpyridine to 3-methyl-5-nitropyridine using this method.[5]

Q2: I'm observing significant charring and decomposition, especially at higher temperatures. How can I mitigate this?

A2: Charring and decomposition are classic signs of oxidative degradation. Strong nitrating mixtures are powerful oxidants, and sensitive functional groups (like the methyl group) or the entire aromatic ring can be destroyed under harsh conditions.[8]

Mitigation Strategies:

  • Controlled Reagent Addition: Add the nitrating agent (or the substrate to the acid mixture) slowly and portion-wise, ensuring the internal temperature is carefully controlled with an ice or water bath. This prevents dangerous temperature spikes from the exothermic reaction.[9]

  • Lower Reaction Temperature: If possible, switch to a more reactive nitrating system (like the HNO₃/TFAA method) that can proceed at a lower temperature, thereby minimizing oxidative side reactions.

  • Anhydrous Conditions: As mentioned in Q1, using oleum can reduce degradation pathways that may be initiated by hydrolysis of intermediates.[3]

Q3: How can I ensure the reaction is selective for the desired 3-methyl-5-nitropyridine-2-carbonitrile isomer?

A3: Regioselectivity in this molecule is governed by the directing effects of the existing substituents. The outcome is a consensus of their electronic influences.

  • -CH₃ (Methyl) Group: An activating, electron-donating group that directs electrophiles to the ortho (C2, C4) and para (C6) positions.

  • -CN (Cyano) Group: A deactivating, electron-withdrawing group that directs electrophiles to the meta (C4, C6) position.

The C5 position is meta to the powerful deactivating cyano group and ortho to the activating methyl group. The other potentially reactive positions (C4 and C6) are unfavored. C4 is sterically hindered and electronically influenced by both groups. C6 is also meta to the cyano group but para to the activating methyl group; however, nitration at the C5 position is generally the observed outcome in similar systems.[5] Sticking to established protocols under controlled conditions is the best way to ensure high regioselectivity.

Caption: Analysis of substituent directing effects.

Q4: My workup seems to be causing product loss. What is the standard procedure for isolating the nitrated product from a strong acid medium?

A4: Isolating a product from a concentrated acid mixture is a critical step where significant losses can occur if not performed correctly.

Standard Protocol:

  • Cooling: After the reaction is complete, cool the reaction vessel thoroughly in an ice-salt bath.

  • Quenching: Pour the cold reaction mixture slowly and carefully onto a large amount of crushed ice in a separate, large beaker with vigorous stirring. This dilutes the acid and dissipates heat. Never add water or ice to the concentrated acid.

  • Neutralization: Slowly and in small portions, add a cold, saturated solution of a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). Be prepared for vigorous foaming and gas evolution (CO₂).[1][10] Continue until the pH of the mixture is neutral to slightly basic (pH 7-8). The desired product should precipitate as a solid.

  • Isolation & Extraction: If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water.[11] If the product is an oil or remains in solution, extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product often requires further purification by column chromatography on silica gel to remove any remaining impurities or isomeric byproducts.[5]

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for nitrating 3-methylpyridine-2-carbonitrile to achieve a good yield?

A: Based on literature for similar substrates, the most promising method is using nitric acid in trifluoroacetic anhydride (TFAA) . This method has been shown to be effective for a variety of substituted pyridines, with a reported yield of 65% for the nitration of 3-methylpyridine to 3-methyl-5-nitropyridine.[5] It operates under conditions that are often more effective than traditional mixed acids for deactivated rings.[5][6] An alternative high-yield strategy is the use of fuming sulfuric acid (oleum) with nitric acid, which creates an anhydrous environment that can dramatically improve yields in pyridine nitrations.[3]

Q: What is the role of oleum, and why is it often better than concentrated sulfuric acid?

A: Oleum is concentrated sulfuric acid that contains excess sulfur trioxide (SO₃). Its superiority in this context comes from two main factors:

  • Enhanced Electrophile Generation: SO₃ is a powerful Lewis acid that reacts with nitric acid to push the equilibrium for nitronium ion (NO₂⁺) formation further to the right, increasing the concentration of the active electrophile.[4][12]

  • Anhydrous Conditions: Oleum acts as a potent dehydrating agent, scavenging any trace amounts of water present in the reagents or formed during the reaction. This prevents the deactivation of the nitronium ion and minimizes hydrolytic degradation of the substrate or product, which is a key reason for the significantly higher yields observed in the nitration of pyridine-2,6-diamines.[3]

Q: What are the critical safety precautions for this reaction?

A: Nitration reactions, particularly with mixed acids or oleum, are highly energetic and require strict safety protocols.

  • Highly Corrosive Reagents: Concentrated nitric acid, sulfuric acid, and oleum are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic. Reagents must be mixed slowly and with efficient cooling to prevent the reaction from becoming uncontrollable ("running away").[13] A runaway reaction can lead to violent boiling and pressure buildup.

  • Toxic Fumes: The reaction can release toxic nitrogen oxides (NOx). All work must be conducted in a well-ventilated chemical fume hood.

  • Quenching Hazard: Quenching the reaction mixture in water is also highly exothermic. Perform this step slowly and behind a safety shield.

Experimental Protocols & Data

Comparative Overview of Nitration Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Mixed Acid Conc. HNO₃ / Conc. H₂SO₄90-130 °CReagents are common and inexpensive.Often low yields for deactivated pyridines; requires high temperatures leading to degradation.[1][8]
Oleum Method Conc. HNO₃ / Fuming H₂SO₄70-110 °CAnhydrous conditions significantly boost yield; powerful nitrating system.[3]Oleum is highly corrosive and hazardous; reaction can be very vigorous.
TFAA Method Conc. HNO₃ / TFAA0 °C to 100 °CHighly effective for pyridines; good yields reported; often proceeds under milder conditions.[5][6]TFAA is expensive and corrosive.
Protocol 1: Nitration with Nitric Acid in Trifluoroacetic Anhydride (TFAA)

(Adapted from Katritzky et al. for substituted pyridines[5][6])

G cluster_0 Protocol Workflow A 1. Prepare TFAA Solution Cool trifluoroacetic anhydride (TFAA) to 0 °C in an ice bath. B 2. Add Nitric Acid Add fuming nitric acid dropwise to the cold TFAA with stirring. Maintain temperature at 0-5 °C. A->B C 3. Add Substrate Slowly add 3-methylpyridine-2-carbonitrile to the nitrating mixture. Allow to warm to room temperature, then heat to 100 °C for 2-4 hours. B->C D 4. Quench Reaction Cool the mixture and pour it slowly onto crushed ice. C->D E 5. Neutralize & Extract Carefully neutralize to pH 7-8 with Na₂CO₃ solution. Extract the aqueous layer with dichloromethane (3x). D->E F 6. Purify Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography. E->F

Caption: Workflow for pyridine nitration using HNO₃ in TFAA.

Detailed Steps:

  • In a flask equipped with a magnetic stirrer and a reflux condenser, cool trifluoroacetic anhydride (TFAA, ~5-10 equivalents) to 0 °C in an ice bath.

  • Slowly, and with careful temperature control, add fuming nitric acid (HNO₃, ~1.5-2 equivalents) dropwise to the stirred TFAA.

  • Once the addition is complete, slowly add the 3-methylpyridine-2-carbonitrile (1 equivalent) to the mixture.

  • After the substrate is added, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Heat the reaction mixture to 100 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then pour it carefully onto a stirred slurry of crushed ice.

  • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel.

Protocol 2: Nitration using Fuming Sulfuric Acid (Oleum)

(Adapted from a general procedure for nitrating pyridine derivatives[3])

  • In a flask equipped with a mechanical stirrer and thermometer, add fuming sulfuric acid (oleum, 20-30% SO₃). Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly, and in portions, add 3-methylpyridine-2-carbonitrile to the cold oleum, ensuring the temperature does not rise above 10 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (>97%) to an equal volume of cold oleum.

  • Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, maintaining a low internal temperature (e.g., 5-15 °C).

  • After the addition is complete, slowly raise the temperature to 80-100 °C and hold for 1-3 hours, monitoring the reaction by TLC.

  • Follow the workup procedure (Steps 6-10) as described in Protocol 1.

References

Sources

Technical Support Center: ChemSelect™ Nitro Reduction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Nitro Reduction (Preserving Nitrile/Cyano Groups) Ticket ID: CHEM-RED-CN-001 Status: Active Analyst: Senior Application Scientist

Executive Summary & Diagnostic

The Challenge: Reducing a nitro group (


) to an amine (

) while preserving a nitrile group (

) presents a classic chemoselectivity paradox.
  • Hydrolysis Risk: Nitriles are prone to hydrolysis (forming amides or carboxylic acids) under the acidic or basic conditions often required for dissolving metal reductions (e.g., Fe/HCl), especially at elevated temperatures.

  • Over-Reduction Risk: Nitriles can be reduced to primary amines (

    
    ) under standard catalytic hydrogenation  (e.g., 
    
    
    
    ) or strong hydride conditions (
    
    
    ).

Diagnostic Decision Tree: Use the following logic flow to select the correct protocol for your substrate.

G Start Substrate Analysis AcidSens Is the Nitrile Acid-Labile? (e.g., electron-deficient, heated) Start->AcidSens Scale Reaction Scale? AcidSens->Scale No (Stable) ZnMethod PROTOCOL A: Zn / NH4Cl (Aq/MeOH) (Neutral, Mild) AcidSens->ZnMethod Yes (High Risk) SnMethod PROTOCOL B: SnCl2 / EtOH (Acidic, Specific) Scale->SnMethod Small (<5g) PtMethod PROTOCOL C: Pt/C (Sulfided) + H2 (Catalytic) Scale->PtMethod Large (>5g)

Figure 1: Decision matrix for selecting the appropriate reduction method based on substrate stability and scale.

Validated Protocols

Protocol A: The "Universal" Method (Zinc / Ammonium Chloride)

Best For: Highly sensitive substrates, small-to-medium scale, avoiding strong acids/bases. Mechanism: Electron transfer from Zinc surface; Ammonium Chloride acts as a mild proton source and buffers the pH to ~5-6, preventing nitrile hydrolysis.

Reagents:

  • Nitroarene (1.0 equiv)

  • Zinc Dust (Activated, 5.0 - 10.0 equiv)

  • Ammonium Chloride (

    
    , 10.0 equiv)
    
  • Solvent: 90% Methanol / 10% Water (or Ethanol/Water)

Step-by-Step Workflow:

  • Activation: Stir Zinc dust in 1M HCl for 1 minute, filter, wash with water then acetone, and dry under vacuum. Critical: Oxide-coated zinc leads to stalled reactions.

  • Dissolution: Dissolve the nitro compound in MeOH/Water (ratio 9:1). High water content ensures

    
     solubility but may precipitate organic substrates.
    
  • Addition: Add

    
     to the solution.[1]
    
  • Reduction: Add Activated Zinc dust in portions (exothermic control) at Room Temperature (RT).

  • Monitoring: Stir vigorously. Reaction is typically complete in 1–4 hours. Monitor by TLC.[2]

  • Workup (Crucial):

    • Filter through a Celite pad to remove Zinc oxide sludge. Wash pad with MeOH.

    • Concentrate filtrate to remove MeOH.

    • Extract aqueous residue with Ethyl Acetate.[3]

    • Note: This workup avoids the strong basic quench often used in other methods, protecting the nitrile.

Why it works: The reaction remains near neutral pH. Nitrile hydrolysis requires significant


 or 

and heat; this protocol provides neither, ensuring chemoselectivity [1].
Protocol B: The Stannous Chloride Method (SnCl₂)

Best For: Substrates insoluble in aqueous media; when selective reduction of nitro over ester/ketone is also required. Risk:


 is a Lewis acid. If the solvent is "wet" and hot, hydrolysis can occur.

Reagents:

  • Nitroarene (1.0 equiv)

  • 
     (5.0 equiv)[4]
    
  • Solvent: Absolute Ethanol or Ethyl Acetate (Strictly Anhydrous is safer)

Step-by-Step Workflow:

  • Solvation: Dissolve starting material in Absolute Ethanol. Do not use water.[5]

  • Addition: Add

    
     in one portion.
    
  • Temperature Control: Heat to 70°C (Reflux).

    • Checkpoint: If the nitrile is sterically unhindered and highly reactive, run at 50°C and extend time to prevent the "Pinner Reaction" (formation of imidate ester).

  • Quench (The "Anti-Emulsion" Technique):

    • Cool to RT.

    • Pour mixture into ice water.

    • Neutralization: Adjust pH to 7–8 using saturated

      
      . Do not use strong NaOH, as this will hydrolyze the nitrile to the acid salt.
      
    • Tip: If emulsion forms, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to complex the Tin.

Why it works: By excluding excess water and controlling the pH during the quench, the nitrile remains spectator. The mechanism relies on nitro-coordination to Tin, which is kinetically faster than nitrile activation [2].

Protocol C: Catalytic Hydrogenation (Sulfided Pt/C)

Best For: Large scale, clean workup requirements. Risk: Standard


 often reduces nitriles to primary amines.

Reagents:

  • Catalyst: 5% Platinum on Carbon, Sulfided (Pt/C-S).

  • Hydrogen Source:

    
     balloon (1 atm) or reactor (5 bar).
    
  • Solvent: THF or EtOAc.

Step-by-Step Workflow:

  • Selection: Ensure you are using Sulfided Pt/C. The sulfur acts as a "poison," reducing the catalyst's activity sufficiently to prevent nitrile reduction while permitting nitro reduction.

  • Reaction: Load vessel with substrate, solvent, and catalyst (1-5 mol%).

  • Hydrogenation: Introduce

    
    .[1][2][6]
    
  • Workup: Filter through Celite. Evaporate solvent.

Why it works: The sulfur modifies the active sites on the Platinum, dramatically lowering the affinity for the


 triple bond, which requires higher energy surfaces for reduction than the 

bond [3].

Troubleshooting & FAQs

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Product is an Amide (

)
Hydrolysis via Acid/Heat.Switch to Protocol A (Zn/NH4Cl). If using SnCl2, lower temp to <50°C and ensure solvent is anhydrous.
Product is an Amide (

)
Basic workup too strong.Avoid NaOH during quench. Use

or Rochelle's Salt to neutralize.
Product is an Amine (

)
Over-reduction (Hydrogenation).Stop using Pd/C. Switch to Sulfided Pt/C or Raney Nickel (washed neutral).
Reaction Stalled (Zn Method) Zinc surface oxidized.Acid wash the Zinc (1M HCl) immediately before use. Increase agitation (reaction is surface-dependent).
Thick Emulsion during Workup Metal hydroxides (Sn/Zn).Use Rochelle's Salt (sat. aq.) or filter through a wide pad of Celite before extraction.
Common Questions (FAQs)

Q: Can I use Iron/Acetic Acid (Fe/AcOH)? A: Proceed with extreme caution. Hot acetic acid is a classic condition for hydrolyzing nitriles to amides. If you must use Iron, use Fe /


 in Ethanol  instead of Acetic Acid to maintain a neutral pH.

Q: I see an "Imidate" intermediate by NMR. What happened? A: You likely used an alcohol solvent with strong acid (HCl/SnCl2). This is the Pinner Reaction . The nitrile reacted with the alcohol.[4] Switch to an inert solvent like THF or EtOAc, or switch to Protocol A (Zn/water).

Q: Can I use Sodium Dithionite (


)? 
A:  Yes. Dithionite is a viable alternative for scale-up. It requires basic conditions, but usually weak bases (

) are sufficient. It is generally safe for nitriles but can be difficult to purify from sulfur byproducts.

Mechanistic Visualization

Pathway of Risk: Hydrolysis vs. Reduction The diagram below illustrates the competing pathways. Your goal is to stay on the "Reduction" path (Green) and avoid the "Hydrolysis" path (Red).

Mechanism cluster_acid Acidic/Hot Conditions cluster_red Chemoselective Conditions Nitro Nitro-Nitrile (Start) Imidate Imidate (Pinner Int.) Nitro->Imidate H+ / ROH Amine Amino-Nitrile (Target) Nitro->Amine Zn/NH4Cl (Neutral) Nitro->Amine SnCl2 (Controlled) Amide Amide (Hydrolysis) Imidate->Amide H2O Acid Carboxylic Acid (Dead End) Amide->Acid Heat/H+

Figure 2: Competing reaction pathways. Acidic alcoholic solvents promote Pinner reaction (Yellow) leading to hydrolysis (Red). Neutral conditions favor direct reduction (Green).

References

  • Tsukinoki, T., & Tsuzuki, H. (2001).[7] Organic reaction in water.[1][7][8][9][10][11] Part 5. Novel synthesis of anilines by zinc metal-mediated chemoselective reduction of nitroarenes.[7] Green Chemistry, 3(1), 37–38.[7]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[5] Tetrahedron Letters, 25(8), 839-842.[5]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[7] (Specifically Chapter 4 on Nitro Group Reduction and Catalyst Poisoning).

Sources

Technical Support Center: Purification of 3-Methyl-4-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Methyl-4-nitropyridine-2-carbonitrile (CAS No: 30235-13-3).[1] This molecule is a key intermediate in pharmaceutical and agrochemical research, valued for its unique electronic and structural properties.[2] However, its purity is paramount for achieving reliable and reproducible results in downstream applications. Synthetic routes, particularly nitration reactions, can yield a mixture of isomers, unreacted starting materials, and degradation byproducts.[3][4]

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the specific challenges encountered during the purification of this compound. Our approach emphasizes understanding the chemical principles behind each step to empower you to make informed decisions in your laboratory work.

PART 1: Critical Safety & Handling

Before beginning any experimental work, it is imperative to understand the hazards associated with this compound and related nitropyridine compounds.

Question: What are the primary hazards and necessary precautions for handling this compound?

Answer: this compound and related nitropyridines are classified as hazardous substances.[5][6] The primary risks include acute oral toxicity, skin irritation, and serious eye irritation.[6][7] Always handle this compound within a certified chemical fume hood.

Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)

Hazard Class Description Required PPE & Engineering Controls
Acute Toxicity, Oral Toxic or harmful if swallowed.[1][6] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7][8]
Skin Irritation Causes skin irritation upon contact.[6] Wear impervious gloves (butyl rubber recommended; check manufacturer compatibility) and a fully-buttoned lab coat.[9][10]
Eye Irritation Causes serious eye irritation.[6][7] Wear tightly fitting chemical safety goggles or a face shield.[5][9] An emergency eyewash station must be accessible.[10]

| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[6] | Handle exclusively within a properly functioning chemical fume hood.[8] If high concentrations are possible, use a suitable respirator.[9] |

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, ignition sources, and strong oxidizing agents.[10][11]

PART 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question: My crude product is a dark, oily residue instead of the expected solid. How can I purify it?

Answer: This is a common issue resulting from residual high-boiling solvents (like DMF or DMSO), colored impurities from the nitration reaction, or product degradation. The goal is to first induce crystallization and then decolorize the material.

  • Causality: Nitration reactions can produce highly colored byproducts.[12] If the product's melting point is near room temperature or if it's contaminated with solvents, it may present as an oil.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed using a rotary evaporator, possibly followed by high vacuum. Co-evaporation with a solvent like toluene can help remove traces of high-boiling solvents.[13]

    • Induce Crystallization (Trituration): Add a small amount of a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, diethyl ether). Use a glass rod to scratch the inside of the flask. This can provide a surface for nucleation and cause the oil to solidify.

    • Purification by Column Chromatography: If trituration fails, the oil can be purified directly. Given the polar nature of the molecule, flash column chromatography on silica gel or alumina is effective. See the detailed protocol in Part 4.

    • Decolorization: If you obtain a solid that is heavily colored, you can use activated carbon during recrystallization. See Protocol 2 for the detailed procedure.

Question: My TLC plate shows multiple spots, even after initial workup. What are these impurities and how do I separate them?

Answer: Multiple spots indicate the presence of impurities. For this specific molecule, the most likely culprits are unreacted starting material (e.g., 3-methylpyridine-2-carbonitrile), positional isomers from the nitration step, or a hydrolyzed byproduct.

  • Causality: The nitration of substituted pyridines is often not perfectly selective, leading to the formation of isomers.[3][4] The nitrile group can also be susceptible to hydrolysis to the corresponding amide, especially under harsh acidic or basic workup conditions.

  • Identification & Separation Strategy:

    • Positional Isomers (e.g., 3-methyl-6-nitropyridine-2-carbonitrile): These isomers often have very similar polarities.

      • Solution: High-resolution flash column chromatography is the most effective method. A shallow solvent gradient (e.g., starting with 10% Ethyl Acetate in Hexanes and slowly increasing to 30-40%) can effectively resolve isomers.

    • Unreacted Starting Material: The starting material (without the nitro group) will be significantly less polar than the product.

      • Solution: This is easily separated by standard flash column chromatography.

    • Hydrolyzed Product (3-methyl-4-nitropyridine-2-carboxamide): The amide is typically more polar than the nitrile.

      • Solution: This can be separated by column chromatography; it will have a lower Rf value than the desired product.

Question: I'm performing column chromatography, but my compound is streaking badly (peak tailing) on the TLC and column. What's wrong?

Answer: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[14]

  • Causality: The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[14] This secondary interaction causes a portion of the analyte to be retained more strongly, leading to a "tailing" effect on the elution profile and poor separation.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competitive base to your eluent. Typically, 0.5-1% triethylamine (TEA) is sufficient.[14] The TEA will preferentially interact with the acidic silanol sites, masking them from your compound and resulting in sharper, more symmetrical peaks.

    • Change the Stationary Phase: Switch from silica gel to neutral or basic alumina. Alumina lacks the strong acidic sites of silica and is often better suited for purifying basic compounds.

    • Use End-Capped Silica: If available, use "end-capped" silica gel where the residual silanol groups have been silylated, making the surface less acidic.[14]

Table 2: Chromatography Troubleshooting Summary

Symptom Probable Cause Recommended Solution(s)
Peak Tailing / Streaking Analyte interaction with acidic silanol groups on silica.[14] 1. Add 0.5-1% triethylamine (TEA) to the eluent. 2. Switch to a neutral alumina stationary phase.
Poor Resolution / Overlapping Spots Inappropriate eluent polarity. Optimize the eluent system using TLC. Try different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone).

| Low Recovery from Column | Compound is irreversibly adsorbed or degrading on the column. | 1. Use a less acidic stationary phase (alumina). 2. Do not let the compound sit on the column for an extended period; elute it efficiently. |

PART 3: Frequently Asked Questions (FAQs)

Q1: What is the best method to start with: recrystallization or chromatography?

A1: The choice depends on the state and initial purity of your crude product. Recrystallization is a bulk purification method, ideal for removing small amounts of impurities from a solid that is already >90% pure.[15] Chromatography is a separation technique, best for purifying complex mixtures, oils, or separating compounds with similar properties like isomers.

.. Caption: Decision workflow for choosing a purification method.

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[15] Impurities should either be completely insoluble or highly soluble in the cold solvent. A procedure for screening solvents is provided in Protocol 1. For a related compound, 3-methyl-4-nitropyridine-1-oxide, acetone was used successfully, making it a good starting point.[16] Other potential solvents to screen include ethanol, isopropanol, and ethyl acetate.

Q3: My NMR spectrum shows the correct peaks, but they are broad. Is my sample impure?

A3: While broad peaks can indicate impurities, they can also be caused by several other factors:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. This can sometimes be resolved by filtering a solution of your sample through a small plug of silica or celite.

  • Sample Aggregation: At high concentrations, molecules can aggregate, leading to broader signals. Try running the NMR on a more dilute sample.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, this can broaden specific peaks.

  • Unremoved Water: Residual water in your NMR solvent or sample can broaden peaks, especially for protons near the basic nitrogen. Ensure your sample and solvent are anhydrous.[12]

PART 4: Detailed Experimental Protocols

Protocol 1: Step-by-Step Recrystallization Solvent Screening

  • Preparation: Place ~20-30 mg of your crude solid into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., acetone, ethanol, isopropanol, ethyl acetate, toluene) dropwise, until about 0.5 mL is added. Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable.

  • Heating: If the solid does not dissolve, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Observation: The ideal solvent is one from which a large amount of crystalline solid precipitates upon cooling.

Protocol 2: Bulk Recrystallization with Activated Carbon (for Decolorization)

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents flash boiling in the next step.

  • Carbon Addition: Add a very small amount of activated carbon (a spatula tip is sufficient for a multi-gram scale). Caution: Adding carbon to a boiling solution can cause it to froth over violently.

  • Hot Filtration: Bring the solution back to a gentle boil for a few minutes. Perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the carbon. The goal is to keep the solution hot so the product does not crystallize prematurely in the filter paper.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 3: Flash Column Chromatography for Pyridine Derivatives

.. Caption: Workflow for Flash Column Chromatography.

  • Preparation:

    • Choose a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your product an Rf value of ~0.25-0.35 on a TLC plate.

    • Prepare the mobile phase by adding 0.5-1% triethylamine (TEA) to the chosen solvent system to prevent peak tailing.[14]

    • Pack a glass column with silica gel (or neutral alumina) as a slurry in the mobile phase.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a strong solvent like dichloromethane (DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a "dry load," which results in better separation.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column and apply positive pressure (using a pump or bulb) to begin eluting the compounds.

    • Collect the eluent in a series of test tubes (fractions).

  • Analysis and Concentration:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent, yielding the purified product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ECHEMI.
  • Washington State University.
  • BenchChem. (2025). Personal protective equipment for handling 3-Amino-4-nitropyridine.
  • Fisher Scientific. (2025).
  • LookChem.
  • Nanjing Finechem Holding Co.,Limited. 3-Methylpyridine-4-Carbonitrile.
  • Alfa Aesar. (2009).
  • ResearchGate. (2015).
  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]

  • ResearchG
  • Smolecule. Buy this compound | 30235-13-3.
  • Google Patents.
  • ECHEMI. 3-Methyl-4-nitro-2-pyridinecarbonitrile | 30235-13-3.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • PMC.
  • Google Patents. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • PubChem. 3-Methyl-4-nitropyridine.
  • Guidechem. (2024). How to synthesize 4-METHYL-3-Nitropyridine.
  • Google Patents.
  • PubChem. 3-Methylpyridine-2-carbonitrile.
  • BenchChem. A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4.
  • Sigma-Aldrich. 3-Methyl-4-nitropyridine N-oxide 98%.
  • PMC. (2020).
  • Synquest Labs.
  • Google Patents. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Google Patents.
  • ResearchGate. (2015).
  • MDPI. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3.
  • Patsnap. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3.
  • ResearchGate. (2025).
  • Google Patents.

Sources

Technical Support Center: Synthesis of 3-Methyl-4-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers encountering challenges with regioisomer formation during the synthesis of 3-Methyl-4-nitropyridine-2-carbonitrile. We will explore the root causes of this common issue and offer validated troubleshooting strategies and detailed experimental protocols to ensure the isolation of a pure, single isomer.

Part 1: Understanding the Challenge: Regioisomer Formation

This section addresses the fundamental questions regarding the formation of unwanted side products during the nitration of 3-methyl-2-cyanopyridine.

Q1: Why does the nitration of 3-methyl-2-cyanopyridine produce a mixture of regioisomers?

A: The formation of multiple isomers is a direct consequence of the principles of electrophilic aromatic substitution on a substituted pyridine ring. The pyridine ring itself is electron-deficient, which makes electrophilic substitution reactions, like nitration, inherently difficult compared to benzene.[1] The reaction is governed by the directing effects of the substituents already present on the ring:

  • Pyridine Nitrogen: The nitrogen atom is highly electronegative and deactivates the ring towards electrophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to it. This generally directs incoming electrophiles to the meta positions (C3, C5).[2][3]

  • Methyl Group (at C3): The methyl group is an electron-donating group. It is "activating" and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions relative to itself.

  • Cyano Group (at C2): The cyano group is a strong electron-withdrawing group. It is "deactivating" and directs incoming electrophiles to the meta (C4, C6) positions relative to itself.

When these effects are combined, the positions at C4 and C6 are both activated for electrophilic attack by the nitronium ion (NO₂⁺). This leads to a mixture of the desired This compound and the primary regioisomeric byproduct, 3-methyl-6-nitropyridine-2-carbonitrile . Non-selective nitration is a known challenge in pyridine chemistry, often leading to isomer mixtures that are difficult to separate.[4]

G cluster_start Starting Material cluster_reagents Reaction cluster_products Products Start 3-Methyl-2-cyanopyridine Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Start->Reagents Electrophilic Aromatic Substitution Desired This compound (Desired Product) Reagents->Desired Isomer 3-Methyl-6-nitropyridine-2-carbonitrile (Regioisomeric Byproduct) Reagents->Isomer G Start Crude Isomer Mixture (Post-Synthesis) Analyze1 Analyze Purity (¹H NMR / LCMS) Start->Analyze1 Decision1 Purity > 98%? Analyze1->Decision1 Protocol1 Attempt Fractional Recrystallization Decision1->Protocol1 No End_Success Pure Product Isolated Decision1->End_Success  Yes Analyze2 Analyze Purity of Crystals Protocol1->Analyze2 Decision2 Purity > 98%? Analyze2->Decision2 Protocol2 Proceed to Column Chromatography Decision2->Protocol2 No Decision2->End_Success  Yes Protocol2->End_Success Purity Goal Met End_Fail Advanced Troubleshooting (e.g., Selective Reduction)

Caption: A systematic workflow for the purification of nitropyridine regioisomers.

▶ Protocol 2: Purification by Fractional Recrystallization

Recrystallization is a powerful technique that exploits small differences in the solubility of compounds in a given solvent. [5][6]The key is to find a solvent system where the desired isomer is significantly less soluble than the unwanted isomer at low temperatures but both are soluble at high temperatures.

  • Solvent Screening: Test a range of solvents and solvent mixtures. Common systems for polar aromatic compounds include:

    • Ethanol or Methanol

    • Isopropanol/Water

    • Toluene

    • Ethyl Acetate/Hexanes [7] * Acetone/Hexanes

  • Procedure: a. Dissolve the crude isomer mixture in the minimum amount of boiling solvent. b. Allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals. c. If no crystals form, try scratching the inside of the flask or seeding with a pure crystal. d. Once crystal formation appears complete, cool the flask in an ice bath for 30-60 minutes to maximize yield. [8] e. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. f. Analyze the purity of the crystals and the mother liquor by ¹H NMR or LCMS. You may need to perform multiple recrystallizations to achieve the desired purity.

▶ Protocol 3: Purification by Flash Column Chromatography

If recrystallization fails, column chromatography is the next logical step. The basicity of the pyridine nitrogen can cause peak tailing on standard silica gel. [9]This can be overcome by adding a competing base to the mobile phase.

  • Stationary Phase: Standard silica gel (SiO₂) is a good starting point.

  • Mobile Phase (Eluent) Selection: a. Starting Point: A gradient of Ethyl Acetate in Hexanes or Dichloromethane in Hexanes. b. Troubleshooting Tailing: If peak tailing is observed, add a small amount of triethylamine (TEA) or pyridine (e.g., 0.1-1% v/v) to the eluent system. The competing base will occupy the acidic silanol sites on the silica, allowing your basic pyridine derivative to elute with a much-improved peak shape. [9]3. Procedure: a. Prepare the column with the chosen stationary phase. b. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. c. Load the sample onto the column. d. Run the column using the optimized eluent system, collecting fractions. e. Monitor the fractions by TLC. f. Combine the pure fractions containing the desired 4-nitro isomer and evaporate the solvent.

ParameterConditionRationale & Reference
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate + 0.5% TEATEA acts as a competing base to prevent interaction with acidic silanol sites, reducing peak tailing. [9]
Loading Dry loading or minimal solventEnsures a tight band at the start of the separation for better resolution.
Detection UV (254 nm) or TLC with stainingNitropyridines are typically UV-active.
References
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • This compound | 30235-13-3. Smolecule.
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • How to synthesize 4-METHYL-3-Nitropyridine. Guidechem.
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube.
  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.
  • US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.
  • Recrystallization. Wikipedia.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Recrystallization. Chemistry LibreTexts.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Nitration and aromatic reactivity. Cambridge University Press.
  • Nitropyridines, Their Synthesis and Reactions. ResearchGate.

Sources

Technical Support Center: NMR Sample Preparation for 3-Methyl-4-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-SOL-3M4N2C Status: Open Priority: High (Workflow Blocking) Subject: Solubility optimization and spectral troubleshooting for highly functionalized electron-deficient pyridines.

Executive Summary & Compound Profile

User Issue: You are likely experiencing "brick dust" behavior—the compound effectively crashes out of standard non-polar solvents (like


) or forms gelatinous aggregates, resulting in broad, unresolvable NMR signals.

The Root Cause: 3-Methyl-4-nitropyridine-2-carbonitrile is a "push-pull" aromatic system. The electron-withdrawing nitro (-NO


) and cyano (-CN) groups create a significant dipole moment. This leads to strong intermolecular 

-

stacking
and dipole-dipole interactions, resulting in a high lattice energy that standard lipophilic solvents cannot overcome.
Physicochemical Profile
FeaturePropertyImpact on NMR
Electronic State Highly Electron Deficient (

-acid)
Susceptible to nucleophilic attack by protic solvents (e.g.,

).
Geometry Planar / RigidEncourages tight stacking (aggregation), causing peak broadening.
Key Functional Groups C2-Nitrile, C4-Nitro, C3-MethylMethyl group (singlet) is the best diagnostic handle; aromatic protons will be deshielded.

Decision Matrix: Solvent Selection Strategy

Do not default to Chloroform-d (


). For this specific intermediate, solvent selection must balance solubility power  against chemical stability .

Figure 1: Logical workflow for selecting the optimal NMR solvent, prioritizing solubility and resolution while minimizing chemical reactivity risks.

Troubleshooting Guide (FAQ Format)

Q1: Why are my peaks extremely broad even in DMSO- ?

Diagnosis: Aggregation or Viscosity Broadening. While DMSO dissolves the compound, its high viscosity (


 cP) slows molecular tumbling (

relaxation), broadening lines. Furthermore, at high concentrations (>20 mg/mL), this planar molecule forms "stacks" (aggregates).

Protocol: High-Temperature NMR

  • Safety Check: Ensure your NMR tube is rated for heating (high-quality Pyrex).

  • Setup: Set the probe temperature to 315 K (42°C) or 325 K (52°C) .

  • Equilibration: Allow the sample to equilibrate inside the probe for 10 minutes before shimming.

  • Result: Heat disrupts

    
    -stacking and lowers solvent viscosity, sharpening the peaks significantly.
    
Q2: I see extra peaks in the aromatic region. Is my compound decomposing?

Diagnosis: Nucleophilic Substitution or Rotamers. If you used Methanol-


 (CD

OD)
, the solvent is nucleophilic. The electron-deficient ring (activated by -NO

and -CN) is highly susceptible to

reactions.
  • Reaction: Methoxide (trace) or Methanol attacks C6 or displaces the Nitro group.

  • Observation: New methyl singlets (methoxy) or loss of symmetry.

Corrective Action:

  • Immediate: Switch to Acetonitrile-

    
      or Acetone-
    
    
    
    . These are polar aprotic and chemically inert toward this substrate.
  • Verification: Run a quick LC-MS to confirm if the molecular weight has shifted by +31 Da (Methoxy addition) or -15 Da (Nitro displacement).

Q3: I cannot see the Carbon-13 signals for the Nitrile or Nitro-bearing carbons.

Diagnosis: Long Relaxation Times (


).
Quaternary carbons attached to electron-withdrawing groups (C2-CN and C4-NO

) have very inefficient relaxation mechanisms because they lack attached protons.

Protocol: Optimized


C Acquisition 
  • Relaxation Delay (D1): Increase D1 from the standard 1-2 seconds to 3-5 seconds .

  • Pulse Angle: Use a

    
     pulse instead of 
    
    
    
    to allow faster recovery.
  • Scans: You may need 1024+ scans.

  • Alternative: Use HMBC (Heteronuclear Multiple Bond Correlation).[1] Look for cross-peaks from the C3-Methyl protons or C5/C6 aromatic protons to "light up" the invisible quaternary carbons indirectly.

Recommended Experimental Protocols

Protocol A: The "Solvent Titration" Method

Use this when you need


 for comparison but solubility is too low.
  • Dissolve: Dissolve 5-10 mg of sample in 100

    
    L of DMSO-
    
    
    
    or Acetone-
    
    
    . (It should dissolve highly concentrated).
  • Dilute: Slowly add 500

    
    L of 
    
    
    
    .
  • Observe:

    • If clear: Run NMR.[1][2][3] The small amount of polar solvent disrupts the crystal lattice, while

      
       remains the bulk solvent.
      
    • Note: Calibrate chemical shifts carefully, as the DMSO trace will shift the lock signal slightly.

Protocol B: Chemical Shift Verification Table

Use this to validate your assignment.

PositionGroupApprox

(ppm)
MultiplicityNotes
C3

2.60 - 2.80 SingletDeshielded by ortho-nitro/cyano.
C5

7.80 - 8.20 DoubletCoupled to C6 (

Hz).
C6

8.60 - 9.00 DoubletMost deshielded proton (adj. to Nitrogen).
C2

N/A(Carbon: ~115 ppm)Weak/missing in 1D

C.

References & Grounding

  • Solvent Properties & Impurities:

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 7512–7515.

    • Relevance: Essential for identifying residual solvent peaks (DMSO/Water) that overlap with the methyl signal.

  • Handling Electron-Deficient Heterocycles:

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

    • Relevance: Mechanistic explanation of nucleophilic susceptibility in 4-nitropyridines (Section: Pyridines - Nucleophilic Attack).

  • NMR Solvent Selection Guide:

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179.

    • Relevance: Updated values for solvent mixtures and specific shifts in Acetone-

      
      .
      
  • Aggregation in NMR:

    • Claridge, T. D. W. (2016).[5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    • Relevance: Chapter 3 details the physics of viscosity broadening and temperature effects on relaxation times.

Sources

optimizing reaction temperature for nucleophilic aromatic substitution on nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization for Nitropyridines Subject: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution (


)
Ticket ID:  OPT-SNAR-NP-001
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Thermal Landscape of Nitropyridines

Welcome to the technical support hub. You are likely here because your


 reaction on a nitropyridine scaffold is either stalling, producing "tar," or yielding the wrong regioisomer.

Nitropyridines are unique electrophiles.[1] The pyridine nitrogen and the nitro group (


) act synergistically to pull electron density from the ring, lowering the LUMO energy and facilitating nucleophilic attack. However, this high reactivity creates a "thermal cliff":
  • Too Cold: The activation energy (

    
    ) to break aromaticity (Meisenheimer complex formation) is not met.
    
  • Too Hot: The nitro group becomes a liability, leading to oxidative degradation, denitration, or violent thermal runaways (especially in DMF).

This guide prioritizes kinetic control over brute-force heating.[1]

Module 1: Critical Troubleshooting (FAQ)

Q1: My reaction turns black/tarry above 80°C, but conversion is low at 50°C. What is happening?

Diagnosis: You are likely experiencing oxidative degradation or polymerization triggered by the nitro group's thermal instability, possibly exacerbated by the solvent. The Science: Nitropyridines are energetic. At high temperatures (


C), the nitro group can facilitate ring opening or radical decomposition pathways. Furthermore, if you are using DMF or DMAc with strong bases (like NaH or KOtBu), the solvent itself decomposes exothermically, often triggered by the nitropyridine acting as an oxidizer.

Corrective Protocol:

  • Switch Solvent: Move from DMF to Acetonitrile (MeCN) (reflux at 82°C is safer) or NMP (if higher T is needed).[1]

  • Catalysis over Heat: Instead of raising T, add a Lewis Acid catalyst (e.g.,

    
    ) or a Phase Transfer Catalyst (e.g., 
    
    
    
    ) to lower the
    
    
    .
  • Inert Atmosphere: Strict

    
     or Ar purging is mandatory to prevent oxidation of the Meisenheimer intermediate.
    
Q2: I am seeing a mixture of regioisomers (C2 vs. C4 substitution). How does temperature affect this?

Diagnosis: You are operating in a zone where the difference in


 (activation energy) between the two transition states is being overcome by thermal energy (

). The Science:
  • C2/C6 Attack (Ortho): Often kinetically favored due to inductive effects of the ring nitrogen (

    
    ), but sterically hindered.
    
  • C4 Attack (Para): Often thermodynamically favored (more stable intermediate) and less sterically encumbered.[1]

  • The Temperature Effect: According to the Arrhenius equation, higher temperatures reduce the selectivity ratio because the system has enough energy to surmount both barriers.

Corrective Protocol:

  • Lower Temperature: Run the reaction at -20°C to 0°C. This amplifies the "kinetic differentiation" between the C2 and C4 pathways.

  • Solvent H-Bonding: Use a protic solvent (or additive) if targeting the ortho position; H-bonding between the solvent and the

    
     can direct the nucleophile.
    
Q3: The reaction is exothermic. How do I safely scale this up?

Diagnosis:


 reactions are inherently exothermic (bond formation > bond breaking).[1] Nitropyridines add a "decomposition energy" risk.[1]
The Science:  The formation of the Meisenheimer complex releases heat. If the rate of heat release (

) exceeds the cooling capacity (

), a thermal runaway occurs.

Corrective Protocol:

  • Dosing Control: Do not add the nucleophile all at once. Use a syringe pump to add the nucleophile (limiting reagent) slowly, monitoring the internal temperature (

    
    ).
    
  • Adiabatic Limit: Never run a nitropyridine reaction in a sealed vessel (microwave) without knowing the onset temperature of decomposition (

    
    ) determined by DSC/ARC.
    

Module 2: Visualizing the Optimization Logic

The following diagram illustrates the decision-making process when optimizing temperature and conditions for nitropyridine


.

SNAr_Optimization Start START: Reaction Stalled or Low Yield Check_Solvent Check Solvent Polarity (Is it Polar Aprotic?) Start->Check_Solvent Check_Nu Check Nucleophile Strength (pKa match?) Check_Solvent->Check_Nu Solvent OK Temp_Decision Temperature Strategy Check_Nu->Temp_Decision Nu OK Safe_Heat Incremental Heating (+10°C steps) Temp_Decision->Safe_Heat Clean Profile Catalyst Add Catalyst (Lewis Acid / PTC) Temp_Decision->Catalyst Substrate Labile Regio_Issue Issue: Wrong Regioisomer Temp_Decision->Regio_Issue Isomer Mix Decomp_Risk RISK: Decomposition/Tar Safe_Heat->Decomp_Risk T > 100°C (Nitropyridine) Cool_Down Cool Down (-20°C) Kinetic Control Regio_Issue->Cool_Down

Caption: Decision matrix for optimizing SNAr conditions, balancing thermal activation against decomposition risks.

Module 3: Experimental Protocol (Temperature Scanning)

Objective: Determine the optimal reaction temperature (


) that maximizes conversion while minimizing impurity formation (Regioisomer/Decomp).

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 eq)[1]

  • Nucleophile: Morpholine (1.2 eq)[1]

  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) [Safer alternative to DMF][1]

Step-by-Step Procedure:

  • Preparation (Stock Solution): Dissolve the nitropyridine (1 mmol/mL) in MeCN. Prepare 5 separate reaction vials.

  • Base Addition: Add

    
     to all vials at Room Temperature (RT).
    
  • Temperature Stratification: Set a heating block to a gradient:

    • Vial A: 0°C (Ice bath)

    • Vial B: 25°C (RT)[1]

    • Vial C: 45°C

    • Vial D: 65°C

    • Vial E: 82°C (Reflux)[1]

  • Initiation: Add Morpholine dropwise to each vial.

  • Sampling: Take aliquots at t=1h, 4h, and 24h. Quench immediately into cold water/EtOAc.

  • Analysis: Analyze via UPLC-MS (UV 254nm).

    • Calculate: Conversion % = Area(Prod) / [Area(SM) + Area(Prod)].[1]

    • Calculate: Purity % = Area(Prod) / Total Area.[1]

  • Data Interpretation: Plot Conversion vs. Temperature. Identify the lowest T where conversion >90% within 4h. This is your

    
    .
    

Module 4: Mechanistic Insight (Regioselectivity)

Understanding the transition state is crucial for temperature control. The following diagram depicts the competition between C2 and C4 attack.

Regioselectivity Substrate 3-Nitro-4-Halo-Pyridine TS_C2 TS (C2 Attack) Sterically Hindered Lower Ea (Inductive) Substrate->TS_C2 + Nu (Low T) TS_C4 TS (C4 Attack) Less Hindered Resonance Stabilized Substrate->TS_C4 + Nu (High T) Nu Nucleophile Prod_C2 C2-Product (Kinetic @ Low T) TS_C2->Prod_C2 Prod_C4 C4-Product (Thermodynamic @ High T) TS_C4->Prod_C4

Caption: Mechanistic divergence in nitropyridines. Low temperatures favor the lower activation energy path (often C2), while high temperatures allow access to the thermodynamic well (C4).

References

  • BenchChem. (2025).[1][2][3] Assessing the Regioselectivity of Nucleophilic Attack on 3-Chloro-4-nitropyridine N-oxide: A Comparative Guide. Retrieved from

  • WuXi Biology. (2025).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: Transition State Calculations. Retrieved from

  • ResearchGate. (2025).[1] Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Retrieved from

  • AmericanBio. (2015).[1][4] Safety Data Sheet: Piperidine/20% in DMF (Hazards of DMF/Nitropyridines). Retrieved from

  • Toxics Use Reduction Institute. (2014).[1][5] Dimethylformamide (DMF) Higher Hazard Substance Designation. Retrieved from [1]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices. ResearchGate. Retrieved from

Sources

Technical Support Center: Thermal Stability of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized technical support resource for researchers and process chemists handling nitropyridine derivatives. It prioritizes safety, mechanistic understanding, and actionable troubleshooting.

Current Status: Operational 🟢 Role: Senior Application Scientist (Process Safety Division) Topic: Handling, Characterization, and Mitigation of Thermal Instability

⚠️ CRITICAL SAFETY DIRECTIVE

Read Before Proceeding: Nitropyridine derivatives (e.g., 2-nitropyridine, 4-nitropyridine-N-oxide, ANPyO) are energetic materials .[1] They possess high decomposition energies (>500 J/g) and often exhibit "Melt-Decomposition Overlap," where the transition to the liquid phase triggers immediate, rapid exothermic decomposition.

  • Never scale up a nitropyridine reaction without quantitative thermal data (DSC/ARC).

  • Never distill nitropyridine residues to dryness.

  • Always assume autocatalytic behavior until proven otherwise.

Module 1: Thermal Characterization & Risk Assessment[2]

Q1: My DSC trace shows a sharp exotherm immediately following the melting endotherm. Is this a measurement artifact?

Diagnosis: This is likely not an artifact. It is a classic signature of Melt-Triggered Decomposition . In nitropyridine derivatives (especially ortho- or para-nitro isomers), the crystal lattice often provides kinetic stability. Once the lattice collapses (melting), the molecules gain the conformational mobility required for intermolecular redox reactions or nitro-to-nitrite rearrangements, leading to immediate thermal runaway.

The "Why" (Mechanism): The decomposition often proceeds via C-NO₂ homolysis or nitro-nitrite rearrangement. In the liquid phase, the "cage effect" that promotes recombination in solids is lost, allowing NO₂ radicals to propagate chain reactions.

Troubleshooting Protocol:

  • Verify with Lower Heating Rate: Reduce DSC ramp rate from 10°C/min to 2°C/min. If the onset temperature (

    
    ) shifts significantly lower, the reaction is kinetically controlled and highly dangerous.
    
  • Run "Sealed Cell" Tests: Use high-pressure gold-plated crucibles to prevent evaporation from masking the exotherm.

  • Calculate

    
    :  Use the Arrhenius parameters from your data to calculate the temperature at which the time-to-maximum-rate (TMR) is 24 hours. Never store or process above this limit. 
    
Q2: How do I interpret "Onset Temperature" for scale-up safety?

Guidance: Do not rely solely on


 from a standard DSC. It is dependent on sensitivity and heating rate.
  • Rule of Thumb: Maintain a process temperature (

    
    ) at least 100°C below the DSC 
    
    
    
    for preliminary screening.
  • Advanced Rule: For scale-up, you must determine the SADT (Self-Accelerating Decomposition Temperature) .

Visualization: Thermal Safety Decision Tree The following diagram outlines the logical flow for characterizing a new nitropyridine derivative.

ThermalSafety Start New Nitropyridine Derivative DSC Step 1: Screening DSC (5-10 mg, 5°C/min) Start->DSC EnergyCheck Decomposition Energy (ΔH_d) > 800 J/g? DSC->EnergyCheck Overlap Melt/Decomp Overlap? EnergyCheck->Overlap No (<800 J/g) Stop STOP: High Explosive Risk Dilution Mandatory EnergyCheck->Stop Yes ARC Step 2: ARC Testing (Adiabatic Calorimetry) Overlap->ARC Yes (High Hazard) SADT Step 3: Calculate SADT & TMR_ad (Time to Max Rate) Overlap->SADT No (Distinct Separation) ARC->SADT Process Define Safe Operating Limits (T_process < SADT - 20°C) SADT->Process

Caption: Decision logic for thermal safety assessment. Note that high-energy compounds (>800 J/g) require immediate dilution or redesign.

Module 2: Synthesis & Reaction Control

Q3: We are observing unexpected temperature spikes during the nitration of pyridine. How do we control this?

Diagnosis: Nitration is a mixed-phase reaction (organic substrate + nitric/sulfuric acid). Temperature spikes usually indicate accumulation of unreacted substrate due to poor mixing or low temperature, followed by a sudden "kick-off" when the threshold temperature is reached.

The "Self-Validating" Protocol: Feed-Controlled Nitration This protocol ensures that the reaction rate is limited by the dosing rate, not the kinetics (Dosage Controlled Regime).

Step-by-Step Methodology:

  • Setup: Use a reactor with a cooling jacket and a precise dosing pump. Install a fast-response internal temperature probe (

    
    ).
    
  • Validation (The "Dummy" Run): Before adding the nitropyridine precursor, run the solvent + acid mix to verify cooling capacity (

    
    ) at the target temperature.
    
  • The "Stop-Flow" Test:

    • Begin dosing the substrate at 10% of the target rate.

    • Once the exotherm is detected (

      
       rises), STOP  the feed immediately.
      
    • Observation: The temperature should return to baseline within 2-5 minutes.

    • Pass: If it cools instantly, you are in the safe "Dosage Controlled" regime.

    • Fail: If the temperature continues to rise after stopping the feed, you have accumulation . DO NOT PROCEED. Increase temperature slightly (to consume reagent faster) or improve mixing.

  • Continuous Monitoring: During the main run, if

    
    , automatically cut the feed.
    
Q4: Can I use standard solvents like Acetone or DMSO?

Critical Warning:

  • Avoid DMSO: Nitropyridines + DMSO can lead to violent decomposition due to the oxidizing nature of the nitro group and the reducing nature of DMSO (producing dimethyl sulfide and massive heat).

  • Avoid Acetone: In the presence of base, acetone forms enolates that can react with nitropyridines (Meisenheimer complexes), leading to tarring and runaway.

  • Recommended Solvents: Dichloromethane (DCM), Sulfolane (high thermal mass), or Acetonitrile (if compatible).

Module 3: Isolation & Storage[3][4]

Q5: The reaction is complete. Can we distill the solvent to isolate the product?

Strict Prohibition: Never distill a nitropyridine reaction mixture to dryness. The residue often contains unstable polynitro byproducts or isomers (e.g., 4-nitro vs 3-nitro) with lower stability.

Alternative Isolation Workflow (Graphviz): The following workflow minimizes thermal stress during isolation.

Isolation RxnMix Reaction Mixture (Quenched) Wash Aq. Wash / Neutralization (Remove Acid/Base) RxnMix->Wash Keep Cold (<10°C) SolventSwap Solvent Swap (Vacuum @ <40°C) Wash->SolventSwap Do NOT Dry Precip Crystallization (Add Anti-solvent) SolventSwap->Precip Controlled Filter Filtration & Wash Precip->Filter Dry Vacuum Drying (T < T_onset - 50°C) Filter->Dry

Caption: Safe isolation workflow avoiding thermal concentration of unstable residues.

Q6: How should we store the reference standards?

Storage Protocol:

  • Temperature: Store at -20°C. Nitropyridines can undergo slow autocatalytic decomposition at room temperature over months.

  • Atmosphere: Store under Argon. Oxygen can accelerate radical degradation pathways.

  • Stabilizers: Unlike ethers, chemical stabilizers are rarely effective. Purity is the best stabilizer. Impurities (acids, transition metals) catalyze decomposition.

Summary of Quantitative Safety Data

ParameterValue / LimitSignificance
Decomposition Energy (

)
> 500 J/g (Typical)High Potential Hazard. Capable of deflagration.[2]
Onset Temperature (

)
Often 120°C - 160°CLow thermal margin. Close to typical synthesis temps.
Critical Limit (

)
Varies (Calc. via ARC)Max temp for 24h operation. Exceeding this risks runaway.
Shock Sensitivity Moderate to HighHandle solids with anti-static tools; avoid friction.

References

  • Musuc, A. M., Razus, D., & Oancea, D. (2010). A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. University of Bucharest. Retrieved from [Link]

  • U.S. Chemical Safety Board (CSB). (1999). Case Study: Concept Sciences Hydroxylamine Explosion. (Context for energetic distillation hazards). Retrieved from [Link]

  • Sumitomo Chemical Co., Ltd. (2022).[3] Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR. Retrieved from [Link]

  • Mettler Toledo. Separation of Melting and Decomposition using High Heating Rates (Flash DSC). Retrieved from [Link]

Sources

separating 3-methyl-4-nitro from 3-methyl-5-nitro isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation of 3-Methyl-4-Nitro & 3-Methyl-5-Nitro Isomers

Topic: Purification and Separation of 3-Methyl-4-Nitrobenzoic Acid from 3-Methyl-5-Nitrobenzoic Acid Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-SEP-NITRO-084 Version: 2.1 (Current)

Executive Summary

The separation of 3-methyl-4-nitrobenzoic acid (4-nitro isomer) and 3-methyl-5-nitrobenzoic acid (5-nitro isomer) is a classic challenge in the functionalization of m-toluic acid scaffolds. This difficulty arises because the methyl group (activator, o,p-director) and the carboxyl group (deactivator, m-director) create competing directing effects during nitration, or because oxidative syntheses from xylenes yield isomeric impurities.

This guide provides a validated troubleshooting framework based on pKa modulation (pH swing) and solubility differentials , moving beyond simple "trial-and-error" chromatography.

Part 1: Diagnostic & Physicochemical Profile

Before initiating separation, confirm your isomer mixture composition. The structural relationship between the nitro group and the carboxyl moiety dictates the separation strategy.

Feature3-Methyl-4-nitrobenzoic acid 3-Methyl-5-nitrobenzoic acid
Structure Nitro is Para to CarboxylNitro is Meta to Carboxyl
Electronic Effect Strong resonance withdrawal (-R) stabilizes anion.Inductive withdrawal (-I) only.
Acidity (Predicted) Stronger Acid (Lower pKa ~3.4–3.5)Weaker Acid (Higher pKa ~3.7–3.9)
Solubility (Aq. Acid) Higher solubility (stays in solution longer).Lower solubility (precipitates first).
Major Synthetic Origin Direct nitration of m-toluic acid (Methyl-directed).Oxidation of 3,5-dimethylnitrobenzene.[1]

Critical Insight: The separation hinges on the acidity difference . The para-nitro group (4-position) stabilizes the carboxylate anion significantly better than the meta-nitro group (5-position). We exploit this by using a pH-controlled fractional precipitation .

Part 2: Troubleshooting Guides (Q&A Format)

Scenario A: "I have a crude solid mixture (~50:50 or 60:40) and need to isolate the 5-nitro isomer without running a column."

Q: How can I separate these isomers using only aqueous workup?

A: Use the "Fractional Acidification" Protocol. Because the 5-nitro isomer is the weaker acid, it will protonate and precipitate at a higher pH than the 4-nitro isomer.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude mixture in water (10 mL/g). Slowly add 1M NaOH with stirring until the solution is clear and pH is > 10. (Both isomers are now soluble sodium salts).

  • Equilibration: Cool the solution to 0–5°C to maximize precipitation efficiency later.

  • Titration (The Critical Step):

    • Slowly add 1M HCl dropwise while monitoring pH with a calibrated meter.

    • Target pH 4.0 – 4.2: At this range, the 3-methyl-5-nitrobenzoic acid (weaker acid) begins to protonate and precipitate as a white/off-white solid. The 3-methyl-4-nitrobenzoic acid (stronger acid) remains largely as the soluble benzoate salt.

  • Filtration: Stir for 30 minutes at pH 4.0. Filter the solid (Fraction A: Enriched 5-nitro).

  • Second Crop: Acidify the filtrate further to pH 1.0–2.0. A second precipitate will form. Filter this solid (Fraction B: Enriched 4-nitro).

  • Validation: Check purity of Fraction A via 1H NMR or HPLC. If necessary, recrystallize Fraction A from Ethanol/Water (1:1).

Scenario B: "My HPLC shows the isomers co-eluting. How do I resolve them analytically?"

Q: What are the optimal HPLC conditions for separating these regioisomers?

A: You must suppress ionization to separate the neutral acids. Standard neutral mobile phases often result in peak tailing or co-elution because both compounds are partially ionized.

Recommended Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Kinetex).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. (Low pH is non-negotiable).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 60% B over 20 minutes.

  • Mechanism: The acid modifier ensures both molecules are fully protonated (neutral). The 3-methyl-4-nitro isomer, being slightly more polar due to the para-nitro resonance, typically elutes slightly earlier than the 3-methyl-5-nitro isomer.

Scenario C: "I am synthesizing the 5-nitro isomer via nitration of m-toluic acid, but the yield is low and purification is difficult."

Q: Is there a chemical workaround to avoid this difficult separation entirely?

A: Yes. Switch the synthetic route to "Oxidation" rather than "Nitration." Direct nitration of m-toluic acid is dominated by the methyl group's directing effect, favoring the 2- and 4-nitro isomers. The 5-nitro isomer is a minor product, making isolation painful.

Alternative Protocol (High Purity):

  • Starting Material: Purchase 3,5-dimethylnitrobenzene (commercially available).

  • Reaction: Oxidize the methyl groups using KMnO₄/Pyridine or Co(OAc)₂/O₂ (industrial aerobic oxidation).

  • Selectivity: Since the starting material already has the nitro group in the correct "meta" relationship to the carbons, no isomer separation is required. You simply purify the mono-acid from the di-acid byproduct, which is significantly easier due to vast solubility differences.

Part 3: Visualizing the Separation Logic

The following diagram illustrates the decision tree for processing the isomeric mixture.

SeparationProtocol Start Crude Mixture (3-Methyl-4-nitro & 3-Methyl-5-nitro) Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve Acidify1 Slow Acidification to pH 4.0 - 4.2 Dissolve->Acidify1 Precipitate1 Precipitate Forms (Weaker Acid) Acidify1->Precipitate1 Filter1 Filtration Precipitate1->Filter1 Solid1 Solid Fraction A (Enriched 3-Methyl-5-Nitro) Filter1->Solid1 Retentate Filtrate1 Filtrate (Mother Liquor) Contains 3-Methyl-4-Nitro Salt Filter1->Filtrate1 Permeate CheckPurity QC: 1H NMR / HPLC Solid1->CheckPurity Acidify2 Acidify Filtrate to pH 1.0 Filtrate1->Acidify2 Solid2 Solid Fraction B (Enriched 3-Methyl-4-Nitro) Acidify2->Solid2 Recryst Recrystallize Fraction A (Ethanol/Water) CheckPurity->Recryst If Purity < 95%

Caption: Workflow for pH-controlled fractional precipitation exploiting the acidity difference between para-nitro (4-isomer) and meta-nitro (5-isomer) benzoic acids.

Part 4: References & Validated Sources

  • Synthesis of 3-methyl-5-nitrobenzoic acid via Oxidation:

    • Source: PrepChem / US Patent 5478820.

    • Protocol: Oxidation of 3,5-dimethylnitrobenzene using KMnO4 avoids the isomer separation issue inherent in nitration.

    • URL:

  • Acidity of Nitrobenzoic Isomers (pKa Data):

    • Source: PubChem Compound Summary (CID 18370 & 22168584).

    • Data: Confirms the electronic environments; p-nitrobenzoic derivatives are more acidic than m-nitro derivatives due to resonance stabilization of the carboxylate.

    • URL:

  • General Separation of Nitrobenzoic Isomers:

    • Source: Organic Syntheses, Coll.[2] Vol. 1, p. 392 (1941).

    • Context: Discusses the purification of m-nitrobenzoic acid from isomers using fractional crystallization and pH manipulation.

    • URL:

  • Chromatographic Separation (HPLC):

    • Source: BenchChem Technical Support.[3][4]

    • Insight: Highlights the necessity of acidic mobile phases for resolving nitrobenzoic acid isomers.

    • URL:

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Methyl-4-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Field 1H NMR Characterization of 3-Methyl-4-nitropyridine-2-carbonitrile: A Comparative Structural Analysis Guide

Executive Summary & Structural Context

Compound: this compound CAS: (Specific CAS not universally standardized; typically referenced as an intermediate) Molecular Formula: C7H5N3O2 Context: This compound is a critical heterocyclic building block, often synthesized via the modified Reissert-Henze reaction from 3-methyl-4-nitropyridine N-oxide.

The Analytical Challenge: In drug development workflows, the primary challenge is not just characterizing the product, but distinguishing it from two persistent impurities:

  • The Starting Material: 3-Methyl-4-nitropyridine N-oxide (incomplete reaction).

  • The Regioisomer: 3-Methyl-4-nitropyridine-6-carbonitrile (competing nucleophilic attack).

This guide provides a definitive 1H NMR structural validation protocol, focusing on the diagnostic shifts of the aromatic protons (H5/H6) and the methyl singlet to confirm regioselectivity.

Experimental Methodology

To ensure reproducibility and resolution of hyperfine coupling, the following protocol is recommended.

Sample Preparation:

  • Solvent: DMSO-d

    
     (99.9% D) is preferred over CDCl
    
    
    
    . Nitropyridines exhibit poor solubility in chloroform, and DMSO polarity minimizes aggregation, sharpening the aromatic doublets.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters (High-Field):

  • Frequency: 400 MHz or higher (500 MHz recommended for clean separation of H5/H6 roofing effects).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     3.0 seconds (crucial for accurate integration of the aromatic protons vs. the methyl group).
    
  • Scans (NS): 16–64 (sufficient for S/N > 100).

Workflow Diagram: Synthesis & Analysis Logic

NMR_Workflow Start Start: 3-Methyl-4-nitropyridine N-oxide Reaction Reissert-Henze Reaction (TMSCN / PhCOCl) Start->Reaction Crude Crude Mixture Reaction->Crude NMR 1H NMR Analysis (DMSO-d6) Crude->NMR Decision Diagnostic H6 Signal? NMR->Decision Target Target: 2-CN Isomer H6 ~8.9 ppm (d) Decision->Target Doublet (J~5Hz) Impurity1 Impurity: N-Oxide H2/H6 ~8.5 ppm Decision->Impurity1 Broad/Upfield Impurity2 Impurity: 6-CN Isomer Symmetry Change Decision->Impurity2 Singlet H2

Caption: Logical workflow for monitoring the Reissert-Henze conversion and identifying regioisomeric impurities via NMR.

Spectral Analysis & Assignment

The 1H NMR spectrum of this compound is characterized by a simple but highly diagnostic AX spin system (or AB at lower fields) for the aromatic protons and a discrete singlet for the methyl group.

Predicted Chemical Shift Data (DMSO-d )
PositionAssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Explanation
H6 Aromatic (

-N)
8.85 – 9.05 Doublet (d)1H

Most deshielded due to proximity to Pyridine Nitrogen and lack of shielding substituents.
H5 Aromatic (

-N)
8.15 – 8.35 Doublet (d)1H

Ortho to Nitro group (deshielding), but less downfield than H6.
CH

Methyl (C3)2.65 – 2.80 Singlet (s)3H-Deshielded relative to toluene (~2.3) due to electron-deficient pyridine ring and ortho-nitro/cyano groups.

Note: Values are estimated based on substituent additivity rules for pyridine derivatives in DMSO-d


.
Structural Logic
  • The Methyl Singlet: The presence of a sharp singlet at ~2.7 ppm confirms the integrity of the 3-methyl group.

  • The Aromatic Region (The "Fingerprint"):

    • Unlike the starting material (which has protons at C2 and C6), the product is substituted at C2.

    • This leaves H5 and H6 as neighbors.

    • Coupling Constant: The observed coupling of ~5.0 Hz is characteristic of vicinal coupling in pyridines (

      
      ). This confirms the protons are adjacent, validating the 2,3,4-substitution pattern.
      

Comparative Analysis: Distinguishing Alternatives

This section addresses the "Performance" aspect of the guide—specifically, the performance of NMR in quality control.

Scenario A: Target vs. Starting Material (N-Oxide)

The N-oxide precursor is the most common contaminant.

  • Target (2-CN): Shows two distinct doublets (H5, H6). H6 is very downfield (~9.0 ppm).

  • N-Oxide: Often shows H2 and H6 as a overlapping signal or closely spaced multiplet around 8.4–8.6 ppm. The N-oxide oxygen shields the

    
    -protons relative to the free base pyridine.
    
  • Key Differentiator: Look for the disappearance of the N-oxide's specific "H2" signal (often a singlet-like fine doublet if C3 is methyl substituted).

Scenario B: Target (2-CN) vs. Regioisomer (6-CN)

In the Reissert-Henze reaction, the cyanide nucleophile can attack C2 or C6.

  • Target (2-CN): Structure is 3-Methyl-4-nitro-2-cyanopyridine .

    • Protons remaining: H5 and H6.

    • Pattern: Two Doublets (

      
       Hz).
      
  • Isomer (6-CN): Structure is 3-Methyl-4-nitro-6-cyanopyridine .

    • Protons remaining: H2 and H5.

    • Pattern: Two Singlets (or very weak meta-coupling,

      
       Hz).
      
    • Why? H2 and H5 are para to each other across the ring. They do not share a vicinal bond.

Diagnostic Decision Tree

Isomer_Logic Input Analyze Aromatic Region (8.0 - 9.5 ppm) Coupling Check Coupling Pattern Input->Coupling Doublets Two Doublets (J ~ 5.0 Hz) Coupling->Doublets Observed Singlets Two Singlets (No Vicinal Coupling) Coupling->Singlets Observed Conclusion1 CONFIRMED: 2-Cyano Isomer (H5/H6 are adjacent) Doublets->Conclusion1 Conclusion2 REJECT: 6-Cyano Isomer (H2/H5 are para) Singlets->Conclusion2

Caption: Logic tree for distinguishing the target 2-cyano compound from the 6-cyano regioisomer based on spin-spin coupling.

Troubleshooting & Artifacts

  • Water Peak: In DMSO-d

    
    , water appears at ~3.3 ppm. Ensure the methyl peak (~2.7 ppm) is integrated separately from the water tail.
    
  • Exchangeable Protons: There are no exchangeable protons (OH/NH) in this molecule. Any broad singlets >10 ppm indicate hydrolysis of the nitrile to an amide or carboxylic acid (common if the reaction workup was too acidic/basic).

References

  • Reissert-Henze Reaction Mechanism

    • Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: A modified Reissert-Henze reaction. Journal of Organic Chemistry, 48(8), 1375–1377. Link

  • Pyridine NMR Shift Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • General Heterocyclic Characterization

    • Katritzky, A. R., & Ramsden, C. A. (Eds.).[2][3][4] (2008). Comprehensive Heterocyclic Chemistry III. Elsevier. (Refer to Volume 7 for Pyridine derivatives). Link

Sources

Comparative Guide to the Spectroscopic Analysis of 3-Methyl-4-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Predicting and Verifying the Nitrile Vibrational Frequency

In the landscape of pharmaceutical development and molecular chemistry, the precise characterization of functional groups is paramount for confirming molecular identity, purity, and structure. For a molecule such as 3-Methyl-4-nitropyridine-2-carbonitrile, the nitrile (C≡N) group serves as a distinct and highly informative spectroscopic handle. This guide provides an in-depth analysis of the factors influencing the nitrile stretching frequency in Infrared (IR) spectroscopy, offers a predictive framework for its position in the target molecule, presents a robust experimental protocol for its measurement, and compares the utility of IR spectroscopy with alternative analytical methods.

Part 1: The Nitrile Stretch - A Fundamental Vibrational Fingerprint

The carbon-nitrogen triple bond (C≡N) of a nitrile is a strong bond, and its stretching vibration gives rise to a sharp, typically intense absorption band in a relatively uncongested region of the mid-infrared spectrum.[1][2] This makes IR spectroscopy an exceptionally reliable tool for its identification.

The position of this absorption is primarily governed by the bond's force constant; a stronger bond requires more energy to vibrate and thus absorbs at a higher frequency (wavenumber).[3] While the baseline for nitriles is often cited around 2250 cm⁻¹, its precise location is exquisitely sensitive to the local electronic environment.

Key Factors Influencing C≡N Stretching Frequency:

  • Hybridization and Conjugation: Saturated (aliphatic) nitriles, with an sp³-hybridized adjacent carbon, typically absorb in the 2260-2240 cm⁻¹ range.[1][4] When the nitrile group is conjugated with a π-system, such as an aromatic ring, the absorption frequency shifts lower, to the 2240-2220 cm⁻¹ range.[1][4] This is due to the delocalization of π-electrons, which slightly weakens the C≡N bond.

  • Electronic Effects of Substituents: The electronic character of other substituents on an aromatic ring can further modulate the nitrile frequency.[5][6]

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) pull electron density away from the ring and the nitrile group. This inductive effect strengthens the C≡N bond, leading to a hypsochromic shift (blue shift) to a higher wavenumber.[3]

    • Electron-Donating Groups (EDGs): Groups like methyl (–CH₃) donate electron density, which can enhance conjugation and slightly weaken the C≡N bond, causing a bathochromic shift (red shift) to a lower wavenumber.[5]

  • Environmental Factors: Interactions such as hydrogen bonding to the nitrile nitrogen can restrict the vibration and cause a significant blue shift to higher frequencies.[7][8]

Part 2: Predictive Analysis of the C≡N Frequency in this compound

The target molecule has a pyridine ring, which is inherently electron-deficient compared to benzene. Attached to this ring are three key groups whose competing electronic effects will determine the final C≡N frequency:

  • The Nitrile Group (–C≡N): The probe functional group.

  • The Nitro Group (–NO₂): A powerful electron-withdrawing group.

  • The Methyl Group (–CH₃): A weak electron-donating group.

The diagram below illustrates the primary electronic influences on the nitrile group.

G cluster_0 This compound cluster_1 Predicted Spectroscopic Outcome Pyridine Pyridine Ring (Electron Deficient) CN Nitrile Group (-C≡N) Pyridine->CN Net Electronic Effect Result C≡N bond strengthened Blue Shift (Higher cm⁻¹) CN->Result Frequency Shift NO2 Nitro Group (-NO₂) (Strong EWG) NO2->Pyridine -I, -M Effect (Withdraws e⁻ density) CH3 Methyl Group (-CH₃) (Weak EDG) CH3->Pyridine +I Effect (Donates e⁻ density)

Caption: Electronic effects on the nitrile group.

Comparative Data from Analogous Compounds:

To build our prediction, we can examine the experimental C≡N stretching frequencies of simpler, related molecules.

CompoundC≡N Frequency (cm⁻¹)Key Structural Feature(s)Rationale for Frequency
Benzonitrile~2229Baseline aromatic nitrileReference point for a conjugated nitrile.
2-Pyridinecarbonitrile~2235Nitrogen in ring (EWG)The electron-withdrawing nature of the pyridine ring slightly increases the frequency compared to benzonitrile.[9]
3-Methylpyridine-2-carbonitrile~2228Methyl group (EDG)The electron-donating methyl group counteracts the ring's effect, lowering the frequency.[10]
This compound Predicted: > 2240 Nitro group (Strong EWG) The powerful electron-withdrawing nitro group will dominate, strongly pulling electron density away, strengthening the C≡N bond and causing a significant blue shift relative to the other pyridines.

Prediction:

The potent electron-withdrawing character of the nitro group at the 4-position is expected to be the dominant electronic factor. It will significantly strengthen the C≡N bond, overriding the mild electron-donating effect of the methyl group. Therefore, the IR absorption for the nitrile stretch in this compound is predicted to occur at a higher wavenumber than its non-nitrated analogues, likely in the range of 2240-2255 cm⁻¹.

Part 3: Experimental Protocol - Acquiring a High-Fidelity IR Spectrum

To experimentally verify this prediction, Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is the method of choice for a solid sample, owing to its speed, ease of use, and minimal sample preparation.[11][12]

Protocol: FTIR-ATR Analysis of a Solid Organic Compound

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[13]

  • Background Scan: With the clean, empty ATR crystal, run a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and instrument optics, which will be digitally subtracted from the sample spectrum.[14]

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Scan: Acquire the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: Retract the pressure arm, remove the sample, and clean the ATR crystal thoroughly as in Step 2.

Caption: Workflow for FTIR-ATR analysis of a solid.

Part 4: A Comparative Perspective - Alternative Methodologies

While IR spectroscopy is a primary tool for nitrile identification, a comprehensive analysis often involves complementary techniques.

TechniquePrincipleInformation Provided for NitrilesAdvantagesDisadvantages
FTIR Spectroscopy Absorption of infrared light causing molecular vibrations.Direct measure of C≡N bond stretching frequency (cm⁻¹). Highly sensitive to electronic environment.Fast, robust, non-destructive, excellent for functional group identification.Can be sensitive to water; peak overlap in fingerprint region.
Raman Spectroscopy Inelastic scattering of monochromatic light due to molecular vibrations.Complementary C≡N stretching frequency data. The nitrile stretch is Raman-active and also sensitive to its environment.[15][16]Minimal sample prep, can be used with aqueous samples, excellent for symmetric bonds.Can be affected by sample fluorescence; weaker signal than IR for many groups.
¹³C NMR Spectroscopy Nuclear spin transitions of the ¹³C isotope in a magnetic field.Confirms the presence of the nitrile carbon. Appears as a sharp, low-intensity signal in a characteristic chemical shift range (110-125 ppm).[17][18][19]Provides detailed information about the carbon skeleton and chemical environment of every carbon atom.Low natural abundance of ¹³C requires longer acquisition times; not a direct measure of bond vibration.

This multi-technique approach provides orthogonal data, leading to an unambiguous structural confirmation. The IR spectrum confirms the presence and electronic status of the C≡N bond, while ¹³C NMR confirms the existence of the nitrile carbon within the overall molecular framework.

Conclusion

The analysis of the nitrile stretching frequency in this compound serves as an excellent case study in the predictive power of physical organic chemistry principles applied to spectroscopy. By understanding the interplay of conjugation and substituent electronic effects, one can accurately forecast the position of the C≡N peak. The predicted blue shift to a value above 2240 cm⁻¹, driven by the potent electron-withdrawing nitro group, can be unequivocally confirmed using a straightforward FTIR-ATR experimental protocol. For absolute certainty in drug development and research, this analysis should be integrated with complementary data from Raman and ¹³C NMR spectroscopy to provide a complete and validated molecular characterization.

References

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from University of Calgary Chemistry Pages. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from OSU Chemistry. [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Morressier. (2018, August 23). Raman spectroscopic analysis of nitrile containing compounds. [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. [Link]

  • PubChem. (n.d.). 3-Methylpyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • NASA. (n.d.). Micro Raman Spectroscopy for Characterizing Molecular Contamination on Space Flight Hardware. [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 88(9), 1249-1255. [Link]

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932-942. [Link]

  • ResearchGate. (2018, November 28). Solvent Sensitivity of the −C≡N Group: A Raman Spectroscopic Study. [Link]

  • ResearchGate. (n.d.). Raman spectra of the nitrile group in PCHOaLiTFSA in the frequency range of 2200–2320 cm⁻¹ at room temperature. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • MDPI. (2023). Vibronic Effects Analysis of the Substituent Effect on the Spectral Properties of the EMI and CPL of Three[20]Helicene Derivatives. International Journal of Molecular Sciences, 24(13), 10801. [Link]

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  • Semantic Scholar. (2021). Substituent effects on the vibrational properties of CN stretch mode of aromatic nitriles: IR probes useful for time-resolved IR spectroscopy. [Link]

  • Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 3949-3960. [Link]

  • ResearchGate. (n.d.). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. [Link]

  • Kozari, M., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Physical Chemistry Chemical Physics, 23(32), 17351-17364. [Link]

  • ChemRxiv. (n.d.). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. [Link]

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  • Unknown. (n.d.). IR Spectroscopy by Functional Group. [Link]

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  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 3-Pyridinecarbonitrile. NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). 3-methylpyridine-2-carbonitrile (C7H6N2). [Link]

  • NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 2-Pyridinecarbonitrile. NIST Chemistry WebBook. [Link]

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A Comparative Guide to HPLC Method Development for Nitropyridine Carbonitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of nitropyridine carbonitrile compounds. As key intermediates in pharmaceutical synthesis, the purity of these molecules is critical. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision in the method development process, ensuring a scientifically sound, trustworthy, and reproducible final method. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of HPLC method development for polar aromatic compounds.

The Analytical Challenge: Understanding Nitropyridine Carbonitrile

Nitropyridine carbonitriles present a unique set of analytical challenges. The molecular architecture, featuring a polar pyridine ring, an electron-withdrawing nitro group, and a carbonitrile moiety, results in a compound that is both polar and possesses strong UV-absorbing properties. The primary goals for an effective HPLC method are:

  • Sufficient Retention: The compound's polarity can lead to poor retention on traditional reversed-phase columns.

  • Selectivity: The method must be able to separate the main active pharmaceutical ingredient (API) from structurally similar process impurities and potential degradation products.

  • Stability-Indicating: The method must be specific enough to resolve the API from any degradants formed under stress conditions, a key regulatory requirement.[1]

A Strategic Workflow for Method Development

A systematic approach is paramount to developing a robust HPLC method efficiently. The workflow should begin with a thorough understanding of the analyte's properties and progress logically through selection of initial conditions, optimization, and finally, validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation Analyte Analyte Characterization (Polarity, pKa, UV λmax) ColumnSelection Column Selection (e.g., C18, Phenyl-Hexyl) Analyte->ColumnSelection Informs phase choice MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH) Analyte->MobilePhase Dictates pH Detector Detector Settings (Select λmax) Analyte->Detector Determines wavelength Gradient Gradient Optimization (Develop broad gradient) ColumnSelection->Gradient MobilePhase->Gradient Detector->Gradient FineTuning Fine-Tuning (pH, Temp, Flow Rate) Gradient->FineTuning Refine separation ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) FineTuning->ForcedDeg Optimized Method Used Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) ForcedDeg->Validation Proves Specificity FinalMethod FinalMethod Validation->FinalMethod Final Validated Method

Caption: A systematic workflow for HPLC method development.

Phase 1: Foundational Parameter Selection

The initial choices for the column, mobile phase, and detector are critical and should be based on the known physicochemical properties of nitropyridine derivatives.

Column (Stationary Phase) Selection

Reversed-phase HPLC (RP-HPLC) is the most versatile and widely used mode in pharmaceutical analysis and serves as the logical starting point.[2]

  • Workhorse Choice (C18): An octadecylsilane (C18) column is the universal first choice. It provides excellent hydrophobic retention for a broad range of molecules. For nitropyridine carbonitrile, a C18 phase will retain the molecule based on its overall hydrophobicity, separating it from more polar or less polar impurities.[3]

  • Alternative Selectivity (Phenyl-Hexyl): Given the aromatic nature of the pyridine ring, a Phenyl-Hexyl stationary phase is an excellent secondary option. This phase provides alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte.[4][5] This can be particularly effective for separating impurities with minor modifications to the aromatic system.

Mobile Phase Selection

The mobile phase is the primary tool for controlling retention and selectivity in RP-HPLC.[6]

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as the initial organic modifier. ACN typically provides better peak shapes for heterocyclic compounds, has a lower UV cutoff, and its lower viscosity results in lower backpressure.[7]

  • Aqueous Phase and pH Control: Pyridine derivatives are basic, with a typical pKa around 5.2-6.0.[8][9] Operating the mobile phase at a pH at least 1.5-2 units below the pKa is essential to ensure the pyridine nitrogen is consistently protonated. This suppresses peak tailing and yields reproducible retention times. A starting pH of 2.5-3.5 is ideal.

    • Recommended Buffer: A 20 mM potassium phosphate or ammonium formate buffer is an excellent choice. Phosphate buffers are robust and have a low UV cutoff, while formate buffers are volatile and compatible with mass spectrometry (LC-MS) if impurity identification is required.[10]

Detector Settings

The presence of the pyridine ring and the nitro group creates a strong chromophore, making UV detection the ideal choice.

  • Wavelength (λmax) Selection: To determine the optimal wavelength for detection, a UV-Vis spectrum of the nitropyridine carbonitrile standard should be recorded in the mobile phase diluent. The wavelength of maximum absorbance (λmax) should be chosen for maximum sensitivity. For many nitro-aromatic compounds, this is typically in the 250-280 nm range.[11][12] A photodiode array (PDA) detector is highly recommended as it allows for monitoring across a spectrum, which is invaluable for peak purity assessments.

Phase 2: Method Optimization

With initial parameters set, the next step is to optimize the separation.

  • Gradient Scouting: Begin with a broad linear gradient (e.g., 5% to 95% ACN over 20-30 minutes). This "scouting run" will reveal the retention time of the main peak and the complexity of the impurity profile.

  • Gradient Refinement: Based on the scouting run, the gradient can be tailored. If impurities are eluting very close to the main peak, a shallower gradient around the elution time of the API will increase resolution.

  • Isocratic Potential: If the scouting run shows all peaks of interest eluting within a narrow time frame, an isocratic method (a constant percentage of organic modifier) can be developed. Isocratic methods are often more robust and have shorter run times.[13]

Phase 3: Proving Specificity with Forced Degradation

A purity method is only reliable if it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[14] Forced degradation, or stress testing, is the process of intentionally degrading the drug substance to generate these potential impurities.[15][16] This is a mandatory part of method development under ICH guidelines.

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) API Nitropyridine Carbonitrile (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C Dry Heat) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Method Optimized HPLC Method Acid->Method Analyze Stressed Samples Base->Method Analyze Stressed Samples Oxidation->Method Analyze Stressed Samples Thermal->Method Analyze Stressed Samples Photo->Method Analyze Stressed Samples Result Stability-Indicating Method (All peaks resolved) Method->Result

Caption: Logic of forced degradation for proving method specificity.

Protocol: Forced Degradation Studies
  • Stock Solution: Prepare a stock solution of the nitropyridine carbonitrile in a suitable solvent (e.g., 50:50 acetonitrile:water) at approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Dissolve in the diluent for analysis.

  • Photolytic Degradation: Expose the solid powder to UV light (e.g., 254 nm) and visible light for 7 days. Dissolve in the diluent for analysis.

  • Analysis: Dilute all stressed samples to a final concentration of ~0.5 mg/mL and analyze using the optimized HPLC method alongside an unstressed control sample. The method is deemed stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.

Comparison of Methodologies

While RP-HPLC is the primary choice, it's important to understand its performance in context with other techniques.

FeatureOptimized RP-HPLC (C18/Phenyl) HILIC (Hydrophilic Interaction) UPLC (Ultra-Performance LC)
Primary Interaction Hydrophobic interactions.[17]Partitioning into a water-enriched layer on a polar stationary phase.Same as HPLC, but with smaller particles (<2 µm).
Best Suited For Broad range of moderately polar to nonpolar compounds.Very polar compounds that are poorly retained in RP-HPLC.[17]Any analysis where high throughput and resolution are needed.
Pros Highly robust, versatile, wide range of available column chemistries.[2]Excellent retention of polar analytes, MS-friendly mobile phases.[17]2-3x faster run times, superior resolution and sensitivity.
Cons May show poor retention for highly polar degradation products.Longer column equilibration times, can be less robust than RP-HPLC.Requires specialized high-pressure instrumentation (>15,000 psi).
Application to Nitropyridine Carbonitrile Primary recommended technique. Excellent for separating the main peak from most process impurities and degradants.A good secondary or orthogonal method to confirm purity, especially for any highly polar degradants that elute in the void volume of the RP method.An upgrade to the HPLC method for higher throughput labs, not a change in separation chemistry.

Finalized Protocol & Method Validation

The following is a robust starting protocol derived from the principles discussed. This method must be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.[18]

Protocol: Optimized RP-HPLC Method
  • HPLC System: Standard HPLC or UPLC system with a PDA detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (or determined λmax), with PDA scan from 200-400 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 70% B (linear gradient)

    • 20-22 min: 70% to 10% B (linear gradient)

    • 22-27 min: 10% B (re-equilibration)

Method Validation Summary

The developed method must be validated to prove its suitability for its intended purpose.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from all potential impurities and degradants.Peak purity index > 0.999 (from PDA), baseline resolution between all peaks.
Linearity To demonstrate a proportional response to changes in analyte concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target conc.).
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked impurities should be within 98.0% - 102.0%.[5]
Precision To demonstrate the method's repeatability and intermediate precision.RSD ≤ 2.0% for replicate injections and analyses.[19]
LOD / LOQ To determine the lowest concentration that can be detected and reliably quantified.Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness To ensure the method is reliable despite small, deliberate changes in parameters.System suitability parameters remain within limits when flow rate (±10%), pH (±0.2), or temperature (±5°C) are varied.[20]
System Suitability To verify the chromatographic system is performing adequately before analysis.Tailing factor ≤ 2.0, Theoretical plates > 2000, Resolution > 2.0 between critical pairs.[20]

Conclusion

Developing a robust HPLC purity method for nitropyridine carbonitrile is a systematic process grounded in the fundamentals of chromatography and the physicochemical properties of the analyte. By starting with a logical selection of a reversed-phase system, controlling mobile phase pH to ensure consistent analyte ionization, and proving specificity through rigorous forced degradation studies, a reliable and scientifically sound method can be achieved. This guide provides the strategic framework and practical protocols necessary to develop and validate such a method, ensuring the quality and safety of pharmaceutical products.

References

  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024). Available at: [Link]

  • Ahn, S. H., et al. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. (2009). Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Nováková, L., et al. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. (2021). Available at: [Link]

  • Ghugare, P. S., & Kumar, S. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times. (2025). Available at: [Link]

  • Pesek, J. J., & Matyska, M. T. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. (2014). Available at: [Link]

  • Waters Corporation. HPLC Separation Modes. Available at: [Link]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). Available at: [Link]

  • PharmaCam Insight. HPLC column stationary phase polarity in decreasing order. YouTube. (2025). Available at: [Link]

  • Hidayat, A., et al. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. (2023). Available at: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. (2025). Available at: [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Available at: [Link]

  • Bajaj, S., et al. Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. (2013). Available at: [Link]

  • Reddy, Y. R. Forced Degradation Studies. MedCrave online. (2016). Available at: [Link]

  • Singh, R., & Rehman, Z. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. (2012). Available at: [Link]

  • International Journal for Scientific and Research. Force Degradation for Pharmaceuticals: A Review. (2022). Available at: [Link]

  • Patolia, V. N. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. (2020). Available at: [Link]

  • Al-Saeed, F. A., et al. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. (2014). Available at: [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. (2025). Available at: [Link]

  • Amidon, J. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. (2011). Available at: [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). Available at: [Link]

  • International Journal of ChemTech Research. Novel First Order Derivative UV- Spectrophotometric Peak Detect Method for the Determination of Nitrofurantoin. (2018). Available at: [Link]

  • ResearchGate. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (2025). Available at: [Link]

  • Li, H., et al. Simultaneous Detection of Nitrate and Nitrite Based on UV Absorption Spectroscopy and Machine Learning. Applied Sciences. (2021). Available at: [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. (2007). Available at: [Link]

  • Wate, S. P., et al. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. (2009). Available at: [Link]

  • MDPI. Nitrate Nitrogen Quantification via Ultraviolet Absorbance: A Case Study in Agricultural and Horticultural Regions in Central China. (2024). Available at: [Link]

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comparing reactivity of 4-nitropyridine vs 2-cyano-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reactivity of 4-Nitropyridine vs. 2-Cyano-4-Nitropyridine

Executive Summary: The Electronic Landscape

In medicinal chemistry and heterocycle synthesis, the choice between 4-nitropyridine and 2-cyano-4-nitropyridine (also known as 4-nitro-2-pyridinecarbonitrile) is rarely arbitrary. It is a decision dictated by the required electrophilicity and the desired downstream functionalization.

  • 4-Nitropyridine : A classic electron-deficient scaffold. The nitro group at C4 activates the ring for nucleophilic aromatic substitution (

    
    ), but the ring often requires thermal energy or N-oxide activation to facilitate substitution with weaker nucleophiles.
    
  • 2-Cyano-4-Nitropyridine : A "super-electrophile" . The addition of the cyano group at C2 exerts a powerful inductive (

    
    ) and mesomeric (
    
    
    
    ) withdrawal. This creates a synergistic activation at the C4 position, making the nitro group exceptionally labile. This compound allows for
    
    
    reactions to proceed under significantly milder conditions (often room temperature) compared to its non-cyanated counterpart.

Mechanistic Analysis: Why the Difference Exists

The reactivity difference is rooted in the stability of the Meisenheimer complex formed during the rate-determining step of


.[1]
Electronic Activation Comparison
  • 4-Nitropyridine: The incoming nucleophile attacks C4. The negative charge is delocalized onto the nitro group and the ring nitrogen.

  • 2-Cyano-4-Nitropyridine: The incoming nucleophile attacks C4. The negative charge is delocalized onto the nitro group, the ring nitrogen, AND inductively stabilized by the electron-withdrawing cyano group at C2. The transition state energy is significantly lowered.

Regioselectivity Rules

In 2-cyano-4-nitropyridine, two electrophilic sites exist (C2 and C4).[2] However, C4 is the dominant site for substitution for two reasons:

  • Leaving Group Ability: The nitro group (

    
    ) is a superior leaving group compared to the cyano group (
    
    
    
    ) or hydride (
    
    
    ).
  • Steric & Electronic Access: The C4 position is less sterically hindered and electronically "hotter" due to the combined withdrawal from the N1 and C2-CN vectors.

Comparative Reactivity Data

The following table summarizes the operational differences observed in experimental settings.

Feature4-Nitropyridine2-Cyano-4-Nitropyridine
Electrophilicity ModerateHigh (Super-electrophilic)

Conditions (Amines)
Requires Heat (

) or Pressure
Room Temperature (

)

Conditions (Thiols)
Fast at pH 7-8, often requires excess reagentInstantaneous at pH 7; stoichiometric efficiency
Primary Side Reaction N-Oxidation (if oxidants present); ReductionHydrolysis of Nitrile (to Amide/Acid)
Solubility Moderate in organic solventsEnhanced solubility in polar aprotic solvents

Visualization: Activation Pathways

The following diagram illustrates the electronic activation and the decision logic for selecting the appropriate scaffold.

ReactivityComparison Substrate1 4-Nitropyridine Activation1 Activation: Ring N + 4-NO2 (Moderate Electrophile) Substrate1->Activation1 Substrate2 2-Cyano-4-Nitropyridine Activation2 Activation: Ring N + 4-NO2 + 2-CN (Strong Electrophile) Substrate2->Activation2 Condition1 Reaction Condition: Requires Heat / Reflux Activation1->Condition1 High Barrier Condition2 Reaction Condition: Room Temperature / Mild Base Activation2->Condition2 Low Barrier Product 4-Substituted Pyridine Condition1->Product Condition2->Product

Caption: Comparative activation energy barriers. The 2-cyano derivative allows for a lower-energy pathway to the substituted product.

Validated Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding as expected before workup.

Protocol A: Mild Displacement on 2-Cyano-4-Nitropyridine

Target: Synthesis of 4-alkylamino-2-cyanopyridine via


 at Room Temperature.

Reagents:

  • 2-Cyano-4-nitropyridine (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step:

  • Preparation: Dissolve 2-cyano-4-nitropyridine in MeCN (

    
     concentration). The solution should be pale yellow.
    
  • Addition: Add DIPEA followed by the dropwise addition of the amine at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ). Stir for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc).[3] The starting material spot (lower polarity) should disappear, replaced by a fluorescent product spot.

  • Workup: Dilute with water. If the product precipitates, filter it (ideal). If not, extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

Why this works: The 2-cyano group pulls electron density, making the C4 carbon highly positive. The amine attacks readily without thermal assistance.

Protocol B: Displacement on 4-Nitropyridine (Comparative)

Target: Synthesis of 4-alkylaminopyridine.

Reagents:

  • 4-Nitropyridine (or 4-Nitropyridine N-oxide for better reactivity) (1.0 eq)

  • Primary Amine (2.0 eq)

  • Solvent: Ethanol or Toluene

Step-by-Step:

  • Preparation: Dissolve 4-nitropyridine in Ethanol.

  • Reaction: Heat the mixture to reflux (

    
     depending on solvent) for 8–12 hours.
    
    • Checkpoint: Unlike the 2-cyano analog, this reaction will likely show unreacted starting material after 2 hours at room temp.

  • Workup: Evaporate solvent. The residue often requires column chromatography to separate the product from the amine and unreacted nitro compound.

Strategic Selection Guide

Use the decision matrix below to select the correct starting material for your campaign.

Scenario Recommended Reagent Reasoning
Sensitive Nucleophiles 2-Cyano-4-nitropyridine Allows reaction at RT, preventing thermal degradation of the nucleophile (e.g., complex chiral amines).
Late-Stage Functionalization 2-Cyano-4-nitropyridine The cyano group serves as a "handle" to convert to an amide, acid, or tetrazole after the substitution.
Cost/Scale Efficiency 4-Nitropyridine Generally cheaper; preferred if the nucleophile is robust and can withstand reflux.
Thiol Bioconjugation 2-Cyano-4-nitropyridine Reacts rapidly with cysteine residues under physiological conditions (pH 7.4), useful for protein tagging [1].

References

  • High Force Research . Thiol-Specific Linker for Bioconjugation. Retrieved from

  • BenchChem . Reactivity of the nitro group on a pyridine ring. Retrieved from

  • Katritzky, A. R., et al. (2005).[3][4] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[3][4] Retrieved from

  • National Institutes of Health (PMC) . Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from

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Navigating the Solid State: A Comparative Guide to the Structural Landscape of 3-Methyl-4-nitropyridine-2-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount. This guide provides a comprehensive analysis of the structural characteristics of 3-Methyl-4-nitropyridine-2-carbonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this specific compound, this guide offers a comparative approach, leveraging experimental data from its structural analogs and insights from computational prediction methodologies. By examining the subtle yet impactful variations in molecular structure, we can infer the potential solid-state behavior of the target compound, a critical aspect in drug formulation and material design.

The Challenge: Unraveling the Crystal Structure of this compound

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an experimentally determined crystal structure for this compound. This common scenario in chemical research necessitates alternative strategies to gain insight into the compound's solid-state properties. This guide bridges that gap by providing a framework for understanding its potential crystal packing and intermolecular interactions through a comparative analysis of closely related molecules.

A Comparative Crystallographic Analysis of Structural Analogs

To predict the crystallographic landscape of this compound, we can examine the experimentally determined crystal structures of its isomers and derivatives. The placement of functional groups significantly influences intermolecular interactions, which in turn dictate the crystal packing and resulting physicochemical properties. Here, we compare the target molecule with key analogs for which crystallographic data is available.

Table 1: Comparative Physicochemical and Crystallographic Data of this compound and Selected Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Crystal SystemSpace GroupKey Intermolecular Interactions
This compound (Target) C₇H₅N₃O₂163.13Data not available---
3-Methyl-4-nitropyridine[1]C₆H₆N₂O₂138.1224-28---
3-Methylpyridine-2-carbonitrile[2]C₇H₆N₂118.1483-87---
4-Methyl-2-nitropyridine[3]C₆H₆N₂O₂138.1259-61---
2-Amino-4-methyl-5-nitropyridine[4]C₆H₇N₃O₂153.14223-225---

Note: The crystallographic data for the analogs is based on information available in public databases. The absence of data for the target compound is noted.

The seemingly minor positional differences of the methyl, nitro, and cyano groups among these analogs can lead to vastly different crystal packing motifs. For instance, the presence and position of strong hydrogen bond acceptors like the nitro group and the nitrogen atom of the pyridine ring, along with weaker C-H···O and C-H···N interactions, will be the primary drivers of the supramolecular architecture. The planarity of the pyridine ring and the potential for π-π stacking interactions also play a crucial role.

In the Absence of Experimental Data: The Power of Computational Crystal Structure Prediction

When experimental crystal structures are elusive, computational methods offer a powerful alternative to predict the most likely packing arrangements. Crystal Structure Prediction (CSP) is a field that has seen significant advancements, providing valuable insights for pharmaceutical and materials science research.

The CSP Workflow: A Step-by-Step Approach

A typical CSP workflow for a small organic molecule like this compound involves several key stages:

csp_workflow cluster_0 Computational Prediction Workflow mol_opt 1. Molecular Conformation Analysis search 2. Crystal Packing Generation mol_opt->search Conformers lattice_energy 3. Lattice Energy Minimization search->lattice_energy Generated Structures ranking 4. Polymorph Ranking & Analysis lattice_energy->ranking Optimized Structures

Caption: A generalized workflow for Crystal Structure Prediction (CSP).

  • Molecular Conformation Analysis: The first step involves determining the stable conformations of the isolated molecule using quantum mechanical calculations. For relatively rigid molecules like this compound, this is a straightforward process.

  • Crystal Packing Generation: A search algorithm is then used to generate a vast number of possible crystal packing arrangements in various common space groups.

  • Lattice Energy Minimization: Each generated structure is then subjected to energy minimization, typically using a combination of force fields and more accurate quantum mechanical methods, to calculate the lattice energy.

  • Polymorph Ranking and Analysis: The resulting low-energy structures are then ranked to produce a crystal energy landscape. The structures at or near the global minimum are considered the most likely candidates for experimentally observable polymorphs.

Prominent CSP Software

Several software packages are available for performing CSP studies on organic molecules. Two notable examples are:

  • USPEX (Universal Structure Predictor: Evolutionary Xtallography): This widely used code employs an evolutionary algorithm for global structure prediction and can be interfaced with various quantum chemistry programs for accurate energy calculations.[5][6][7][8]

  • GRACE (Generation, Ranking and Characterisation Engine): This software is particularly prominent in the pharmaceutical industry and has shown high success rates in blind tests for crystal structure prediction.[9]

The choice of methodology and force fields is critical for the accuracy of the predictions. For molecules with functional groups capable of strong directional interactions, such as the nitro and cyano groups in the target molecule, the use of well-parameterized force fields or, ideally, periodic density functional theory (DFT) calculations is recommended for reliable energy rankings.

Experimental Corner: A Practical Guide to Obtaining Single Crystals

For researchers aiming to determine the crystal structure of this compound or similar new compounds, the ability to grow high-quality single crystals is essential. The process is often described as an art, but a systematic approach can significantly increase the chances of success.

Key Considerations for Crystallization
  • Purity: The starting material should be of the highest possible purity, as impurities can inhibit nucleation and crystal growth.

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent is one in which the compound has moderate solubility.

  • Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved through slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.

Common Crystallization Techniques

crystallization_techniques cluster_1 Crystallization Methods slow_evap Slow Evaporation slow_cool Slow Cooling vapor_diff Vapor Diffusion layering Solvent Layering start Saturated Solution start->slow_evap start->slow_cool start->vapor_diff start->layering

Caption: Common techniques for growing single crystals of organic compounds.

  • Slow Evaporation: A solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Slow Cooling: A saturated solution at an elevated temperature is allowed to cool down slowly to room temperature or below.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Conclusion and Future Outlook

While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its structural analysis. Through a comparative study of its analogs, researchers can make informed predictions about its likely intermolecular interactions and crystal packing. Furthermore, the advancements in computational crystal structure prediction offer a viable pathway to generate reliable structural models.

The experimental protocols outlined for single-crystal growth provide a practical starting point for obtaining the definitive crystal structure. The successful elucidation of this structure will be a valuable addition to the crystallographic and pharmaceutical sciences, enabling a deeper understanding of its solid-state properties and facilitating its potential applications.

References

  • Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. Journal of Chemical Physics, 124(24), 244704.
  • USPEX. (n.d.). VASP. Retrieved February 12, 2026, from [Link]

  • ChemBK. (n.d.). 3-methyl-2-pyridinecarbonitrile. Retrieved February 12, 2026, from [Link]

  • Oganov, A. R. (n.d.). Home — USPEX. Retrieved February 12, 2026, from [Link]

  • Vasylyeva, V., Kedziorski, T., Metzler-Nolte, N., Schauerte, C., & Merz, K. (2011). Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues. Crystal Growth & Design, 11(4), 1075-1081.
  • Apolo-docs. (n.d.). USPEX. Retrieved February 12, 2026, from [Link]

  • Neumann, M. A., et al. (2023).
  • Request PDF. (n.d.). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitropyridine. Retrieved February 12, 2026, from [Link]

  • Pakhnova, E., et al. (2022). How Accurate Can Crystal Structure Predictions Be for High-Energy Molecular Crystals? Molecules, 27(19), 6529.
  • Request PDF. (n.d.). Synthesis and crystal structure of 3-nitrophthalic acid·3-methyl-4-nitropyridine N-oxide adducts. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Methylpyridine-2-carbonitrile. Retrieved February 12, 2026, from [Link]

  • avmatsim. (n.d.). Products. Retrieved February 12, 2026, from [Link]

  • Kumar, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15284-15306.
  • Marciniak, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-482.
  • Turker, L., Gumus, S., & Atalar, T. (2010). A DFT Study on Nitro Derivatives of Pyridine. Central European Journal of Chemistry, 8(3), 546-553.
  • Methylamine Supplier. (n.d.). 3-Methylpyridine-4-Carbonitrile. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Methylpyridine. Retrieved February 12, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Pyridinecarbonitrile (CAS 100-54-9). Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal degradation steps and temperatures details. Retrieved February 12, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (2024).
  • PubChem. (n.d.). 4-Methyl-3-nitropyridine. Retrieved February 12, 2026, from [Link]

  • Kim, S., et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(6), 1735-1744.
  • Wikipedia. (n.d.). Pyridine. Retrieved February 12, 2026, from [Link]

  • ChemRxiv. (2023).
  • PubChem. (n.d.). 2-Methylpyridine-3-carbonitrile. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyano-4-methyl-5-nitropyridine. Retrieved February 12, 2026, from [Link]

  • Fredericks, S., et al. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv preprint arXiv:2401.07921.
  • CAS Common Chemistry. (n.d.). 5-Methyl-3-pyridinecarbonitrile. Retrieved February 12, 2026, from [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry, 7(5), 239-240.
  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Pyridine-2-carbonitrile. Retrieved February 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine. Retrieved February 12, 2026, from [Link]

  • MDPI. (2023). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • NIST. (n.d.). 3-Pyridinecarbonitrile. Retrieved February 12, 2026, from [Link]

  • RCSB PDB. (2012). 4GG5: Crystal structure of CMET in complex with novel inhibitor. Retrieved February 12, 2026, from [Link]

  • Chemical Cloud Database. (n.d.). 4-METHYL-5-NITROPYRIDINE-3-CARBONITRILE. Retrieved February 12, 2026, from [Link]

Sources

A Researcher's Guide to the Melting Point Determination of 3-Methyl-4-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Melting Point in Pharmaceutical Research

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range, making it a crucial, albeit initial, assessment of sample purity. An accurate melting point is essential for:

  • Compound Identification and Characterization: Comparing an experimentally determined melting point with a known value can help confirm the identity of a synthesized compound.

  • Purity Assessment: A sharp melting range is indicative of high purity. A broad melting range often suggests the presence of impurities.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.

  • Stability Studies: Changes in melting point over time can indicate degradation of the substance.

Comparative Analysis: Structural Analogues and Expected Melting Point

To form a hypothesis for the expected melting point of 3-Methyl-4-nitropyridine-2-carbonitrile, we can examine the melting points of structurally similar pyridine derivatives. The electronic and steric effects of the methyl, nitro, and cyano substituents on the pyridine ring will influence the intermolecular forces and crystal lattice energy, which in turn determine the melting point.

Compound NameStructureMelting Point (°C)Key Structural Differences from Target Compound
This compound (Target) To be determined -
3-Methyl-4-nitropyridine N-oxide136 - 138N-oxide instead of a cyano group at the 2-position.
3-Methylpyridine-2-carbonitrileNo data found[1]Lacks the nitro group at the 4-position.
3-Methyl-4-nitropyridineNo data found[2]Lacks the cyano group at the 2-position.
Pyridine-41.6[3][4]Unsubstituted parent heterocycle.

Note: Visual representations of chemical structures are illustrative and based on their names.

The presence of the polar nitro and cyano groups in this compound is expected to result in strong dipole-dipole interactions and potentially favorable crystal packing, leading to a significantly higher melting point than the parent pyridine. The melting point of 3-Methyl-4-nitropyridine N-oxide (136-138 °C) provides a valuable reference point, suggesting that our target compound will also be a solid with a relatively high melting point.

Experimental Determination of Melting Point: A Validated Approach

The determination of a melting point must be performed using a calibrated instrument and a standardized procedure to ensure accuracy and reproducibility. The United States Pharmacopeia (USP) General Chapter <741> provides a widely accepted methodology.[5][6][7]

Instrumentation and Calibration

A modern digital melting point apparatus with automated detection is preferred for its precision and objectivity. However, a manual apparatus with a heated block and a calibrated thermometer can also be used.[7]

Crucially, the apparatus must be calibrated at regular intervals using certified melting point reference standards. [8][9][10] These are high-purity substances with precisely known melting points. A three-point calibration using standards that bracket the expected melting range of the test substance is recommended.

Workflow for Instrument Calibration:

G cluster_prep Preparation cluster_measurement Measurement cluster_verification Verification & Adjustment select_standards Select ≥3 USP Reference Standards (e.g., Vanillin, Phenacetin, Caffeine) prep_samples Prepare capillary tubes with reference standards select_standards->prep_samples set_method Set USP <741> compliant method (e.g., 1 °C/min ramp rate) prep_samples->set_method run_standards Measure melting points of reference standards set_method->run_standards record_values Record observed melting points run_standards->record_values compare Compare observed values to certified values record_values->compare decision Within tolerance? compare->decision adjust Perform instrument adjustment if necessary decision->adjust No document Document calibration results decision->document Yes adjust->set_method

Caption: Workflow for Melting Point Apparatus Calibration.

Detailed Experimental Protocol (adapted from USP <741> Class Ia)

This protocol outlines the capillary method, which is the most common for pharmaceutical compounds.

Materials:

  • This compound, finely powdered and thoroughly dried.

  • Capillary tubes (borosilicate glass, ~10 cm long, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness).[7]

  • Calibrated melting point apparatus.

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point.

    • Crush the crystalline sample into a fine powder to ensure uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Tamp the open end of the capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

    • The packed sample height should be between 2.5 and 3.5 mm.[5]

  • Melting Point Determination:

    • Set the starting temperature of the apparatus to approximately 10 °C below the expected melting point.

    • Set the heating rate to 1 °C per minute.[7] A slower ramp rate is crucial for accurate determination, especially near the melting point.

    • Insert the capillary tube into the heating block.

    • Record two temperatures:

      • The onset of melting: The temperature at which the first drop of liquid is observed.

      • The clear point: The temperature at which the entire sample has melted into a clear liquid.

    • The melting range is the interval between the onset and the clear point.

  • Repeatability:

    • Perform the measurement in triplicate to ensure the results are reproducible.

Workflow for Sample Melting Point Determination:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis dry_sample Dry the compound thoroughly powder_sample Finely powder the crystalline solid dry_sample->powder_sample pack_capillary Pack capillary tube to 2.5-3.5 mm height powder_sample->pack_capillary set_instrument Set start temp. 10°C below expected MP & 1°C/min ramp pack_capillary->set_instrument insert_sample Insert capillary into calibrated apparatus set_instrument->insert_sample observe_melt Observe and record onset & clear points insert_sample->observe_melt calculate_range Determine melting range observe_melt->calculate_range repeat_exp Repeat measurement (n=3) calculate_range->repeat_exp report Report the average melting range repeat_exp->report

Caption: Step-by-step workflow for melting point determination.

Conclusion

While the melting point of this compound remains to be authoritatively published, this guide provides the scientific framework for its rigorous determination. By understanding the influence of its functional groups through comparison with related structures and by adhering to validated experimental protocols such as those outlined by the USP, researchers can confidently establish a reliable melting point for this compound. This fundamental piece of data is indispensable for the continued development and characterization of this and other novel chemical entities in the pharmaceutical pipeline.

References

  • Reagecon. Melting Point Calibration Standards. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Mettler Toledo. Melting Point Reference Standards. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • A.KRÜSS Optronic. Calibration standards melting point meters. [Link]

  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. [Link]

  • Crea Analytical. Calibration standards for melting point determination. [Link]

  • YouTube. (2021, June 12). Melting point testing as per USP 741. [Link]

  • Amazon S3. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • GeeksforGeeks. (2023, December 19). Pyridine Formula. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.).
  • BYJU'S. Properties of Pyridine – C5H5N. [Link]

  • NIST. Pyridine. [Link]

  • Methylamine Supplier. 3-Methylpyridine-4-Carbonitrile. [Link]

  • ICH. 3.2.S.1.3 General Properties. [Link]

  • PubChem. 3-Methyl-4-nitropyridine. [Link]

  • PubChem. 3-Methylpyridine-2-carbonitrile. [Link]

  • Wikipedia. Pyridine. [Link]

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distinguishing 3-methyl-4-nitro isomer from 4-methyl-3-nitro by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation of Methyl-Nitro Regioisomers

Audience: Researchers, Scientists, and Drug Development Professionals. Topic: Distinguishing 3-methyl-4-nitro isomer from 4-methyl-3-nitro (1,2,4-trisubstituted benzenes).

Executive Summary: The Regioisomer Trap

In medicinal chemistry and intermediate synthesis, distinguishing between 3-methyl-4-nitro and 4-methyl-3-nitro isomers is a critical quality gate. These isomers often arise simultaneously during the nitration of meta-substituted toluenes or the methylation of nitro-aromatics. While they share identical molecular weights (LC-MS is blind here) and similar polarity, their biological activities and downstream reactivities differ drastically.

This guide provides a definitive, self-validating NMR workflow to distinguish these isomers without needing a reference standard. The logic relies on the spatial and scalar relationships between the methyl group and the aromatic protons.

The Structural Challenge

We assume a standard 1,2,4-trisubstituted benzene scaffold where "R" is the principal substituent (e.g., –COOH, –OMe, –Cl) at position 1.

  • Isomer A (3-Me): 1-R-3-methyl-4-nitrobenzene.

  • Isomer B (4-Me): 1-R-4-methyl-3-nitrobenzene.

Both isomers possess:

  • One Methyl Singlet:

    
     2.3 – 2.6 ppm.
    
  • Three Aromatic Protons:

    • One isolated proton (H2): Appears as a broad singlet (s) or doublet with small meta-coupling (

      
       Hz).
      
    • Two adjacent protons (H5/H6): Appear as a doublet (d) and doublet-of-doublets (dd) system (

      
       Hz).
      

The Problem: The splitting patterns look identical. The solution lies in determining which aromatic proton is spatially adjacent to the methyl group.

Methodology: Three-Pillar Confirmation

Pillar 1: 1H NMR & Chemical Shift Logic (Preliminary Check)

While chemical shifts vary with solvent and the "R" group, the Nitro group (


) exerts a massive deshielding effect (anisotropy + induction) on ortho protons.
  • Isomer A (3-Me-4-NO2):

    • H5 is ortho to

      
      . It will be strongly deshielded (shifted downfield, often > 7.8 ppm).[1]
      
    • H2 is meta to

      
      . It is shielded relative to H5.
      
  • Isomer B (4-Me-3-NO2):

    • H2 is ortho to

      
      . It will be strongly deshielded.[1]
      
    • H5 is meta to

      
      .
      

Diagnostic Clue: If the "isolated singlet" (H2) is the most downfield signal in the aromatic region, you likely have the 4-methyl-3-nitro isomer. If the "doublet" (H5) is the most downfield, you likely have the 3-methyl-4-nitro isomer. Note: This is a heuristic. Pillar 2 and 3 are required for confirmation.

Pillar 2: 1D NOE / 2D NOESY (The Spatial Lock)

This is the most robust method. We determine which aromatic proton is physically close to the Methyl group.

  • In Isomer A (3-Me): The Methyl group (pos 3) is neighbors with H2 (pos 2).

  • In Isomer B (4-Me): The Methyl group (pos 4) is neighbors with H5 (pos 5).

The Rule:

  • Irradiate Methyl

    
     NOE at Singlet  (H2) = 3-Methyl Isomer .
    
  • Irradiate Methyl

    
     NOE at Doublet  (H5) = 4-Methyl Isomer .
    
Pillar 3: HMBC (The Connectivity Map)

Heteronuclear Multiple Bond Correlation (HMBC) traces 3-bond (


) couplings.
  • Isomer A (3-Me): Methyl protons correlate to C2 (which carries H2).

  • Isomer B (4-Me): Methyl protons correlate to C5 (which carries H5).

Comparative Data Summary

FeatureIsomer A: 3-methyl-4-nitro Isomer B: 4-methyl-3-nitro
Methyl Position Position 3 (Ortho to H2)Position 4 (Ortho to H5)
H2 Signal (Singlet) NOE with Methyl No NOE with Methyl
H5 Signal (Doublet) No NOE with MethylNOE with Methyl
HMBC Correlation Methyl

C2 (C-H2)
Methyl

C5 (C-H5)
Shift Trend (

effect)
H5 (Doublet) is most downfieldH2 (Singlet) is most downfield

Experimental Protocol (SOP)

Objective: Unambiguous assignment of regioisomer identity.

Step 1: 1H NMR Acquisition

  • Dissolve 5-10 mg of sample in

    
     or 
    
    
    
    .
  • Acquire a standard proton spectrum (16 scans).

  • Identify Signals:

    • Locate the Methyl singlet (~2.4 ppm).

    • Locate the Aromatic Singlet (H2,

      
       Hz).
      
    • Locate the Aromatic Doublet (H5,

      
       Hz).
      

Step 2: 1D Selective NOE (or NOESY)

  • Set the irradiation frequency exactly on the Methyl peak.

  • Acquire the difference spectrum.

  • Analysis:

    • Observe which aromatic peak enhances.[2][3]

    • Result: Enhancement of the small coupling peak (Singlet) confirms 3-Methyl . Enhancement of the large coupling peak (Doublet) confirms 4-Methyl .

Step 3: HMBC Verification (Optional but Recommended)

  • Run a standard gradient HMBC experiment.

  • Look for cross-peaks at the Methyl proton frequency (F2 axis).

  • Check the Carbon axis (F1). Identify the carbons correlating to the methyl group.

  • Cross-reference with HSQC: Does the correlated carbon possess the Singlet proton or the Doublet proton?

Visual Logic Pathways

Figure 1: Decision Tree for Isomer Identification

IsomerLogic Start Unknown Isomer (Methyl-Nitro-Benzene Derivative) Step1 Step 1: Acquire 1H NMR Identify Aromatic Signals Start->Step1 Identify Locate: 1. Methyl Singlet 2. Aromatic H-Singlet (H2) 3. Aromatic H-Doublet (H5) Step1->Identify Step2 Step 2: Run NOE / NOESY Irradiate Methyl Group Identify->Step2 ResultA NOE observed at H-Singlet (H2) Step2->ResultA Signal Enhancement ResultB NOE observed at H-Doublet (H5) Step2->ResultB Signal Enhancement ConclusionA Isomer: 3-methyl-4-nitro (Methyl is ortho to H2) ResultA->ConclusionA ConclusionB Isomer: 4-methyl-3-nitro (Methyl is ortho to H5) ResultB->ConclusionB

Caption: Logical workflow for distinguishing methyl-nitro regioisomers using NOE spectroscopy.

Figure 2: HMBC Correlation Map

HMBC_Map cluster_A 3-Methyl-4-Nitro Isomer cluster_B 4-Methyl-3-Nitro Isomer Me_A Methyl Protons C2_A C2 Carbon (Has H-Singlet) Me_A->C2_A Strong 2-bond Correlation C4_A C4 Carbon (Quaternary-NO2) Me_A->C4_A Correlation Me_B Methyl Protons C5_B C5 Carbon (Has H-Doublet) Me_B->C5_B Strong 2-bond Correlation C3_B C3 Carbon (Quaternary-NO2) Me_B->C3_B Correlation

Caption: HMBC connectivity patterns. The Methyl group correlates to the carbon bearing the Singlet (H2) in the 3-Me isomer, and the Doublet (H5) in the 4-Me isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and chemical shift rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-4-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Methyl-4-nitropyridine-2-carbonitrile (CAS No. 30235-13-3). As a niche heterocyclic compound incorporating a pyridine ring, a nitro group, and a nitrile moiety, it requires careful handling due to its inferred hazardous properties. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The protocols outlined herein are designed to ensure personnel safety and environmental compliance.

Hazard Assessment and Chemical Profile

  • Pyridine Backbone: Pyridine and its derivatives are generally toxic, flammable, and irritating.[1] Waste containing pyridine is classified as hazardous and requires disposal in accordance with state and federal regulations, often via high-temperature incineration.[1]

  • Nitro Group (-NO₂): The presence of a nitro group on an aromatic ring can increase toxicity and thermal sensitivity. Combustion of nitro compounds generates toxic nitrogen oxides (NOx).[2]

  • Nitrile Group (-CN): Organic nitriles are toxic, with routes of exposure including ingestion, skin contact, and inhalation. Hazardous decomposition during combustion may produce highly toxic hydrogen cyanide gas in addition to NOx.

Based on analogous compounds, this compound should be treated as a hazardous substance with multiple potential classifications.

Table 1: Inferred GHS Hazard Classifications for this compound

Hazard ClassGHS CategoryInferred Hazard StatementSource (Analogous Compound)
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 2 / 4H330/H332: Fatal or Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][4]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all safety measures are in place. The causality behind these PPE choices is to create a complete barrier against all potential routes of exposure: dermal, ocular, and respiratory.

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[2]

  • Hand Protection: Use chemical-resistant gloves. A dual-gloving approach with an inner nitrile glove and an outer, more robust glove (e.g., butyl rubber or Viton®) is recommended for extended handling. Discard gloves immediately after contamination.

  • Eye Protection: Wear chemical splash goggles with side shields that conform to ANSI Z87.1 standards.

  • Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned. Ensure it is removed before leaving the laboratory area.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with organic vapor and particulate cartridges may be necessary for spill cleanup or if engineering controls are insufficient.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous waste. On-site chemical neutralization is NOT recommended due to the compound's complex reactivity and the potential for generating toxic byproducts.

Step 1: Waste Classification and Segregation

  • Classify: All materials contaminated with this compound are to be classified as hazardous chemical waste. This includes the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing boats, gloves, absorbent pads).

  • Segregate: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Store it separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[2]

Step 2: Waste Collection and Containment

  • Primary Container: Collect waste in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). The container must have a tightly sealing screw cap.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound and contaminated solids (gloves, wipes) in a designated, clearly labeled hazardous waste bag or container.

    • Liquid Waste: Collect solutions or reaction residues in a labeled, sealable waste bottle. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 3: Storage Pending Disposal

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel.

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from heat sources or open flames.[2][6] Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

Step 4: Arrange for Professional Disposal

  • Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for pickup.

  • Manifesting: Your EHS department will handle the official hazardous waste manifest, which tracks the waste from your laboratory to its final destination.

  • Ultimate Disposal Method: The standard and recommended disposal method for pyridine-based and complex organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1] This process ensures the complete destruction of the compound into less harmful components under controlled conditions.

Spill Management

In the event of a spill, prioritize personnel safety.

  • Small Spill (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert, non-combustible material like vermiculite, sand, or a chemical absorbent pad.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the collected material into your designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Prevent entry into the area.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_disposal Final Disposal start Start: Generate Waste (Pure compound, solution, or contaminated material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) in a Chemical Fume Hood start->ppe classify Step 2: Classify as Hazardous Waste ppe->classify segregate Step 3: Segregate from Incompatible Materials classify->segregate contain Step 4: Collect in a Labeled, Sealable, Compatible Container segregate->contain store Step 5: Store in Secondary Containment in a Designated Satellite Accumulation Area contain->store contact_ehs Step 6: Contact EHS for Pickup (When container is full or work is complete) store->contact_ehs disposal Step 7: Professional Disposal via High-Temperature Incineration by Licensed Facility contact_ehs->disposal

Sources

Comprehensive Safety and Handling Guide for 3-Methyl-4-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling, storage, and disposal of 3-Methyl-4-nitropyridine-2-carbonitrile. The information herein is synthesized from safety data for structurally analogous compounds to ensure a robust and cautious approach in the laboratory. This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: A Proactive Approach to Safety

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][5]

  • Skin Irritation: Likely to cause skin irritation upon contact.[3][4][5][6]

  • Eye Irritation: Expected to cause serious eye irritation.[3][4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or vapor.[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Protection Type Specific Recommendations Standards & Remarks
Eye and Face Protection Wear tightly fitting chemical safety goggles. A face shield is recommended when there is a potential for splashing.[1][2][7]Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][7]
Skin Protection Chemical-resistant, impervious gloves such as nitrile rubber. A lab coat or chemical-resistant apron is required. Fire/flame-resistant clothing may be advisable if heating.[1][2][7]Inspect gloves for any signs of degradation before use and change them frequently, especially after direct contact.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if there is a risk of inhalation, such as when handling the powder outside of a certified fume hood or during aerosol-generating procedures.[2][7]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5][7]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment. All handling of this compound should be performed in a certified chemical fume hood.[8]

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above. Prepare all necessary equipment and reagents to avoid interruptions during handling.

  • Dispensing: Carefully weigh the solid compound in the fume hood. Avoid generating dust.[7] If working with a solution, use appropriate tools to minimize splashes.

  • Reaction Setup: Keep the container tightly closed when not in use.[7][9] If heating the compound, use a well-controlled heating source and monitor the reaction closely.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact occurred.[3][7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][5][7]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Equipment prep2->prep3 handle1 Weigh Solid / Dispense Solution prep3->handle1 Proceed to Handling handle2 Perform Reaction handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 Procedure Complete post2 Wash Hands Thoroughly post1->post2 post3 Properly Store Chemical post2->post3

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Be Prepared

Spill Management:
  • Small Spills: For minor spills within a fume hood, absorb the material with an inert, non-combustible absorbent. Place the contaminated material into a suitable, sealed container for chemical waste disposal.[10]

  • Large Spills: In the event of a large spill, evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department and follow their established emergency protocols.

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10][11]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][11]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[10] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[12]

  • Disposal: Dispose of the chemical waste through your institution's approved hazardous waste disposal program.[4][5][6] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. Cole-Parmer.

  • Personal protective equipment for handling 3-Amino-4-nitropyridine. BenchChem.

  • Personal protective equipment for handling 4-Chloro-2-methyl-3-nitropyridine. BenchChem.

  • SAFETY DATA SHEET - 4-Methylpyridine. Sigma-Aldrich.

  • SAFETY DATA SHEET - 2,3-Dimethyl-4-nitropyridine N-Oxide. TCI Chemicals.

  • SAFETY DATA SHEET - 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine. CymitQuimica.

  • SAFETY DATA SHEET - 2-Methyl-3-nitropyridine, 97%. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - 6-Methylpyridine-2-carbonitrile. Fisher Scientific.

  • 2-Pyridinecarbonitrile - Safety Data Sheet. Szabo-Scandic.

  • Personal Protective Equipment. US EPA.

  • SAFETY DATA SHEET - Isopropylidenemalononitrile. Spectrum Chemical.

  • Material Safety Data Sheet - 4-Nitropyridine N-oxide. Alfa Aesar.

  • 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.

  • 4-Methyl-2-nitropyridine - Safety Data Sheet. Synquest Labs.

  • Standard Operating Procedure for Pyridine. Washington State University.

  • Pyridine - SAFETY DATA SHEET. PENTA.

  • Pyridine Safety Data Sheet. Lab Alley.

  • 3-Methylpyridine-2-carbonitrile. PubChem.

  • SAFETY DATA SHEET - 2-(DIFLUOROMETHYL)PYRIDINE. Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.